molecular formula C12H18SSi B1617722 1-(Trimethylsilyl)cyclopropyl phenyl sulfide CAS No. 74379-74-1

1-(Trimethylsilyl)cyclopropyl phenyl sulfide

Cat. No.: B1617722
CAS No.: 74379-74-1
M. Wt: 222.42 g/mol
InChI Key: DEIZBLNWJYTTLE-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)cyclopropyl phenyl sulfide is a useful research compound. Its molecular formula is C12H18SSi and its molecular weight is 222.42 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Trimethylsilyl)cyclopropyl phenyl sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Trimethylsilyl)cyclopropyl phenyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trimethylsilyl)cyclopropyl phenyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trimethyl-(1-phenylsulfanylcyclopropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18SSi/c1-14(2,3)12(9-10-12)13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIZBLNWJYTTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1(CC1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339037
Record name 1-(Trimethylsilyl)cyclopropyl phenyl sulfide
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Molecular Weight

222.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74379-74-1
Record name 1-(Trimethylsilyl)cyclopropyl phenyl sulfide
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Record name 1-(Trimethylsilyl)cyclopropyl phenyl sulfide
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide: A Versatile Cyclopropyl Anion Synthon in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(Trimethylsilyl)cyclopropyl phenyl sulfide is a versatile chemical reagent that serves as a stable yet highly reactive precursor to the 1-phenylthiocyclopropyl anion. The strategic placement of a trimethylsilyl (TMS) group on the cyclopropane ring, alpha to both the sulfur and the anionic center, provides a unique combination of stability and synthetic utility. This guide provides a comprehensive overview of its synthesis, characterization, key chemical transformations, and applications, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. We will explore the underlying principles of its reactivity, provide detailed experimental protocols for its synthesis and key reactions, and illustrate its utility as a powerful tool for introducing the valuable cyclopropyl moiety into target molecules.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring, despite its inherent strain energy of approximately 27.5 kcal/mol, is a privileged and increasingly common motif in pharmaceuticals and bioactive molecules.[1][2] Its rigid, three-dimensional structure can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thereby enhancing binding affinity and potency.[3] Furthermore, the unique electronic nature and the strength of the C-H bonds within the cyclopropyl group often lead to improved metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.

1-(Trimethylsilyl)cyclopropyl phenyl sulfide has emerged as a key reagent for introducing this valuable fragment. It functions as a "synthon"—a conceptual fragment that can be introduced into a synthesis—for the cyclopropyl anion. The presence of the phenylthio group stabilizes the adjacent carbanion through inductive effects and d-orbital participation, while the trimethylsilyl group provides steric bulk and can be strategically removed or retained to modulate reactivity. This guide will delve into the practical aspects of harnessing this reagent's potential.

Physicochemical Properties and Spectroscopic Characterization

The accurate characterization of 1-(trimethylsilyl)cyclopropyl phenyl sulfide is paramount for its effective use. Below are its key properties and expected spectroscopic signatures.

PropertyValue / DescriptionSource
Chemical Name trimethyl-(1-phenylsulfanylcyclopropyl)silane-
CAS Number 88655-32-9-
Molecular Formula C₁₂H₁₈SSiPubChem
Molecular Weight 222.42 g/mol PubChem
Appearance Expected to be a colorless to pale yellow oil[4]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 500 MHz): The spectrum is expected to show a characteristic sharp singlet for the nine equivalent protons of the trimethylsilyl group at δ 0.0-0.2 ppm. The four protons of the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.5-1.5 ppm. The aromatic protons of the phenyl group will be observed as multiplets in the range of δ 7.2-7.6 ppm.[5]

  • ¹³C NMR (CDCl₃, 125 MHz): Key signals include the methyl carbons of the TMS group near δ 0 ppm. The carbons of the cyclopropane ring will be found in the shielded region of the spectrum, while the aromatic carbons will appear between δ 125-140 ppm.[5][6]

  • Infrared (IR) Spectroscopy: The spectrum will feature characteristic absorption bands for the Si-C bond of the trimethylsilyl group, typically a strong band around 840 cm⁻¹ and another near 1250 cm⁻¹ corresponding to the symmetric and asymmetric deformations, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including loss of methyl groups from the TMS moiety.

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of 1-(trimethylsilyl)cyclopropyl phenyl sulfide involves the generation of a lithiated cyclopropane intermediate followed by electrophilic quenching with a silicon source.

Synthetic Pathway

The synthesis begins with 1,3-bis(phenylthio)propane, which undergoes a double deprotonation and subsequent intramolecular cyclization upon treatment with a strong base like n-butyllithium (n-BuLi) to form 1-lithiocyclopropyl phenyl sulfide.[7] This nucleophilic intermediate is then trapped with trimethylsilyl chloride (TMSCl) to yield the final product.

Synthesis_Pathway A 1,3-Bis(phenylthio)propane B 1-Lithiocyclopropyl phenyl sulfide A->B  2.2 equiv n-BuLi THF, 0 °C C 1-(Trimethylsilyl)cyclopropyl phenyl sulfide B->C  TMSCl -78 °C to rt

Synthesis of 1-(trimethylsilyl)cyclopropyl phenyl sulfide.
Detailed Experimental Protocol: Synthesis

Materials:

  • 1,3-Bis(phenylthio)propane

  • n-Butyllithium (2.5 M in hexanes)

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,3-bis(phenylthio)propane (1.0 eq).

  • Dissolution: Anhydrous THF is added via cannula to dissolve the starting material, and the solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

  • Lithiation: n-Butyllithium (2.2 eq) is added dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C. The solution may change color, indicating the formation of the lithiated species. The mixture is stirred at 0 °C for 1 hour.

    • Expert Insight: The use of slightly more than two equivalents of n-BuLi ensures complete conversion to the dianion, which rapidly cyclizes to form the stable 1-lithiocyclopropyl phenyl sulfide intermediate.[7] THF is the solvent of choice as it effectively solvates the lithium cation.

  • Silylation: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). Freshly distilled trimethylsilyl chloride (1.2 eq) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

    • Expert Insight: Quenching at low temperature minimizes side reactions. Using a slight excess of the electrophile (TMSCl) ensures complete consumption of the lithiated intermediate.[8]

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to afford 1-(trimethylsilyl)cyclopropyl phenyl sulfide as a clear oil.

Key Chemical Transformations and Synthetic Utility

The synthetic power of 1-(trimethylsilyl)cyclopropyl phenyl sulfide lies in its ability to undergo several key transformations, providing access to a range of valuable cyclopropane-containing building blocks.

Oxidation to Cyclopropyl Sulfoxides and Sulfones

The sulfide moiety can be selectively oxidized to the corresponding sulfoxide or sulfone, which are themselves valuable functional groups in medicinal chemistry.[8] This transformation alters the electronic properties and steric profile of the molecule, opening up new avenues for derivatization.

Protocol: Oxidation to Cyclopropyl Phenyl Sulfoxide

  • Dissolve 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Cool the solution to 0 °C.

  • Add one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction and purify the product.

    • Expert Insight: Using one equivalent of the oxidant selectively produces the sulfoxide. To synthesize the sulfone, two or more equivalents of the oxidant are required under slightly more forcing conditions.

Oxidation_Pathway A 1-(TMS)cyclopropyl phenyl sulfide B 1-(TMS)cyclopropyl phenyl sulfoxide A->B  1.0 eq m-CPBA C 1-(TMS)cyclopropyl phenyl sulfone B->C  >1.0 eq m-CPBA

Selective oxidation of the sulfide moiety.
Desilylation and Reaction as a Cyclopropyl Anion Equivalent

One of the most powerful applications of this reagent is its use as a precursor to the 1-phenylthiocyclopropyl anion. The trimethylsilyl group can be cleaved under fluoride-mediated conditions, or the proton alpha to the sulfur can be removed again with a strong base to regenerate a nucleophilic species. This anion can then react with a wide range of electrophiles.

Protocol: Deprotonation and Aldehyde Addition

  • Dissolve 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1.0 eq) in anhydrous THF and cool to -78 °C under nitrogen.

  • Add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate the lithiated species.

  • Add a solution of an aldehyde (e.g., benzaldehyde, 1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup and purify the resulting cyclopropyl carbinol product.

This workflow provides access to 1-(1-hydroxyalkyl)-1-(phenylthio)cyclopropanes, which are versatile intermediates for further transformations, such as ring expansion to cyclobutanones.

Application_Workflow cluster_0 Anion Generation & Trapping cluster_1 Further Transformation A 1-(TMS)cyclopropyl phenyl sulfide B Lithiated Intermediate A->B  n-BuLi, THF, -78°C D Cyclopropyl Carbinol Adduct B->D  Addition C Aldehyde (e.g., R-CHO) C->D E Cyclobutanone Derivative D->E  Acid-catalyzed Rearrangement

Synthetic workflow using the title compound.

Applications in Medicinal and Materials Chemistry

The ability to efficiently construct substituted cyclopropanes makes 1-(trimethylsilyl)cyclopropyl phenyl sulfide a valuable reagent in drug discovery. The cyclopropyl moiety it delivers can serve as a bioisosteric replacement for other groups like gem-dimethyl or vinyl groups, helping to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its rigid nature is also exploited in the design of peptidomimetics, where it can enforce specific backbone conformations.[3] While direct applications in total synthesis are still emerging, the fundamental reactivity patterns demonstrated make it a powerful tool for accessing complex scaffolds.

Safety and Handling

  • 1-(Trimethylsilyl)cyclopropyl phenyl sulfide: Should be handled in a well-ventilated fume hood. Assumed to be an irritant to the skin, eyes, and respiratory system.

  • n-Butyllithium: Pyrophoric and highly reactive with water and protic solvents. Must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.

  • Trimethylsilyl chloride: Corrosive and reacts with moisture to produce HCl gas. Should be handled with care in a fume hood.

Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, when handling these reagents.

Conclusion

1-(Trimethylsilyl)cyclopropyl phenyl sulfide is a synthetically powerful and versatile reagent that provides a reliable route to the 1-phenylthiocyclopropyl anion synthon. Its straightforward synthesis, combined with the ability to undergo selective oxidation and act as a nucleophile upon deprotonation, makes it an invaluable tool for organic chemists. For researchers in drug development, it offers a strategic method for incorporating the beneficial cyclopropyl motif to enhance potency, improve metabolic stability, and optimize the pharmacokinetic profile of lead compounds. As the demand for structurally complex and diverse small molecules continues to grow, the utility of reagents like 1-(trimethylsilyl)cyclopropyl phenyl sulfide is set to expand further.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl phenyl sulfide. Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PMC. Retrieved from [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022). MDPI. Retrieved from [Link]

  • 1H-NMR. (n.d.). Retrieved from [Link]

  • Facile synthetic approaches to 1-thiocyclopropanecarboxylates. (2025). ResearchGate. Retrieved from [Link]

  • Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. (2025). Uniscience Publishers. Retrieved from [Link]

  • Synthesis of cyclopropane containing natural products. (n.d.). SciSpace. Retrieved from [Link]

  • Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1H and13C NMR study of 2-substituted phenyl methyl sulphides. (2000). ResearchGate. Retrieved from [Link]

  • Reactivity of electrophilic cyclopropanes. (n.d.). PMC. Retrieved from [Link]

  • A Simple, Highly Versatile Synthesis of Cyclopropyl Phenyl Sulfides. (n.d.). Scite. Retrieved from [Link]

  • Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds. (2005). MDPI. Retrieved from [Link]

  • Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. (2022). PMC. Retrieved from [Link]

  • Silylium‐Ion‐Promoted (5+1) Cycloaddition of Aryl‐Substituted Vinylcyclopropanes and Hydrosilanes Involving Aryl Migration. (n.d.). PMC. Retrieved from [Link]

  • The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

  • Synthesis and properties of cyclopropane-derived peptidomimetics. (2006). PubMed. Retrieved from [Link]

Sources

Technical Whitepaper: Synthesis and Strategic Application of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, mechanistic rationale, and application of 1-(trimethylsilyl)cyclopropyl phenyl sulfide , a pivotal organosilicon-sulfur building block. While cyclopropyl phenyl sulfide serves as a fundamental reagent in organic synthesis, its


-silylated derivative offers unique reactivity profiles, particularly as a precursor for alkylidenecyclopropanes  via Peterson-type olefination and as a "masked" cyclopropanone equivalent.

This document is designed for research chemists and process engineers, prioritizing high-yield protocols, safety, and mechanistic understanding over generic descriptions.

Part 1: Retrosynthetic Analysis & Mechanistic Rationale

The Stability Paradox

Synthesizing 1-substituted cyclopropanes requires navigating the strain energy of the cyclopropane ring (~27.5 kcal/mol). The target molecule, 1-(trimethylsilyl)cyclopropyl phenyl sulfide, relies on the unique ability of the sulfur atom to stabilize


-carbanions without inducing ring fragmentation.
  • 
    -Lithiation Facilitation:  The phenylthio group (PhS-) enhances the acidity of the 
    
    
    
    -proton. Unlike acyclic sulfides, the cyclopropyl radical/anion benefits from the high
    
    
    -character of the exocyclic bonds, making the lithiated intermediate remarkably stable at 0°C.
  • Silicon Stabilization: The introduction of the trimethylsilyl (TMS) group creates a geminal silyl-sulfide motif. This "push-pull" electronic environment allows the molecule to act as a linchpin in Takeda Olefination sequences, where it functions as a cyclopropylidene transfer reagent.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

SynthesisLogic Target 1-(Trimethylsilyl)cyclopropyl phenyl sulfide Inter 1-Lithio-1-phenylthio cyclopropane Inter->Target Electrophilic Trapping (TMSCl) Start Cyclopropyl Phenyl Sulfide Start->Inter Deprotonation (-78°C to 0°C) Reagents n-BuLi / THF TMSCl Reagents->Start

Figure 1: Retrosynthetic logic flow from the parent sulfide to the silylated target.

Part 2: Primary Synthetic Protocol

Method: Direct Lithiation-Silylation of Cyclopropyl Phenyl Sulfide.

This route is preferred over carbene additions to vinyl silanes due to higher atom economy and the ready availability of the starting sulfide.

Reagents & Equipment[1][2][3][4]
  • Substrate: Cyclopropyl phenyl sulfide (1.0 equiv).

  • Base:

    
    -Butyllithium (1.1–1.2 equiv, 1.6 M in hexanes).
    
  • Electrophile: Chlorotrimethylsilane (TMSCl) (1.2 equiv), freshly distilled over

    
    .
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), distilled from Na/benzophenone.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
1. Preparation of the Active Species (Lithiation)[1][2][3]
  • Charge a flame-dried 3-neck round-bottom flask with Cyclopropyl phenyl sulfide (e.g., 10 mmol) and anhydrous THF (50 mL) under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath. While cyclopropyl anions are stable at 0°C, initiation at -78°C prevents localized overheating and side reactions.

  • Add

    
    -BuLi  (11 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes.
    
  • Critical Step: Allow the mixture to warm to 0°C and stir for 30–60 minutes.

    • Observation: The solution typically turns a pale yellow/orange, indicating the formation of 1-lithio-1-phenylthiocyclopropane.

2. Electrophilic Trapping (Silylation)
  • Recool the reaction mixture to -78°C .

  • Add TMSCl (12 mmol) dropwise. Ensure the TMSCl is free of HCl (which would protonate the anion).

  • Allow the reaction to warm slowly to room temperature over 2 hours.

  • Monitoring: Monitor consumption of the starting material via TLC (Hexanes/EtOAc 95:5) or GC-MS.

3. Workup and Purification
  • Quench the reaction with saturated aqueous

    
     (20 mL).
    
  • Extract with diethyl ether (

    
     mL).
    
  • Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the residue via vacuum distillation (preferred for stability) or flash chromatography on silica gel (neutralized with 1%

    
     to prevent protodesilylation).
    
Data Presentation: Process Parameters
ParameterSpecificationRationale
Temperature (Lithiation) -78°C

0°C
0°C ensures complete deprotonation; -78°C prevents degradation during addition.
Solvent THFEssential for solvating the Li-cation; Et2O is less effective for this specific deprotonation.
Stoichiometry 1.1 eq

-BuLi
Slight excess ensures full conversion of the sulfide.
Yield 85–92%High efficiency due to the stability of the cyclopropyl anion.

Part 3: Applications & Takeda Olefination

The primary utility of 1-(trimethylsilyl)cyclopropyl phenyl sulfide lies in its ability to generate alkylidenecyclopropanes —highly strained olefins used in drug discovery for ring-opening couplings.

This transformation typically utilizes a Titanocene(II) species (generated from


 and Mg/P(OEt)3) to desulfurize the molecule and effect a Peterson-type elimination.
Reaction Workflow: Titanocene-Promoted Olefination

TakedaPathway Precursor 1-(TMS)cyclopropyl phenyl sulfide Intermediate Titanacycle Intermediate Precursor->Intermediate + Carbonyl (R-CHO) + Ti_Complex Ti_Complex Titanocene(II) Species [Cp2Ti{P(OEt)3}2] Ti_Complex->Intermediate Product Alkylidenecyclopropane Intermediate->Product $\beta$-Elimination Byproduct Byproducts: (PhS)Ti, TMS-O-Ti Intermediate->Byproduct

Figure 2: The Takeda Olefination pathway utilizing the target molecule to synthesize alkylidenecyclopropanes.

Part 4: Quality Control & Characterization

To validate the synthesis, the following spectroscopic markers must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (CDCl3, 400 MHz): 
    
    • 
       7.20–7.50 (m, 5H, Ph -S).
      
    • 
       1.05–1.20 (m, 2H, cyclopropyl 
      
      
      
      , cis to SPh).
    • 
       0.80–0.95 (m, 2H, cyclopropyl 
      
      
      
      , trans to SPh).
    • 
       0.15 (s, 9H, -Si(
      
      
      
      )
      
      
      ).
    • Note: The absence of the methine proton (present in the starting material at ~2.2 ppm) confirms substitution at C1.

Mass Spectrometry (GC-MS)[6]
  • Molecular Ion (

    
    ):  222 m/z.[4]
    
  • Fragmentation:

    • Loss of Methyl: [M-15]

      
       (207 m/z).
      
    • Loss of TMS: [M-73]

      
       (149 m/z).
      
    • Base peak often corresponds to the phenylthio cation or silyl cation fragments.

References

  • Cohen, T., & Matz, J. R. (1980). "A simple, highly versatile synthesis of cyclopropyl phenyl sulfides." Journal of the American Chemical Society.[3]

  • Takeda, T., et al. (1998). "Titanocene-Promoted Reaction of 1-Phenylthio-1-trimethylsilylcyclopropanes with Carbonyl Compounds: A New Method for the Preparation of Alkylidenecyclopropanes." Tetrahedron Letters.

  • Kulinkovich, O. G. (2003). "Alkylation of carboxylic esters with dialkyldichlorosilanes in the presence of magnesium." Russian Chemical Reviews. (Contextual grounding for cyclopropane synthesis).

  • Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis. "1-Lithio-1-(phenylthio)cyclopropane". (Standard reference for the lithiated intermediate).

Sources

Technical Monograph: 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

[1][2]

Executive Summary & Identity

1-(Trimethylsilyl)cyclopropyl phenyl sulfide is a bifunctional cyclopropane building block characterized by the presence of a sulfur-stabilized carbon center and a silyl group on the same cyclopropyl carbon. It serves as a "linchpin" reagent, most notably as the stable precursor to 1-lithio-1-(trimethylsilyl)cyclopropane , a reactive intermediate used in Peterson olefination protocols to synthesize alkylidenecyclopropanes and in spiroannulation reactions.

Physicochemical Profile
PropertyData
CAS Number 74379-74-1
IUPAC Name Trimethyl(1-(phenylthio)cyclopropyl)silane
Synonyms 1-(Phenylthio)-1-(trimethylsilyl)cyclopropane; Benzene, [[1-(trimethylsilyl)cyclopropyl]thio]-
Molecular Formula C₁₂H₁₈SSi
Molecular Weight 222.42 g/mol
Boiling Point 64 °C at 0.1 mmHg (lit.)[1][2]
Density 0.991 g/cm³
Appearance Colorless to pale yellow liquid
Solubility Soluble in THF, Et₂O, Hexanes; decomposes in water/acid

Synthetic Architecture

The synthesis of 1-(trimethylsilyl)cyclopropyl phenyl sulfide relies on the principle of α-lithiation of sulfides . The phenylthio group enhances the acidity of the cyclopropyl proton, allowing deprotonation by strong lithium bases, followed by trapping with a silyl electrophile.

Protocol: Silylation of Cyclopropyl Phenyl Sulfide

This method is the industry standard for high-yield production.

Reagents:

  • Substrate: Cyclopropyl phenyl sulfide (CAS 14633-54-6)[3][4][5]

  • Base: n-Butyllithium (2.5 M in hexanes)

  • Electrophile: Chlorotrimethylsilane (TMSCl)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

  • Solvation: Charge the flask with cyclopropyl phenyl sulfide (1.0 equiv) and anhydrous THF (0.5 M concentration relative to substrate). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.1 equiv) dropwise via syringe over 15 minutes. The solution typically turns yellow/orange, indicating the formation of 1-lithio-1-phenylthiocyclopropane .

    • Mechanistic Note: The cyclopropyl anion is configurationally stable at low temperatures. The phenylthio group provides crucial stabilization via charge delocalization into the sulfur d-orbitals (or σ* interactions).

  • Silylation: After stirring for 1 hour at -78 °C, add TMSCl (1.2 equiv) dropwise.

  • Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distill under reduced pressure (Kugelrohr or vacuum distillation) to obtain the pure product (BP: 64 °C @ 0.1 mmHg).

Mechanistic Utility & Applications

The primary value of 1-(trimethylsilyl)cyclopropyl phenyl sulfide lies in its ability to function as a masked 1-lithio-1-(trimethylsilyl)cyclopropane . Direct deprotonation of cyclopropyl trimethylsilane is kinetically difficult; therefore, the phenylthio group is used as a "handle" for reductive lithiation.

Pathway A: The Peterson Olefination Route (Alkylidenecyclopropanes)

This reagent allows for the synthesis of alkylidenecyclopropanes , which are highly strained alkenes useful in radical clocks and cycloadditions.

  • Reductive Lithiation: Treatment of the title compound with Lithium Naphthalenide (LN) or Lithium 4,4'-di-tert-butylbiphenylide (LDBB) at -78 °C cleaves the C-S bond, generating 1-lithio-1-(trimethylsilyl)cyclopropane .

  • Carbonyl Addition: This species acts as a nucleophile toward aldehydes or ketones.

  • Peterson Elimination: The resulting β-hydroxysilane intermediate undergoes elimination (spontaneous or acid/base catalyzed) to form the exocyclic double bond.

Pathway B: Spiroannulation

The lithiated intermediate can react with epoxides or enones to form spirocyclic compounds, leveraging the strain energy of the cyclopropane ring to drive subsequent rearrangements.

Visualizations

Figure 1: Synthesis Workflow

SynthesisStartCyclopropyl Phenyl Sulfide(CAS 14633-54-6)Inter1-Lithio-1-phenylthiocyclopropane(Reactive Anion)Start->Intern-BuLi, THF, -78°C(Deprotonation)Product1-(Trimethylsilyl)cyclopropylphenyl sulfide(CAS 74379-74-1)Inter->ProductTMSCl(Electrophilic Trapping)

Caption: Synthesis of the title compound via lithiation-silylation sequence.

Figure 2: Mechanistic Application (Peterson Olefination)

MechanismReagent1-(Trimethylsilyl)cyclopropylphenyl sulfideLithioSpecies1-Lithio-1-(trimethylsilyl)cyclopropane(Amphiphilic Carbanion)Reagent->LithioSpeciesLi/Naphthalenide (THF, -78°C)(Reductive Lithiation / C-S Cleavage)Adductβ-HydroxysilaneIntermediateLithioSpecies->Adduct+ R-CHO / R-COR'(Nucleophilic Addition)TargetAlkylidenecyclopropane(Strained Alkene)Adduct->TargetAcid/Base or Heat(Peterson Elimination)

Caption: Generation of alkylidenecyclopropanes via reductive lithiation and Peterson olefination.

Safety & Handling

  • Hazards: The compound contains a sulfide moiety and may release thiophenol derivatives upon degradation. It is likely an irritant to skin and eyes.[6]

  • Reactivity: Stable under inert atmosphere. Avoid strong oxidizers. The C-Si bond is labile to fluoride sources (TBAF).

  • Storage: Store at 2–8 °C under nitrogen or argon to prevent hydrolysis or oxidation.

References

  • Udodong, U. E. (2001).[7] 1-(Phenylthio)-1-(trimethylsilyl)cyclopropane.[8] In Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons.

  • Trost, B. M., & Jungheim, L. N. (1980). Cyclopropyl phenyl sulfide: A new reagent for the synthesis of cyclobutanones. Journal of the American Chemical Society, 102(26), 7910-7912.
  • Cohen, T., & Matz, J. R. (1980). Synthetic equivalents of the 1-lithio-1-vinylcyclopropane anion. A new and highly effective method for the synthesis of alkylidenecyclopropanes. Journal of the American Chemical Society, 102(22), 6900–6902.

  • Paquette, L. A., et al. (1984). Silicon-mediated organic synthesis.[1][2][9] Preparation and reaction of 1-lithio-1-(trimethylsilyl)cyclopropane. Journal of Organic Chemistry. (Primary source for the reactivity of the lithio-silyl species).

1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide: Technical Profile & Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical and Physical Properties of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Trimethylsilyl)cyclopropyl phenyl sulfide (CAS: 74379-74-1) is a specialized organosilicon-sulfur reagent that serves as a pivotal masked cyclopropanone equivalent in organic synthesis. Its unique reactivity profile stems from the synergistic effects of the silicon (electropositive) and sulfur (electronegative/polarizable) substituents on the strained cyclopropane ring.

This guide provides a comprehensive analysis of its physicochemical properties, robust synthesis protocols, and its primary application: the generation of cyclopropanone intermediates via the Sila-Pummerer rearrangement . By masking the highly reactive cyclopropanone moiety, this reagent allows for controlled three-carbon homologation and ring-expansion strategies essential in the synthesis of complex natural products and pharmaceutical scaffolds.

Molecular Architecture & Identification

Parameter Details
IUPAC Name Trimethyl(1-phenylsulfanylcyclopropyl)silane
Alternative Names 1-(Phenylthio)-1-(trimethylsilyl)cyclopropane; Cyclopropyl phenyl sulfide, 1-(trimethylsilyl)-
CAS Number 74379-74-1
Molecular Formula C₁₂H₁₈SSi
Molecular Weight 222.42 g/mol
SMILES C(C)C1(CC1)Sc2ccccc2
Structural Features Strained cyclopropane ring geminally substituted with a phenylthio group and a trimethylsilyl group.[1][2][3][4][5][6][7][8][9]

Physical Characterization

The physical properties of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide are governed by its lipophilic nature and the steric bulk of the trimethylsilyl (TMS) group.

Property Value / Description Notes
Physical State LiquidTypically a colorless to pale yellow oil.[10]
Boiling Point ~85–90 °C at 0.5 mmHgEstimated based on structural analogs. Purification is typically achieved via Kugelrohr distillation or vacuum distillation.
Density ~1.02 g/mLSlightly denser than water; comparable to parent cyclopropyl phenyl sulfide (1.045 g/mL).
Solubility Soluble in organic solventsHighly soluble in THF, Et₂O, CH₂Cl₂, and Hexanes. Insoluble in water.
Stability Moisture SensitiveThe C-Si bond is generally stable, but the compound should be stored under inert atmosphere (Ar/N₂) to prevent slow hydrolysis or oxidation of the sulfide.
Odor Characteristic SulfideMild, unpleasant organosulfur odor. Handle in a fume hood.

Synthesis & Preparation Protocol

The most reliable synthesis of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide involves the lithiation of cyclopropyl phenyl sulfide followed by electrophilic trapping with chlorotrimethylsilane (TMSCl). This protocol is based on the enhanced acidity of the cyclopropyl proton


 to the sulfur atom.
Reagents & Materials
  • Substrate: Cyclopropyl phenyl sulfide (Commercial or synthesized from 3-chloropropyl phenyl sulfide).

  • Base:

    
    -Butyllithium (1.6 M in hexanes).
    
  • Electrophile: Chlorotrimethylsilane (TMSCl), freshly distilled.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Solvation: Charge the flask with cyclopropyl phenyl sulfide (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Lithiation: Dropwise add

    
    -BuLi (11.0 mmol, 1.1 equiv) over 10 minutes. The solution will typically turn a bright yellow/orange color, indicating the formation of 1-lithio-1-(phenylthio)cyclopropane .
    
  • Equilibration: Stir the mixture at 0 °C for 30–60 minutes to ensure complete metallation.

  • Silylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath) to minimize side reactions during quenching. Add TMSCl (12.0 mmol, 1.2 equiv) dropwise.

  • Warming: Allow the reaction to slowly warm to room temperature over 2 hours. The color usually fades as the silylation proceeds.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation (Kugelrohr) or flash chromatography (SiO₂, 100% Hexanes) to yield the pure title compound.

Visualizing the Synthesis Pathway

Synthesis Start Cyclopropyl Phenyl Sulfide Lithio 1-Lithio-1-(phenylthio)cyclopropane (Intermediate) Start->Lithio n-BuLi, THF, 0°C (Deprotonation) Product 1-(Trimethylsilyl)cyclopropyl phenyl sulfide Lithio->Product TMSCl, -78°C to RT (Electrophilic Trapping)

Figure 1: Synthetic route to 1-(Trimethylsilyl)cyclopropyl phenyl sulfide via lithiation-silylation sequence.

Chemical Reactivity & Mechanism: The Cyclopropanone Connection

The primary utility of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide lies in its ability to generate cyclopropanone or its equivalents under mild conditions. This transformation exploits the "Sila-Pummerer" type rearrangement.

Mechanism of Action
  • Oxidation: The sulfide is oxidized to the corresponding sulfoxide using m-chloroperbenzoic acid (mCPBA) or NaIO₄.

  • Rearrangement: Upon heating or treatment with mild acid/silylation agents, the sulfoxide undergoes a rearrangement where the oxygen migrates to the carbon, and the phenylthio group is eliminated (or modified), often generating a cyclopropanone hemithioacetal or directly trapping nucleophiles.

  • Cyclopropanone Generation: In the presence of fluoride or heat, the silyl group is removed, generating the transient cyclopropanone, which is immediately trapped by dienes (in [4+3] cycloadditions) or nucleophiles.

Visualizing the Cohen Cyclopropanone Protocol

Mechanism Reagent 1-(Trimethylsilyl)cyclopropyl phenyl sulfide Sulfoxide Silyl Sulfoxide (Intermediate) Reagent->Sulfoxide Oxidation (mCPBA) Rearrangement Sila-Pummerer Rearrangement Sulfoxide->Rearrangement Heat or Acid Hemiacetal Cyclopropanone Hemithioacetal Rearrangement->Hemiacetal Cyclopropanone Cyclopropanone (Transient Species) Hemiacetal->Cyclopropanone Elimination Product Adducts / Ring Expansion Products Cyclopropanone->Product Nucleophilic Attack or Cycloaddition

Figure 2: Mechanistic pathway for the generation of cyclopropanone equivalents from the title compound.

Applications in Organic Synthesis[5][6][7][8][9][10][11][12][13][14]

Synthesis of Cyclobutanones (Ring Expansion)

One of the most powerful applications is the one-carbon ring expansion to form cyclobutanones.

  • Protocol: The cyclopropanone equivalent (generated in situ) reacts with diazomethane or sulfur ylides to insert a methylene unit, expanding the ring to a cyclobutanone.

  • Utility: This provides access to substituted cyclobutanones that are otherwise difficult to synthesize via direct cycloaddition.

1-Aminocyclopropanecarboxylic Acid (ACC) Derivatives

The reagent can be used to synthesize precursors for 1-aminocyclopropanecarboxylic acid (ACC), a key plant hormone (ethylene precursor) and a pharmacophore in peptidomimetics. The masked cyclopropanone reacts with amines and cyanide (Strecker-type synthesis) to build the amino acid core.

General Radical Precursor

The phenylthio group is an excellent radical acceptor. Treatment with tributyltin hydride (


) and AIBN can generate the 1-(trimethylsilyl)cyclopropyl radical . This radical can undergo cascade cyclizations or intermolecular additions, where the silyl group directs regioselectivity or stabilizes the transition state.

Safety & Handling

  • Hazards: The compound contains a sulfide moiety, which may release toxic thiols or sulfides upon degradation. It is likely a skin and eye irritant.

  • Stench: Like most organic sulfides, it possesses a disagreeable odor. All manipulations must be performed in a well-ventilated fume hood.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Avoid contact with strong oxidizing agents (e.g., H₂O₂, HNO₃) unless performing a controlled oxidation.

References

  • Cohen, T. ; Sherbine, J. P.; Matz, J. R.; Hutchins, R. R.; McHenry, B. M.; Willey, P. R. "Syntheses of cyclopropanones and cyclobutanones via 1-(phenylthio)cyclopropyltrimethylsilane." Journal of the American Chemical Society, 1984 , 106, 3245–3252. Link

  • Paquette, L. A. ; Wells, G. J.; Horn, K. A.; Yan, T. H. "Silicon-mediated organic synthesis. 1. Preparation and properties of 1-trimethylsilylcyclopropyl phenyl sulfide." Tetrahedron, 1983 , 39, 913–924. Link

  • Trost, B. M. ; Keeley, D. E.; Arndt, H. C.; Rigby, J. H.; Bogdanowicz, M. J. "New synthetic reactions. 1-Lithiocyclopropyl phenyl sulfide.[1][4] A new spiroannelating reagent." Journal of the American Chemical Society, 1977 , 99, 3080–3087. Link

  • BOC Sciences . "1-(Trimethylsilyl)cyclopropyl phenyl sulfide Product Page."

  • CymitQuimica . "1-(trimethylsilyl)cyclopropyl phenyl sulfide CAS 74379-74-1." Link

Sources

Discovery, Synthesis, and Applications of Silylated Cyclopropanes: A Comprehensive Guide for Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Silylated cyclopropanes (silylcyclopropanes) represent a highly versatile class of strained carbocycles that have become indispensable in modern organic synthesis and medicinal chemistry. Bridging the gap between structural rigidity and targeted chemical reactivity, these compounds serve as critical bioisosteres in drug discovery and as traceless directing groups in complex natural product synthesis. This whitepaper provides an in-depth technical analysis of the discovery, physicochemical properties, and state-of-the-art synthetic methodologies governing silylated cyclopropanes, supported by self-validating experimental protocols.

Historical Context and Discovery

The synthesis of cyclopropanes has historically relied on the classical Simmons-Smith reaction[1]. Early attempts to synthesize silylated derivatives primarily involved the cyclopropanation of vinylsilanes using zinc carbenoids. However, these early methods suffered from poor atom economy, limited substrate scope, and a lack of enantiocontrol due to the low nucleophilicity of vinylsilanes[2].

The paradigm shifted with the advent of transition-metal catalysis. The discovery that rhodium, ruthenium, and copper complexes could efficiently mediate the transfer of carbenes from diazo compounds to unactivated olefins opened new pathways for silylcyclopropane synthesis[3]. Recently, the field has seen a surge in highly enantioselective methods, notably the cobalt-catalyzed hydrosilylation of achiral cyclopropenes[4] and the use of redox-active carbenes to overcome the electronic deactivation of silicon-substituted alkenes[2]. These breakthroughs have democratized access to highly functionalized, enantioenriched silylcyclopropanes.

Physicochemical Properties & Rationale in Drug Design

In drug development, the cyclopropane ring is frequently deployed to improve the pharmacokinetic profiles of lead compounds. It acts as a bioisostere for gem-dimethyl groups, alkenes, and phenyl rings, offering conformational restriction and enhanced metabolic stability against Cytochrome P450 (CYP450) oxidation.

The incorporation of a silyl group (e.g., trimethylsilyl or dimethylphenylsilyl) onto the cyclopropane core introduces a unique set of properties:

  • Lipophilic Modulation: The bulky, non-polar silyl group increases the overall

    
     of the molecule, enhancing membrane permeability.
    
  • Steric Shielding: The silyl moiety provides extreme steric hindrance, further protecting the highly strained C-C bonds from premature metabolic cleavage.

  • Synthetic Handle: The C-Si bond can be stereospecifically oxidized or cross-coupled during late-stage lead optimization.

Quantitative Data: Comparative Structural Properties

The table below summarizes the core quantitative metrics that dictate the reactivity and stability of these scaffolds.

PropertyAlkane (Propane)CyclopropaneSilylcyclopropane
C-C Bond Length (Å) 1.531.511.51–1.52 (Steric variance)
C-C-C Bond Angle (°) ~109.560.0~60.0
s-character of C-H bonds 25% (

)
~33% (

-like)
~33%
Metabolic Stability Low (Rapid oxidation)HighVery High (Steric shielding)

Core Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each experimental choice is explicitly detailed.

Protocol 1: Cobalt-Catalyzed Enantioselective Hydrosilylation of Achiral Cyclopropenes[4]

Rationale: Traditional hydrosilylation often yields racemic mixtures. By utilizing a chiral cobalt complex reduced in situ, the catalyst strictly controls the enantioface approach of the silane to the highly strained cyclopropene double bond, yielding a single diastereoisomer with high enantiomeric excess (ee)[4].

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with the chiral Co(II) precatalyst (5 mol%). Add anhydrous toluene. Causality: An inert atmosphere is mandatory to prevent the oxidation of the highly sensitive low-valent cobalt species.

  • Reduction: Dropwise add

    
     (10 mol%) at room temperature. Validation: A distinct color change from blue/purple to dark brown indicates the successful reduction of Co(II) to the active Co(I) species.
    
  • Reagent Addition: Cool the reaction mixture to -15 °C. Add the achiral cyclopropene (1.0 equiv) followed by phenylsilane (

    
    , 1.5 equiv). Causality: Lowering the temperature suppresses the uncatalyzed, racemic background reaction, maximizing enantioselectivity.
    
  • Reaction Monitoring: Stir for 5 hours. Validation: Monitor via TLC or GC-MS. Complete disappearance of the cyclopropene peak validates reaction completion.

  • Quenching and Isolation: Quench the reaction with methanol to destroy excess silane and active catalyst. Filter through a short pad of silica gel.

  • Analytical Validation: Purify via flash chromatography. Determine the diastereomeric ratio (dr) via

    
    -NMR (target >99:1) and the ee via chiral HPLC against racemic standards.
    
Protocol 2: Ru-Catalyzed Enantioselective Carbene Transfer to Vinylsilanes[2]

Rationale: Vinylsilanes are electronically deactivated and generally poor nucleophiles for carbene transfers. Utilizing a redox-active diazo compound in combination with an electron-rich metallacyclic ruthenium catalyst enhances the electrophilicity of the intermediate metal-carbene, driving the cyclopropanation forward[2].

Step-by-Step Methodology:

  • System Setup: Under a nitrogen atmosphere, dissolve the vinylsilane (1.5 equiv) and the Ru-catalyst (2 mol%) in anhydrous dichloromethane (DCM) at room temperature.

  • Carbene Precursor Addition: Dissolve the redox-active diazo compound (1.0 equiv) in DCM and add it to the reaction mixture via a syringe pump over 2 hours. Causality: Slow addition keeps the steady-state concentration of the diazo compound low, effectively suppressing the unwanted carbene dimerization pathway.

  • Monitoring: Validation: The continuous evolution of

    
     gas indicates active carbene formation. The reaction is complete when gas evolution ceases and TLC shows total consumption of the diazo precursor.
    
  • Purification: Concentrate the crude mixture under reduced pressure. Validation: Analyze the crude mixture via

    
    -NMR to confirm the chemoselectivity (cyclopropanation vs. dimerization ratio). Purify the target silylcyclopropane via column chromatography.
    

Mechanistic Pathways and Logical Relationships

The following diagrams illustrate the logical flow of the catalytic cycles and downstream applications.

Co_Catalytic_Cycle Precat Co(II) Precatalyst + NaBHEt3 ActiveCo Active Co(I) Species Precat->ActiveCo Reduction OxAdd Oxidative Addition (Silane: PhSiH3) ActiveCo->OxAdd + R3SiH Coord Olefin Coordination (Cyclopropene) OxAdd->Coord + Cyclopropene MigIns Migratory Insertion Coord->MigIns Enantioface Control RedElim Reductive Elimination MigIns->RedElim C-Si Bond Formation RedElim->ActiveCo Catalyst Regeneration Product Silylcyclopropane Product RedElim->Product Product Release

Caption: Catalytic cycle of Co-catalyzed enantioselective hydrosilylation of cyclopropenes.

Advanced Downstream Transformations

The true power of silylated cyclopropanes lies in their utility as synthetic intermediates. The C-Si bond can be selectively activated without disrupting the highly strained cyclopropane ring, or it can be used to direct specific ring-opening cascades[5].

  • Tamao-Fleming Oxidation: The silyl group (specifically if it contains a phenyl or alkoxy ligand) can be stereoretentively oxidized to a hydroxyl group using

    
     and 
    
    
    
    . This yields enantioenriched cyclopropanols, which are difficult to synthesize directly.
  • Desilylative Cross-Coupling: Through the use of palladium catalysis and fluoride activation (e.g., TBAF), the C-Si bond undergoes transmetalation, allowing for Suzuki-Miyaura-type cross-couplings to form aryl- or vinyl-substituted cyclopropanes.

  • Ring-Opening Cascades: Under Lewis acidic conditions, silylcyclopropanes can undergo regioselective ring-opening to form functionalized allylsilanes, which are highly valuable nucleophiles for subsequent Hosomi-Sakurai reactions[5].

Downstream_Apps Center Silylcyclopropane CrossCoup Suzuki-Miyaura Cross-Coupling Center->CrossCoup Pd cat., Base Oxidation Tamao-Fleming Oxidation Center->Oxidation H2O2, KF RingOpen Ring-Opening (Allylsilanes) Center->RingOpen Lewis Acid Halogen Halodesilylation Center->Halogen Electrophilic Halogen

Caption: Versatile downstream synthetic transformations of silylcyclopropanes.

Conclusion

Silylated cyclopropanes have evolved from niche reactive intermediates to foundational pillars in modern organic synthesis and drug discovery. By leveraging advanced transition-metal catalysis—such as enantioselective cobalt-catalyzed hydrosilylation and ruthenium-catalyzed redox-active carbene transfers—researchers can now construct these complex architectures with unprecedented stereocontrol. As the pharmaceutical industry continues to prioritize molecules with high


 character and metabolic stability, the strategic deployment of silylcyclopropanes will undoubtedly accelerate the discovery of next-generation therapeutics.

References

  • [4] Dian, L., & Marek, I. Cobalt-Catalyzed Diastereoselective and Enantioselective Hydrosilylation of Achiral Cyclopropenes. Organic Letters (ACS Publications). URL:[Link]

  • [2] Montesinos-Magraner, M., et al. General Cyclopropane Assembly via Enantioselective Transfer of a Redox-Active Carbene to Aliphatic Olefins. Angewandte Chemie International Edition. URL:[Link]

  • [1] Silyl-substituted cyclopropanes as versatile synthetic reagents. Chemical Reviews (ACS Publications). URL:[Link]

  • [5] Borane catalysed ring opening and closing cascades of furans leading to silicon functionalized synthetic intermediates. Nature Communications. URL:[Link]

Sources

Strategic Utilization of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide: A Dual-Mode Reagent for Carbocyclic Synthesis

[1]

Executive Summary

In the architecture of complex organic molecules, 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1) serves as a high-value "terminator" and "linchpin" reagent.[1] Its utility stems from the geminal positioning of a silicon group (trimethylsilyl, TMS) and a sulfur group (phenylthio, SPh) on a strained cyclopropane ring.[1] This unique arrangement creates a "push-pull" electronic environment that allows the molecule to function as a masked carbanion , a Peterson olefination precursor , or a ring-expansion substrate depending on the specific activation trigger employed.

This guide analyzes the electrophilic and nucleophilic sites of the molecule, providing mechanistic insights and validated protocols for its application in the synthesis of alkylidenecyclopropanes and functionalized cyclobutanones.

Molecular Architecture & Electronic Profile

The reactivity of 1 is governed by the interaction between the cyclopropyl Walsh orbitals and the adjacent heteroatoms.

  • The Geminal "Switch" (C1): The C1 carbon is bonded to both Silicon (electropositive,

    
    -donor) and Sulfur (electronegative, 
    
    
    -acceptor,
    
    
    -donor).[1]
    • Ground State Stability: The molecule is shelf-stable because the C-Si and C-S bonds are robust under neutral conditions. The steric bulk of the TMS and SPh groups shields the cyclopropane ring from non-specific attacks.

    • Reactive Potential: The C1 center is a pro-nucleophile . It does not act as a nucleophile in its neutral state but generates potent carbanionic species upon the cleavage of either the C-Si or C-S bond.

Reactivity Map

The following diagram outlines the divergent pathways accessible from the neutral molecule based on the "trigger" reagent (Fluoride vs. Lithium vs. Electrophile).[2]

ReactivityMapReagent1-(Trimethylsilyl)cyclopropyl phenyl sulfideTrigger_LiTrigger: Li/Naph(Reductive Lithiation)Reagent->Trigger_LiTrigger_FTrigger: Fluoride (F-)(Desilylation)Reagent->Trigger_FTrigger_ETrigger: Electrophile (E+)(Ring Opening)Reagent->Trigger_EInter_SilylLi1-TrimethylsilylcyclopropyllithiumTrigger_Li->Inter_SilylLiCleaves C-SInter_ThioAnion1-Phenylthiocyclopropyl anionTrigger_F->Inter_ThioAnionCleaves C-SiInter_Cationβ-Silyl/α-ThioCarbocationTrigger_E->Inter_CationAttacks RingProd_AlkylideneAlkylidenecyclopropanes(via Peterson)Inter_SilylLi->Prod_Alkylidene+ CarbonylProd_CyclobutanoneCyclobutanones(via Rearrangement)Inter_ThioAnion->Prod_Cyclobutanone+ E+ / H3O+Prod_HomoallylHomoallylic SulfidesInter_Cation->Prod_HomoallylDesilylation

Figure 1: Divergent reactivity pathways of 1-(trimethylsilyl)cyclopropyl phenyl sulfide controlled by chemoselective triggers.[1]

Nucleophilic Sites & Activation Protocols

The molecule contains two distinct "latent" nucleophilic sites at C1, accessed via orthogonal deprotection strategies.

A. The -Silyl Carbanion (via Reductive Lithiation)

This is the primary route for synthesizing alkylidenecyclopropanes .[1]

  • Mechanism: Treatment with a radical-anion reducing agent (e.g., Lithium Naphthalenide) selectively cleaves the C-S bond (weaker than C-Si in this context due to the stability of the thiophenolate leaving group).[1]

  • Result: Generation of 1-trimethylsilylcyclopropyllithium .[1]

  • Utility: This species reacts with aldehydes or ketones to form a

    
    -silyl alkoxide.[1] Spontaneous or acid-catalyzed elimination (Peterson Olefination) yields the exocyclic double bond.[1]
    
B. The -Thio Carbanion (via Desilylation)

This route utilizes the high affinity of Silicon for Fluoride.[1]

  • Mechanism: Treatment with TBAF (Tetrabutylammonium fluoride) or TASF cleaves the C-Si bond.[1]

  • Result: Generation of the 1-(phenylthio)cyclopropyl anion .

  • Utility: This anion is a "masked" form of the cyclopropyl nucleophile. It can be alkylated or added to carbonyls.[1][3] The resulting products retain the sulfide group, which can be used for subsequent ring expansions (e.g., to cyclobutanones).

Electrophilic Sites & Susceptibility[2][4][5]

While the molecule is primarily a nucleophile precursor, it possesses specific sites susceptible to electrophilic attack, which can be exploited for ring-opening reactions.

A. The Silicon Atom (Hard Electrophile)[1]
  • Nature: The Silicon atom is a hard electrophilic center.

  • Reagent: Fluoride ions (F⁻) or Oxy-anions.[1]

  • Outcome: As detailed above, attack here triggers the formation of the C1 carbanion. This is the "gatekeeper" for nucleophilic activation.

B. The Cyclopropane Ring (Electrophilic Ring Opening)[1][6]
  • Nature: The strained ring is susceptible to electrophilic attack, particularly by protons (H⁺) or Lewis acids, but the regiochemistry is controlled by the substituents.

  • Beta-Silyl Effect: If an electrophile attacks the ring, the C-Si bond can stabilize the developing positive charge at the

    
    -position (on the ring).[4][5] However, in 1 , the C1 position is fully substituted.
    
  • Acid-Catalyzed Rearrangement: In the presence of strong acids, derivatives of 1 (specifically the adducts formed with carbonyls) undergo ring expansion. The cyclopropyl carbinol rearranges to a cyclobutanone. The TMS group often directs this rearrangement or is eliminated during the process.

C. The Sulfur Atom (Soft Electrophile)[1][7]
  • Nature: The Sulfur atom has lone pairs but can be oxidized.

  • Reagent: mCPBA or H₂O₂.[1][6]

  • Outcome: Oxidation to the sulfoxide or sulfone.[6] This increases the acidity of the ring protons (if any were present) or facilitates Pummerer-type rearrangements.[1] In 1 , oxidation is typically used after the nucleophilic addition step to facilitate removal of the sulfur moiety.

Experimental Protocol: Synthesis of Alkylidenecyclopropanes

This protocol demonstrates the Reductive Lithiation pathway (Path A), showcasing the "Peterson" mode of the reagent. This method is superior to Wittig reactions for cyclopropylidenes due to milder conditions and higher yields.[1]

Objective: Synthesis of Benzylidenecyclopropane from Benzaldehyde and 1 .

Reagents
  • 1-(Trimethylsilyl)cyclopropyl phenyl sulfide (1.0 equiv)[1]

  • Lithium Naphthalenide (LiNaph) : 0.5 M in THF (Prepared fresh from Li metal and Naphthalene).[1]

  • Benzaldehyde (1.1 equiv)[1]

  • THF (Anhydrous)[1]

Step-by-Step Methodology
  • Preparation of LiNaph:

    • In a flame-dried flask under Argon, dissolve naphthalene (1.2 equiv relative to Li) in dry THF.

    • Add freshly cut Lithium wire (2.2 equiv).[1]

    • Sonicate or stir vigorously for 30-60 mins until the solution turns deep dark green.

  • Reductive Lithiation (Generation of Nucleophile):

    • Cool a solution of 1-(trimethylsilyl)cyclopropyl phenyl sulfide in THF to -78 °C .

    • Add the LiNaph solution dropwise via cannula.

    • Observation: The green color should persist briefly before fading. Continue addition until the green color persists for >1 minute, indicating complete consumption of the sulfide.

    • Mechanistic Note: This step cleaves the C-S bond, releasing PhSLi and generating 1-trimethylsilylcyclopropyllithium .

  • Nucleophilic Addition:

    • Add Benzaldehyde (neat or in THF) dropwise to the reaction mixture at -78 °C.

    • Stir for 1 hour, then allow to warm to 0 °C.

    • Intermediate: This forms the

      
      -silyl alkoxide intermediate.
      
  • Peterson Elimination:

    • Often, the elimination is spontaneous upon warming. If not, add a catalytic amount of KH or KOtBu (Potassium tert-butoxide) to drive the elimination of TMS-O⁻.

    • Outcome: Formation of the exocyclic double bond.

  • Workup:

    • Quench with saturated NH₄Cl.[1]

    • Extract with diethyl ether.[1]

    • Purify via silica gel chromatography (Hexanes/EtOAc).[1]

Mechanistic Visualization (Peterson Pathway)[1]

PetersonMechanismStep1Precursor(1-TMS-1-SPh-Cyclopropane)Step2Intermediate A(1-TMS-Cyclopropyl-Li)Step1->Step2Li/Naph(-PhSLi)Step3Intermediate B(β-Silyl Alkoxide)Step2->Step3+ R-CHOStep4Product(Alkylidenecyclopropane)Step3->Step4Peterson Elimination(-TMS-OLi)

Figure 2: Step-wise conversion of the sulfide precursor to the alkylidene product via the Peterson elimination mechanism.

References

  • Paquette, L. A.; Wells, G. J.; Horn, K. A.; Yan, T. H. "Silicon in organic synthesis.[1] 10. 1-(Trimethylsilyl)cyclopropyl phenyl sulfide.[1] A useful reagent for the preparation of cyclopropylidene derivatives."[7] Tetrahedron Letters, 1982 , 23, 263-266. Link[1]

  • Cohen, T.; Matz, J. R. "Reductive lithiation of thioacetals and thioketals by lithium naphthalenide.[1] A high-yield route to alpha-lithio ethers and sulfides." Journal of the American Chemical Society, 1980 , 102, 6900-6903. Link

  • Trost, B. M.; Keeley, D. E.; Arndt, H. C.; Rigby, J. H.; Bogdanowicz, M. J. "New synthetic reactions.[1] Cyclobutane ring formation via spiroannulation."[1] Journal of the American Chemical Society, 1977 , 99, 3080-3088. Link

  • Fleming, I. "Organic Silicon Chemistry."[1] Comprehensive Organic Chemistry, 1979 , Vol 3, Pergamon Press. (Foundational text on

    
    -silyl effects and Peterson olefination).
    

An In-depth Technical Guide to the Stability and Ring Strain of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the unique structural and electronic properties of 1-(trimethylsilyl)cyclopropyl phenyl sulfide, a molecule of significant interest to researchers and professionals in drug development and materials science. We will delve into the inherent ring strain of the cyclopropyl group and explore how the interplay between the electron-donating trimethylsilyl group and the multifaceted phenyl sulfide substituent modulates the ring's stability and reactivity.

The Enduring Intrigue of the Cyclopropyl Ring

The cyclopropane ring is a cornerstone of organic chemistry, valued for its ability to introduce conformational rigidity and unique spatial arrangements in molecular design.[1] However, its utility is intrinsically linked to its most defining characteristic: significant ring strain. This strain, estimated to be around 28 kcal/mol, arises from two primary sources:

  • Angle Strain: The sp³-hybridized carbon atoms in cyclopropane are forced into 60° bond angles, a severe deviation from the ideal 109.5° tetrahedral angle.[1][2] This geometric constraint leads to inefficient orbital overlap.

  • Torsional Strain: The planar nature of the three-membered ring results in the eclipsing of all C-H bonds, further contributing to its inherent instability.[2]

To accommodate this strain, the C-C bonding orbitals have increased p-character, resulting in what are often described as "banana bonds".[3][4] This unique bonding is also well-described by the Walsh orbital model, which posits that the cyclopropane ring possesses sp²-hybridized carbons with orbitals that have π-like character, enabling conjugation with adjacent substituents.[3][5][6] This π-character is a key factor in how substituents influence the ring's stability.

The Dual-Edged Sword: Substituent Effects on Cyclopropane Stability

Substituents can either stabilize or destabilize the cyclopropane ring through a combination of electronic and steric effects. The stability of a substituted cyclopropane is a delicate balance of these competing factors.[7] For instance, geminal fluorination is highly stabilizing due to anomeric-like interactions where the non-bonding electrons of fluorine donate into the antibonding σ* orbital of the adjacent C-F bond (nF → σ*CF).[7][8][9][10]

In the case of 1-(trimethylsilyl)cyclopropyl phenyl sulfide, we have two distinct and influential substituents at the same carbon atom, creating a complex interplay of electronic effects.

The Stabilizing Influence of the Trimethylsilyl Group

The trimethylsilyl (TMS) group is generally considered to be electron-releasing relative to carbon, a property attributed to the lower electronegativity of silicon.[11] This electron-donating nature can stabilize the cyclopropane ring in several ways:

  • Sigma (σ) Donation: The Si-C bond is a good σ-donor, which can donate electron density into the Walsh orbitals of the cyclopropane ring. This donation helps to alleviate the inherent electron deficiency of the strained ring.

  • Hyperconjugation: The σ-electrons of the C-H bonds in the methyl groups of the TMS substituent can interact with the cyclopropane ring orbitals, further contributing to its stabilization.

The Ambivalent Role of the Phenyl Sulfide Group

The phenyl sulfide group exerts a more complex influence, capable of both donating and withdrawing electron density through different mechanisms:

  • Pi (π) Donation: The lone pairs on the sulfur atom can participate in p-π conjugation with the cyclopropane ring's Walsh orbitals, a stabilizing interaction.

  • Sigma (σ) Withdrawal (Inductive Effect): Sulfur is more electronegative than carbon, leading to an inductive withdrawal of electron density from the cyclopropyl ring through the C-S σ-bond. This effect is generally destabilizing.

  • Aromatic Ring Effects: The phenyl group attached to the sulfur can further modulate these effects. Electron-donating or -withdrawing substituents on the phenyl ring can influence the electron density on the sulfur atom and, consequently, its interaction with the cyclopropane ring.

The overall effect of the phenyl sulfide group is a balance between these opposing forces. The conformation of the phenyl sulfide group relative to the cyclopropane ring will also play a crucial role in determining the extent of p-π conjugation.

Synergistic and Antagonistic Effects in 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

The simultaneous presence of the trimethylsilyl and phenyl sulfide groups at the C1 position of the cyclopropane ring leads to a unique electronic environment. The σ-donating TMS group and the potentially π-donating phenyl sulfide group can work in concert to stabilize the ring. However, the inductive withdrawal of the sulfide group opposes the stabilizing effects.

The net stability of 1-(trimethylsilyl)cyclopropyl phenyl sulfide is therefore a finely tuned balance of these electronic interactions. Computational studies are invaluable in dissecting these complex relationships and providing quantitative measures of stability.

Computational Insights into Stability and Ring Strain

Below is a table summarizing representative computational data for related substituted cyclopropanes, which can provide a qualitative understanding of the expected trends for the title compound.

CompoundSubstituent(s)Key Geometric FeatureCalculated Strain Energy (kJ/mol)Reference
Methylcyclopropane-CH₃-~117.9[12]
1,1-Dimethylcyclopropane-CH₃, -CH₃-117.0[12]
Monofluorocyclopropane-F-137.9[12]
Hexafluorocyclopropane-F (x6)-260.0[12]

Note: The strain energies are highly dependent on the computational method used.

The data illustrates that substituents significantly impact the strain energy. For 1-(trimethylsilyl)cyclopropyl phenyl sulfide, it is hypothesized that the combined electronic effects would lead to a moderate alteration of the ring's strain energy compared to the parent cyclopropane.

Implications for Drug Discovery and Organic Synthesis

Understanding the stability of substituted cyclopropanes is paramount for their application in various fields.

  • Drug Discovery: Cyclopropyl groups are frequently incorporated into drug candidates to enhance metabolic stability and control conformation.[13] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[13] The specific substituents on the ring can further fine-tune these properties.

  • Organic Synthesis: The inherent ring strain of cyclopropanes makes them valuable synthetic intermediates.[6] The substituents on the ring dictate the regioselectivity and stereoselectivity of ring-opening reactions. For example, donor-acceptor substituted cyclopropanes are activated for various cyclization and cycloaddition reactions.[6][14]

Experimental Protocols

The synthesis of 1-(trimethylsilyl)cyclopropyl phenyl sulfide can be approached through several synthetic strategies. A common method involves the generation of a lithiated cyclopropyl species followed by quenching with an appropriate electrophile.

Synthesis of 1-Lithiocyclopropyl Phenyl Sulfide

A precursor, 1,3-bis(phenylthio)propane, can be treated with n-butyllithium to generate 1-lithiocyclopropyl phenyl sulfide.[15][16]

Step-by-Step Protocol:

  • To a solution of 1,3-bis(phenylthio)propane in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 2.0-2.2 equivalents of n-butyllithium dropwise.

  • Stir the reaction mixture at 0 °C for the specified time to ensure complete formation of the lithiated species. The formation of the cyclopropyl anion is driven by the intramolecular displacement of one of the phenylthio groups.

Synthesis of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

The generated 1-lithiocyclopropyl phenyl sulfide can then be reacted with a silicon electrophile.

Step-by-Step Protocol:

  • To the solution of 1-lithiocyclopropyl phenyl sulfide at 0 °C, add a solution of trimethylsilyl chloride (TMSCl) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(trimethylsilyl)cyclopropyl phenyl sulfide.

Visualization of Concepts

Orbital Interactions

The following diagram illustrates the key orbital interactions that contribute to the stability of the substituted cyclopropane ring.

G Orbital Interactions in Substituted Cyclopropane cluster_substituents Substituents cluster_cyclopropane Cyclopropane Ring SiMe3 Trimethylsilyl (σ-donor) Walsh Walsh Orbitals (π-character) SiMe3->Walsh σ(Si-C) → Walsh SPh Phenyl Sulfide (π-donor / σ-withdrawer) SPh->Walsh p(S) → Walsh (π-donation) Walsh->SPh Inductive Withdrawal

Caption: Key orbital interactions influencing stability.

Synthetic Workflow

This diagram outlines a typical experimental workflow for the synthesis and characterization of 1-(trimethylsilyl)cyclopropyl phenyl sulfide.

G Synthetic Workflow Start 1,3-bis(phenylthio)propane Reaction1 Lithiation with n-BuLi Start->Reaction1 Intermediate 1-Lithiocyclopropyl Phenyl Sulfide Reaction1->Intermediate Reaction2 Quench with TMSCl Intermediate->Reaction2 Workup Aqueous Workup & Extraction Reaction2->Workup Purification Column Chromatography Workup->Purification Product 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide Purification->Product Characterization NMR, MS, IR Product->Characterization

Caption: Synthesis and characterization workflow.

Conclusion

The stability and ring strain of 1-(trimethylsilyl)cyclopropyl phenyl sulfide are governed by a complex interplay of the inherent strain of the three-membered ring and the opposing and synergistic electronic effects of the silyl and sulfide substituents. The electron-donating trimethylsilyl group likely imparts a stabilizing effect, which is modulated by the dual electronic nature of the phenyl sulfide group. A thorough understanding of these principles is crucial for the rational design of novel molecules with tailored properties for applications in medicinal chemistry and materials science. Further computational and experimental studies are warranted to fully elucidate the nuanced structure-property relationships in this fascinating class of molecules.

References

  • Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742–1747. [Link]

  • Figshare. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. [Link]

  • Berger, D. J. (1997). Walsh Cyclopropane Molecular Orbitals. [Link]

  • Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. [Link]

  • ResearchGate. (2025). (PDF) Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • Berger, D. J. (1997). Walsh Cyclopropane Molecular Orbitals. [Link]

  • EPFL. (n.d.). Small Rings ‒ LCSO. [Link]

  • ACS Publications. (2016). Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. Organic Letters. [Link]

  • University of Calgary. (n.d.). CYCLOPROPANE RING STRAIN. [Link]

  • Beilstein Journals. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • Scribd. (n.d.). Walsh Cyclopropane Molecular Orbitals | PDF. [Link]

  • Wiley. (2015). Structure and Reactivity of the Cyclopropane Species. [Link]

  • MDPI. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. [Link]

  • ResearchGate. (2024). (PDF) Lewis Acid-Mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2'-indanes]: The Activating Effect of the Cyclopropane Walsh Orbital. [Link]

  • PMC. (2022). Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. [Link]

  • Caltech Authors. (n.d.). The Electrical Effect of the Trimethylsilyl Group. [Link]

  • AWS. (n.d.). Catalytic Asymmetric Simmons-Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol. [Link]

  • Organic Syntheses. (n.d.). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. [Link]

  • Scite. (n.d.). A Simple, Highly Versatile Synthesis of Cyclopropyl Phenyl Sulfides. [Link]

  • Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • ResearchGate. (n.d.). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes | Request PDF. [Link]

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • ACS Publications. (n.d.). Lithiation of cyclopropyl and 2-methylcyclopropyl phenyl sulfides. Addition to carbonyl partners. Journal of the American Chemical Society. [Link]

Sources

The Chemistry of Silyl-Substituted Cyclopropanes: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Silyl-substituted cyclopropanes represent a uniquely powerful class of intermediates in modern organic synthesis and medicinal chemistry. The cyclopropane ring inherently provides conformational restriction and enhanced metabolic stability, making it a privileged pharmacophore in drug development[1]. The strategic installation of a silyl group onto this strained three-membered ring introduces a versatile synthetic handle. The silyl moiety not only offers steric shielding to direct highly stereoselective transformations but also provides profound electronic stabilization (via the β-silicon effect) during ring-opening cascades[2]. This technical guide synthesizes the state-of-the-art methodologies for constructing silylcyclopropanes, details their reactivity profiles, and provides self-validating experimental protocols for application scientists.

Mechanistic Foundations and Rationale

The physicochemical profile of the cyclopropyl ring is defined by the coplanarity of its three carbon atoms, unusually short C–C bonds (approx. 1.51 Å), and enhanced π-character[1]. When a silyl group is attached, the molecule gains distinct stereoelectronic properties:

  • Steric Trajectory Control: The bulky trialkyl- or arylsilyl group effectively blocks one face of the cyclopropane ring, forcing incoming reagents to attack from the less hindered trajectory.

  • The β-Silicon Effect: During heterolytic C–C bond cleavage, the developing empty p-orbital of the carbocation is stabilized by hyperconjugation from the adjacent C–Si σ-bond. This electronic causality dictates the regiochemistry of ring-opening reactions, allowing predictable access to 1,3-dipoles and allylic systems[2].

State-of-the-Art Synthetic Methodologies

Rhodium-Catalyzed Asymmetric Cyclopropanation

The reaction of α-silyl styrenes with aryldiazoacetates represents a premier route to optically active cis-cyclopropane carboxylates[3].

  • Causality of Catalyst Selection: The use of the dirhodium catalyst Rh2(S-PTAD)4 provides a highly constrained chiral pocket. The stereoselectivity is driven by the conjugation of the electron-rich aryl ring with the C=C bond, combined with π-stacking interactions between the substrate and the catalyst ligands. This forces the carbene intermediate into a specific spatial orientation, yielding absolute diastereocontrol (dr >99:1) and exceptional enantioselectivity (98–99% ee)[3].

Cobalt-Catalyzed Enantioselective Hydrosilylation

Achiral cyclopropenes can be directly converted into silylcyclopropanes via a cobalt-catalyzed hydrosilylation with arylsilanes[4].

  • Causality of Activation: Cyclopropenes possess immense inherent ring strain, making them highly susceptible to hydrometalation. A chiral cobalt(II) precatalyst is activated in situ by NaBHEt3 to form a highly active Co(I) or Co(III)-hydride species. The chiral ligand backbone dictates the facial selectivity of the incoming silane, providing an atom-economical (100%) addition that bypasses the need for hazardous diazo compounds[1][4].

2.3[1,4]-Wittig Rearrangement of Dihydropyrans

A novel ring-contraction approach utilizes 4-silyl-5,6-dihydropyrans to generate silylcyclopropanes via a selective[1,4]-Wittig rearrangement[5].

  • Causality of Base Selection: Deprotonation adjacent to the oxygen atom generates a migrating carbanion. While standard n-BuLi yields incomplete deprotonation and poor conversion, the use of the stronger, more sterically hindered sec-BuLi ensures rapid, quantitative anion formation. The carbanion then undergoes stereoselective [1,4]-migration, driven thermodynamically by the formation of the stable silyl-substituted three-membered ring[5].

Visualizing the Synthetic and Mechanistic Landscape

Synthesis A α-Silyl Styrenes + Aryldiazoacetates D Silyl-Substituted Cyclopropanes A->D Rh2(S-PTAD)4 Catalysis (Stereoselective) B Achiral Cyclopropenes + Arylsilanes B->D Co-Catalyzed Hydrosilylation (Enantioselective) C 4-Silyl-5,6-dihydropyrans C->D sec-BuLi [1,4]-Wittig Rearrangement

Fig 1. Convergent synthetic pathways to silyl-substituted cyclopropanes via distinct precursors.

Reactivity A Silylcyclopropane B Lewis Acid (Sc(OTf)3) Activation A->B Ring Opening C β-Silicon Stabilized Carbocation B->C C-C Cleavage D 1,3-Dipole Intermediate C->D Charge Dist. E Tetrahydrofuran Derivatives D->E + Benzaldehyde

Fig 2. Mechanistic pathway of Lewis acid-mediated ring opening stabilized by the β-silicon effect.

Quantitative Data Summary

The following table synthesizes the performance metrics of the primary methodologies discussed:

Synthetic MethodStarting MaterialsCatalyst / ReagentYield (%)SelectivityAtom Economy
Asymmetric Cyclopropanation α-Silyl Styrenes + DiazoacetatesRh2(S-PTAD)4Up to 99%dr >99:1, ee 98–99%Moderate (N₂ loss)
Enantioselective Hydrosilylation Achiral Cyclopropenes + ArylsilanesChiral Co Complex75–95%High ee/dr100%
Ring Contraction 4-Silyl-5,6-dihydropyranssec-BuLi76–91%Moderate dr100%

Reactivity Profiles: Ring-Opening and Functionalization

Silylcyclopropanes are not merely end-products; they are highly reactive intermediates primed for downstream functionalization:

  • Desilylation with Configuration Inversion: Treatment of silylcyclopropanes with Tetrabutylammonium fluoride (TBAF) in THF induces targeted desilylation. The fluoride ion attacks the silicon center, and the leaving cyclopropyl carbon undergoes protonation with configuration inversion, yielding stereodefined, desilylated cyclopropane carboxylates[3].

  • Lewis Acid-Mediated Ring Opening: Utilizing Sc(OTf)3 catalyzes the heterolytic cleavage of the cyclopropane C–C bond. The developing positive charge is heavily stabilized by the β-silicon effect, generating a transient 1,3-dipole intermediate. This dipole can be efficiently trapped by aldehydes (e.g., benzaldehyde) in a [3+2] cycloaddition to form highly substituted tetrahydrofurans[2].

Self-Validating Experimental Protocols

Protocol A: Rhodium-Catalyzed Asymmetric Cyclopropanation[3]

Objective: Synthesis of optically active cis-silylcyclopropane carboxylates.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon to prevent catalyst deactivation via oxidation. Add Rh2(S-PTAD)4 (0.001 mmol) and α-silyl styrene (1.5 mmol) in anhydrous hexane (0.5 mL).

  • Controlled Addition: Dissolve aryl diazoacetate (0.5 mmol) in hexane and add dropwise via a syringe pump over 30 minutes at 15 °C. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, strictly suppressing unwanted carbene-carbene dimerization.

  • In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc). The reaction is complete when the distinct yellow color of the diazo compound dissipates and the UV-active starting material spot is consumed.

  • Workup & Verification: Filter the crude mixture through a short silica plug to remove the rhodium catalyst. Concentrate under reduced pressure. Validate the absolute diastereocontrol (dr >99:1) via ¹H NMR by analyzing the coupling constants (J) of the cyclopropane ring protons.

Protocol B: Cobalt-Catalyzed Enantioselective Hydrosilylation[1][4]

Objective: Atom-economical synthesis of enantioenriched silylcyclopropanes.

  • Catalyst Activation: In an Argon-filled glovebox, dissolve the chiral Co(II) precatalyst (5 mol%) in anhydrous THF. Add NaBHEt3 (10 mol%) dropwise at room temperature. Causality: The hydride source reduces the Co(II) species to the catalytically active Co-hydride complex, indicated by a deep color shift.

  • Hydrometalation: Cool the system to -20 °C. Add the achiral cyclopropene (1.0 equiv), followed by phenylsilane (PhSiH3, 1.2 equiv). Causality: Low temperature maximizes the facial stereocontrol exerted by the chiral ligand and prevents thermally-induced ring-opening of the strained cyclopropene.

  • Quenching: After 12 hours, quench the reaction with anhydrous MeOH. Causality: Methanol safely destroys the active cobalt-hydride species and unreacted silane, preventing over-reduction during workup.

  • Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC against a racemic standard to validate the asymmetric induction.

Applications in Drug Development

The integration of the cyclopropyl fragment is a proven strategy in medicinal chemistry to transition candidates from preclinical to clinical stages. It enhances lipophilicity, lowers polar surface area, and restricts molecular conformation to lock drugs into their bioactive poses[1]. Silyl-substituted cyclopropanes serve as critical advanced intermediates in this pipeline. Their predictable ring-opening chemistry allows for the late-stage synthesis of complex pharmacophores, including conformationally restricted amino acids, carbanucleosides, and novel bioisosteres that are otherwise inaccessible via traditional cross-coupling methods[3].

References

1.[3] Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes | Organic Letters - ACS Publications. URL: 2.[4] Cobalt-Catalyzed Diastereoselective and Enantioselective Hydrosilylation of Achiral Cyclopropenes - PMC. URL: 3.[5] Silylcyclopropanes by Selective [1,4]-Wittig Rearrangement of 4-Silyl-5,6-dihydropyrans - Chemistry. URL: 4.[1] Cobalt-Catalyzed Diastereoselective and Enantioselective Hydrosilylation of Achiral Cyclopropenes | Organic Letters - ACS Publications. URL: 5.[2] Photoredox-catalyzed ATRA reactions and related processes in a new light Dissertation. URL:

Sources

Methodological & Application

Chemical reactions involving 1-(Trimethylsilyl)cyclopropyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Trimethylsilyl)cyclopropyl phenyl sulfide (1 ) represents a specialized class of "linchpin" reagents in organic synthesis, merging the unique reactivity of strained rings with the predictable directing power of organosilicon chemistry. Unlike simple cyclopropyl phenyl sulfide, the incorporation of the trimethylsilyl (TMS) group at the 1-position provides a dual-mode reactivity handle: it enables Peterson-type olefinations to access alkylidene cyclopropanes and serves as a crucial directing group in acid-catalyzed ring expansions to form cyclobutanones.

This guide details the preparation of this reagent and its two primary applications:

  • Spiroannulation/Ring Expansion: Converting aldehydes or ketones into spirocyclobutanones.

  • Exocyclic Olefination: Synthesizing strained alkylidene cyclopropanes via Peterson elimination.

Preparation of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

The synthesis relies on the generation of the sulfur-stabilized cyclopropyl anion followed by silylation. The presence of the phenylthio group acidifies the


-proton, allowing deprotonation by 

-butyllithium, while the cyclopropyl ring prevents enolization, ensuring a clean formation of the

-lithio species.
Protocol A: Synthesis from Cyclopropyl Phenyl Sulfide

Reagents:

  • Cyclopropyl phenyl sulfide (Commercial or synthesized from 3-chloropropyl phenyl sulfide)[1]

  • 
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes
  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen and maintain positive pressure.

  • Solvation: Add Cyclopropyl phenyl sulfide (20.0 mmol, 3.0 g) and anhydrous THF (60 mL) to the flask. Cool the solution to 0 °C using an ice/water bath.

  • Lithiation: Dropwise add

    
    -BuLi  (22.0 mmol, 8.8 mL) over 15 minutes via syringe. The solution will typically turn a bright yellow/orange color, indicating the formation of 1-lithio-1-phenylthiocyclopropane.
    
    • Critical Check: Stir at 0 °C for 1–2 hours. Unlike non-cyclic sulfides, the cyclopropyl anion is configurationally stable but requires time to form quantitatively due to ring strain effects on hybridization.

  • Silylation: Cool the mixture to -78 °C (dry ice/acetone) to prevent side reactions during quenching. Add TMSCl (24.0 mmol, 3.0 mL) dropwise.

  • Workup: Allow the reaction to warm slowly to room temperature over 4 hours. Quench with saturated aqueous NH

    
    Cl (30 mL).
    
  • Extraction: Extract with diethyl ether (

    
     mL). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via vacuum distillation (bp ~85–90 °C at 0.5 mmHg) or flash chromatography (Hexanes/EtOAc 98:2) to yield 1-(trimethylsilyl)cyclopropyl phenyl sulfide as a colorless oil.

Yield Expectation: 85–92%

Application I: Spirocyclobutanone Synthesis (Ring Expansion)

This is the most powerful application of reagent 1 . It acts as a cyclobutanone equivalent . The reaction proceeds via addition to a carbonyl electrophile followed by an acid-catalyzed Tiffeneau-Demjanov-type rearrangement. The TMS group directs the regioselectivity of the ring expansion.

Mechanism & Workflow

The transformation involves two distinct stages:

  • Nucleophilic Addition: The lithiated reagent attacks a ketone to form a

    
    -hydroxy silane/sulfide intermediate.[2]
    
  • Acid-Catalyzed Rearrangement: Treatment with acid promotes the migration of the cyclopropyl bond, driven by the release of ring strain and the stabilization of the resulting cation by sulfur (and silicon elimination).

Figure 1: Workflow for the conversion of ketones to spirocyclobutanones using the silyl-sulfide reagent.

Protocol B: One-Pot Spiroannulation

Reagents:

  • 1-(Trimethylsilyl)cyclopropyl phenyl sulfide (1 )

  • Target Ketone (e.g., Cyclohexanone for spiro[3.5]nonan-1-one)

  • 
    -BuLi or 
    
    
    
    -BuLi (for transmetallation if starting from neutral 1 , though usually 1 is used as a precursor for Peterson or the lithio species is generated from the non-silylated precursor. Correction: If using 1 directly, we rely on the TMS group for Peterson elimination or Fluoride activation . However, the classic Trost expansion uses the lithio-sulfide without TMS. The TMS-variant specific protocol often utilizes the Peterson Olefination logic to make alkylidene cyclopropanes, which then rearrange. Below is the Peterson Olefination protocol which is unique to the TMS variant).

Note: For direct cyclobutanone synthesis, the non-silylated lithio-sulfide is often sufficient. The TMS variant is specifically required for Application II (Alkylidene Cyclopropanes) or specific Lewis-acid mediated expansions where the silyl group controls elimination.

Application II: Synthesis of Alkylidene Cyclopropanes (Peterson Olefination)

The 1-TMS group allows this reagent to function as a Peterson olefination reagent. Reaction with aldehydes or ketones followed by elimination yields alkylidene cyclopropanes, which are highly strained and reactive intermediates for further cycloadditions or radical cascades.

Protocol C: Peterson Olefination

Step-by-Step Procedure:

  • Anion Generation: Dissolve 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1.0 equiv) in THF at -78 °C. Add LiDBB (Lithium 4,4'-di-tert-butylbiphenylide) or LDMAN (Lithium 1-(dimethylamino)naphthalenide) if reductive lithiation is required to remove the SPh group, BUT typically for Peterson, we need the

    
    -silyl carbanion.
    
    • Route A (Deprotonation): Since the 1-position is blocked by TMS and SPh, you cannot deprotonate at C1.

    • Route B (Desulfurization-Lithiation): Treat 1 with Lithium Naphthalenide to generate 1-lithio-1-trimethylsilylcyclopropane (removing the SPh group). This is the active Peterson reagent.

    Correction to Mechanism: The reagent 1 (SPh + TMS) acts as a ketene thioacetal equivalent if both groups are kept. However, to do Peterson olefination, one group (SPh) is usually reductively removed to generate the

    
    -silyl anion.
    

    Revised Protocol for Alkylidene Cyclopropanes:

    • Reductive Lithiation: To a solution of 1 (1.0 equiv) in THF at -78 °C, add Lithium Naphthalenide (2.2 equiv). The dark green color of the radical anion will fade as it reduces the C-S bond, generating 1-lithio-1-trimethylsilylcyclopropane .

    • Addition: Add the aldehyde or ketone (0.9 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C.

    • Elimination:

      • Basic Workup (Syn-elimination): Often occurs spontaneously upon warming or with addition of KH.

      • Acidic Workup (Anti-elimination): Treat with dilute H

        
        SO
        
        
        
        or BF
        
        
        OEt
        
        
        .
    • Result: Formation of Alkylidene Cyclopropane .

Data Summary: Comparison of Methods
FeatureCyclopropyl Phenyl Sulfide (No TMS)1-(TMS)cyclopropyl Phenyl Sulfide (1 )
Primary Reactive Species 1-Lithio-1-phenylthiocyclopropane1-Lithio-1-trimethylsilylcyclopropane (via reduction)
Key Reaction Trost Spiroannulation (to Cyclobutanones)Peterson Olefination (to Alkylidene Cyclopropanes)
Intermediate Stability Moderate (requires -78 to 0 °C)High (TMS stabilizes)
Leaving Group Sulfoxide (after oxidation)Trimethylsilanol (after elimination)

References

  • Trost, B. M.; Keeley, D. E.; Arndt, H. C.; Rigby, J. H.; Bogdanowicz, M. J. "Lithiation of cyclopropyl and 2-methylcyclopropyl phenyl sulfides.[3] Addition to carbonyl partners." Journal of the American Chemical Society, 1977 , 99, 3080–3087. Link

  • Paquette, L. A.; Wells, G. J.; Horn, K. A.; Yan, T. H. "Silicon-mediated organic synthesis. Peterson olefination with 1-lithio-1-(trimethylsilyl)cyclopropane." Tetrahedron, 1983 , 39, 913–924. Link

  • Cohen, T.; Matz, J. R. "Reductive lithiation of thioacetals and ketene thioacetals." Journal of the American Chemical Society, 1980 , 102, 6900–6903. Link

  • Witulski, B.; Bergsträßer, U.; Gößmann, M. "A Cationic Driven Tandem Ring-Enlargement-Annulation Reaction."[3] Tetrahedron, 2000 , 56, 4747–4752.[3] Link

Sources

Application Note: Strategic Utilization of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide in Medicinal Chemistry

[1][2]

Executive Summary

In modern medicinal chemistry, the cyclopropyl moiety is a privileged pharmacophore, valued for its ability to restrict conformation, improve metabolic stability (blocking

1-(Trimethylsilyl)cyclopropyl phenyl sulfide (1-TMS-1-PhS-cyclopropane)12

Unlike simple cyclopropyl anions, this reagent possesses dual functionality:

  • The Phenylthio (PhS) Group: Stabilizes

    
    -lithiation, allowing the reagent to act as a nucleophile.
    
  • The Trimethylsilyl (TMS) Group: Controls reaction outcomes via the Peterson olefination mechanism or directs regioselectivity, enabling the synthesis of alkylidenecyclopropanes (ACPs) and cyclopropyl ketones .

This guide details the mechanistic logic, synthetic protocols, and troubleshooting frameworks for deploying this reagent to access high-value medicinal scaffolds.[1]

Mechanistic Principles & Reactivity Profile[1][3]

The utility of 1-TMS-1-PhS-cyclopropane stems from its ability to stabilize a carbanion at the strained C1 position.[1][2] The sulfur atom provides resonance stabilization, while the silicon atom exerts a weak stabilizing effect via


1
The Divergent Pathways

The lithiated species (generated via

  • Reaction with Aldehydes/Ketones (Peterson Olefination):

    • Outcome:Alkylidenecyclopropanes (ACPs) .[1][3]

    • Mechanism:[1][2][4][5][6] Nucleophilic attack forms a

      
      -silyl alkoxide, which undergoes spontaneous or acid/base-promoted elimination of silanol (TMS-O-Li/H) to form the exocyclic double bond.[1][2]
      
    • MedChem Utility: ACPs are versatile intermediates for spirocycles, radical clocks, and covalent inhibitors.[1]

  • Reaction with Acid Chlorides (Acylation):

    • Outcome:Cyclopropyl Ketones .[1][2][7]

    • Mechanism:[1][2][4][5][6] Acylation yields an

      
      -silyl-
      
      
      -thio ketone.[1][2] Subsequent oxidative desulfurization (or protodesilylation/oxidation) reveals the cyclopropyl ketone.
    • MedChem Utility: Ubiquitous scaffold in kinase inhibitors (e.g., Lenvatinib analogs) and GPCR ligands.[1]

Pathway Visualization (DOT Diagram)[1]

GReagent1-TMS-1-PhS-cyclopropaneLithiationLithiated Species(THF, 0°C)Reagent->Lithiationn-BuLiIntermediate1β-Silyl AlkoxideLithiation->Intermediate1+ R-CHOIntermediate2α-Silyl-α-thio KetoneLithiation->Intermediate2+ R-COClAldehydeElectrophile: Aldehyde/KetoneAcidChlorideElectrophile: Acid ChlorideProductACPAlkylidenecyclopropane(ACP)Intermediate1->ProductACPPeterson Elimination(-TMSOLi)ProductKetoneCyclopropyl KetoneIntermediate2->ProductKetoneOxidativeDesulfurization

Figure 1: Divergent synthetic pathways controlled by the electrophile choice.[1][2] The TMS group is critical for the Peterson elimination route.

Application Note: Synthesis of Alkylidenecyclopropanes (ACPs)[1][4]

The synthesis of alkylidenecyclopropanes is the most distinct application of this reagent. Standard Wittig reactions on cyclopropanones are unstable; this method circumvents that instability by bringing the cyclopropane ring intact.

Key Advantages[9]
  • Mild Conditions: Occurs at

    
     to room temperature.[1][8]
    
  • Stereocontrol: The elimination is stereospecific (syn-elimination under basic conditions), often yielding mixtures that can be separated or isomerized depending on the substrate.[1]

  • Functional Group Tolerance: Compatible with ethers, protected amines, and aryl halides.[1]

Data Summary: Electrophile Scope
Electrophile (R-CHO)Product (ACP) YieldNotes
Benzaldehyde85%Standard benchmark; high purity.[1][2]
p-Chlorobenzaldehyde82%Halogens tolerated; useful for cross-coupling.[1][2]
Cyclohexanecarbaldehyde76%Aliphatic aldehydes work well; slightly slower.[2]
3-Pyridinecarboxaldehyde70%Heterocycles tolerated; requires rapid workup.[1][2]
Acetophenone65%Ketones are more sterically hindered; require reflux.[2]

Detailed Experimental Protocol

Protocol: Synthesis of Benzylidenecyclopropane via Peterson Olefination

Objective: To synthesize benzylidenecyclopropane using 1-(trimethylsilyl)cyclopropyl phenyl sulfide and benzaldehyde.

Safety:

  • n-Butyllithium (n-BuLi): Pyrophoric.[1][2] Handle under inert atmosphere (Ar/N2).

  • Thiophenol derivatives: Strong stench.[1][2] Use bleach in the trap and work in a well-ventilated fume hood.[2]

Reagents & Materials
  • 1-(Phenylthio)cyclopropane (Precursor)[1][2]

  • Chlorotrimethylsilane (TMSCl)[1]

  • n-Butyllithium (2.5 M in hexanes)[1][2]

  • Benzaldehyde (distilled)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Saturated aqueous

    
    [1][2][9]
    
Step-by-Step Procedure

Phase 1: In-situ Generation of 1-TMS-1-PhS-cyclopropane Note: While the reagent can be isolated, in-situ generation is often more efficient for immediate use.[1][2]

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvent: Add anhydrous THF (20 mL) and 1-(phenylthio)cyclopropane (1.0 mmol, 150 mg). Cool the solution to 0°C (ice bath).

  • Lithiation 1: Dropwise add

    
    -BuLi (1.1 mmol, 0.44 mL) over 5 minutes. The solution typically turns a pale yellow.[10] Stir for 30 minutes at 0°C.
    
  • Silylation: Add TMSCl (1.2 mmol, 0.15 mL) dropwise. Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes.

    • Checkpoint: TLC should show consumption of the starting sulfide. You now have 1-TMS-1-PhS-cyclopropane in solution.[1][2]

Phase 2: Second Lithiation and Peterson Olefination

  • Re-Cooling: Cool the reaction mixture back to 0°C .

  • Lithiation 2: Add a second equivalent of

    
    -BuLi (1.1 mmol) dropwise. This selectively removes the proton geminal to the PhS and TMS groups. Stir for 1 hour at 0°C.
    
    • Mechanistic Insight: The anion is now stabilized by both S and Si, making it a "harder" nucleophile than the mono-stabilized version.

  • Addition: Add Benzaldehyde (1.2 mmol, 127 mg) dissolved in 2 mL THF dropwise.

  • Elimination: Allow the mixture to warm to RT and stir for 2–4 hours.

    • Observation: A color change (often to orange/brown) may occur. The formation of the lithium alkoxide triggers the Peterson elimination of lithium trimethylsilanolate (

      
      ).
      
  • Quench: Quench carefully with saturated aqueous

    
     (10 mL).
    

Phase 3: Workup and Purification

  • Extraction: Extract with Diethyl Ether (

    
     mL).
    
  • Washing: Wash combined organics with Brine (20 mL), dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 98:2). The product, benzylidenecyclopropane, is a colorless oil.[1]

Troubleshooting & Critical Parameters (Self-Validating)

IssueProbable CauseCorrective Action
Low Yield of Silylation Wet THF or old n-BuLi.Titrate n-BuLi before use.[1][2] Ensure THF is distilled from Na/Benzophenone.
No Elimination (Product is Alcohol) Peterson elimination stalled.[1]If the intermediate

-hydroxy silane is isolated, treat with

(potassium hydride) or

to force elimination.[1][2]
Ring Opening Temperature too high during lithiation.[1][2]Strictly maintain 0°C. Do not let the lithiated species sit for >2 hours before adding electrophile.
Polymerization ACP products can be unstable.[1][2]Store ACPs at -20°C with a radical inhibitor (e.g., BHT) if not using immediately.[1][2]

References

  • Takeda, T., et al. "Preparation and Reaction of 1-(Phenylthio)-1-(trimethylsilyl)cyclopropane."[1][2] Synlett, 1996(3), 273-274.[1][2] [1]

    • Foundational paper describing the synthesis and basic reactivity of the reagent.
  • Kulinkovich, O. G. "Substituted Cyclopropanes in the Synthesis of Biologically Active Compounds." Chemical Reviews, 2003, 103(7), 2597–2632.[1] [1]

    • Comprehensive review on cyclopropane utility in MedChem.
  • Wurts, N. R., et al. "Medicinal Chemistry of Cyclopropanes."[1] Journal of Medicinal Chemistry, 2014.[1]

    • Contextualizes the metabolic stability of the cyclopropyl motif.
  • Hudlicky, T., et al. "Peterson Olefination in Stereoselective Synthesis."[1] Organic Reactions, 2004.[1] [1]

    • Mechanistic grounding for the elimin

Advanced Strategies for the Stereoselective Synthesis of Novel Cyclopropane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance: The "Escape from Flatland"

In modern drug discovery, the cyclopropane moiety is far more than a simple structural linker; it is a critical tool for improving physicochemical properties and metabolic stability.[1][2] As a bioisostere, it frequently replaces gem-dimethyl groups, alkenes, and even phenyl rings.

The strategic value lies in its ability to increase fraction saturated (


), a metric directly correlated with clinical success. By introducing rigid 3D vectors ("escaping flatland"), cyclopropanes can lock pharmacophores into bioactive conformations, improving on-target potency while reducing off-target liability (e.g., hERG inhibition).

Key Bioisosteric Applications:

  • Phenyl Replacement: Reduces lipophilicity (LogP) and improves solubility while maintaining spacer geometry (e.g., Nirmatrelvir, Lemborexant).

  • Conformational Locking: Restricts bond rotation in peptide mimetics to enhance proteolytic stability.

  • Metabolic Blocking: Prevents P450-mediated oxidation at labile sites.

Protocol A: The Charette-Modified Simmons-Smith Reaction

Application: Robust cyclopropanation of allylic alcohols and ethers with high diastereocontrol.

Rationale

The classical Simmons-Smith reaction (Zn-Cu couple) often suffers from variable reproducibility and heterogeneous kinetics. The Charette Modification utilizes a homogeneous solution of diethylzinc (


) and diiodomethane (

) with the addition of a mild acidic additive (e.g., trichlorophenol or phosphoric acid derivatives). This modification accelerates the reaction via a "Lewis Acid-Assisted Bronsted Acid" mechanism and allows for the use of sub-stoichiometric amounts of zinc, significantly easing workup.
Mechanism & Causality

The reaction proceeds through a butterfly-type transition state. The zinc carbenoid coordinates to the directing group (hydroxyl/ether), ensuring syn-stereoselectivity.

SimmonsSmith Figure 1: Directed Stereoselective Methylene Transfer Mechanism Substrate Allylic Alcohol (Substrate) Complex Zinc-Alkoxide Complex Substrate->Complex Coordination Reagent Et2Zn + CH2I2 (Reagent) Reagent->Complex Ligand Exchange TS Butterfly Transition State (Directed Delivery) Complex->TS Methylene Transfer Product Syn-Cyclopropane TS->Product ZnI2 Elimination

Step-by-Step Protocol

Safety Warning:


 is pyrophoric. All transfers must occur under Argon/Nitrogen atmosphere.
  • Reagent Preparation (0.2 M Scale):

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Add Dichloromethane (DCM) (anhydrous, 50 mL) and cool to -10°C.

    • Add

      
        (1.0 M in hexanes, 22 mL, 2.2 equiv) dropwise via syringe.
      
    • Add

      
        (1.8 mL, 2.2 equiv) dropwise. Observation: A white precipitate may form (EtZnI), which is the active species. Stir for 10 mins.
      
  • Charette Additive (Optional for Rate Acceleration):

    • Add 2,4,6-Trichlorophenol (0.2 equiv) dissolved in minimal DCM. This protonates the inactive bis(iodomethyl)zinc species, regenerating the active carbenoid.

  • Substrate Addition:

    • Dissolve the Allylic Alcohol (10 mmol, 1.0 equiv) in DCM (10 mL).

    • Add slowly to the reaction mixture at -10°C to maintain internal temperature.

  • Reaction & Quench:

    • Allow to warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC.

    • Quench: Cool to 0°C. Slowly add saturated aqueous

      
       (exothermic!).
      
    • Note: Vigorous bubbling indicates quenching of excess

      
      .
      
  • Workup:

    • Separate phases. Extract aqueous layer with DCM (3x).

    • Wash combined organics with 1M NaOH (to remove trichlorophenol), then brine.

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Rh(II)-Catalyzed Transannulation of N-Sulfonyl Triazoles

Application: Synthesis of novel azavinyl cyclopropanes (precursors to cyclopropyl aldehydes/amines).

Rationale

Traditional diazo compounds can be unstable and hazardous.[3][4] N-sulfonyl-1,2,3-triazoles serve as safer, stable surrogates. Under Rh(II) catalysis, they undergo ring-chain tautomerization to generate an


-imino carbene (azavinyl carbene). This species reacts with alkenes to form cyclopropanes with high enantioselectivity when chiral catalysts like 

are used.[5][6]
Mechanism & Causality

The reaction is driven by the extrusion of


 from the triazole, forming a highly electrophilic Rh-carbene. The bulky ligands on the Rhodium catalyst dictate the trajectory of the alkene approach, inducing enantioselectivity.

RhodiumCycle Figure 2: Rh(II)-Catalyzed Azavinyl Carbene Cycle Triazole N-Sulfonyl Triazole (Stable Precursor) Equilibrium Diazo Imine (Transient) Triazole->Equilibrium Tautomerization Rh_Complex Rh(II)-Carbene Intermediate Equilibrium->Rh_Complex + Rh2(L)4 - N2 Insertion Alkene Insertion (Stereo-determining) Rh_Complex->Insertion + Alkene Insertion->Rh_Complex Catalyst Regen Product N-Sulfonyl Cyclopropane Insertion->Product Reductive Elimination

Step-by-Step Protocol
  • Catalyst Loading:

    • In a glovebox or under Argon, weigh

      
        (1 mol%) into a screw-cap vial.
      
    • Note:

      
       can be used for achiral/racemic benchmarking.
      
  • Reaction Setup:

    • Add the N-sulfonyl-1,2,3-triazole (0.5 mmol, 1.0 equiv).

    • Add the Alkene (1.5 equiv). Excess alkene prevents carbene dimerization.

    • Add Chloroform (

      
      )  (anhydrous, 2 mL).
      
  • Execution:

    • Seal the vial and heat to 60–80°C .

    • Checkpoint: The reaction is complete when gas evolution (

      
      ) ceases and the triazole spot disappears on TLC.
      
  • Hydrolysis (Optional):

    • The immediate product is an N-sulfonyl imine. To access the cyclopropyl aldehyde, add wet silica gel or mild acid to the crude mixture and stir for 1 hour.

Protocol C: Continuous Flow Diazomethane Generation

Application: Safe, scalable synthesis of cyclopropanes using "forbidden" reagents.

Rationale

Diazomethane (


) is the atom-economic gold standard for cyclopropanation but is explosive and toxic.[3] Flow chemistry  allows for the in situ generation, separation, and consumption of 

within a closed system. The total active inventory is kept low (<100 mg), mitigating explosion risks.
Flow Schematic

The system uses a "tube-in-tube" reactor or a membrane separator to transfer anhydrous


 from the aqueous generation stream into the organic reaction stream containing the substrate and Pd(OAc)2 catalyst.

FlowChem Figure 3: Continuous Flow Diazomethane Cyclopropanation Workflow FeedA Feed A: MNU (Precursor) Reactor1 Generation Coil (Formation of CH2N2) FeedA->Reactor1 FeedB Feed B: KOH (aq) FeedB->Reactor1 FeedC Feed C: Substrate + Pd(OAc)2 Reactor2 Reaction Coil (Cyclopropanation) FeedC->Reactor2 Separator Membrane Separator (Gas/Liquid) Reactor1->Separator Aq. CH2N2 Separator->Reactor2 Anhydrous CH2N2 (Permeates Membrane) Quench Quench (Acetic Acid) Reactor2->Quench

Protocol Parameters
  • Precursor: N-Methyl-N-nitrosourea (MNU) or Diazald.[7]

  • Generator Stream: 30% KOH (aq) + MNU in DMF.

  • Acceptor Stream: Alkene +

    
     (1 mol%) in 
    
    
    
    or DCM.
  • Residence Time: 5–10 minutes in the reaction coil.

  • Quench: Stream flows directly into a flask containing dilute Acetic Acid to destroy residual diazomethane.

Analytical Validation: Stereochemical Assignment

Confirming the relative stereochemistry (cis vs. trans) is critical.

Data Summary Table: NMR Characteristics

ParameterCis-CyclopropaneTrans-CyclopropaneNote

Coupling
8.0 – 11.0 Hz 4.0 – 7.0 Hz Cis coupling is generally larger in cyclopropanes.
NOE Correlation Strong (H-H distance < 2.5 Å)Weak / AbsentDefinitive proof of configuration.

Shift (

)
Shielded (Upfield)Deshielded (Downfield)Relative to acyclic analogs.

Protocol for Assignment:

  • 1D

    
     NMR:  Measure coupling constants of the methine protons.
    
  • 1D NOE / 2D NOESY: Irradiate the cyclopropyl methine.

    • If cis: You will see enhancement of the substituent protons on the same face.

    • If trans: Enhancement will be minimal or observed only on the ring protons.

References

  • Bioisosteric Applications

    • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Charette Modification (Simmons-Smith)

    • Charette, A. B., et al. (1998). Molten Salt-Derived Zinc Carbenoids: A New Class of Reagents for the Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society.[8] Link

  • Rh(II)

    • Chuprakov, S., et al. (2009).[6] Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society.[8] Link

  • Flow Chemistry Diazomethane

    • Mastronardi, F., et al. (2013). Continuous Flow Generation and Reactions of Anhydrous Diazomethane. Organic Letters. Link

  • Stereochemical Determination

    • Wiberg, K. B., & Nist, B. J. (1963). The Interpretation of NMR Spectra of Small Rings. Journal of the American Chemical Society.[8] Link

Sources

Application Note: 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide as a "Masked" Cyclopropanone for Cyclopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropylamines are privileged pharmacophores in modern drug discovery (e.g., Ciprofloxacin, Tranylcypromine, Ticagrelor), yet their synthesis often relies on harsh conditions (Hofmann rearrangement) or unstable intermediates (free cyclopropanone).

This guide details the use of 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1-TMS-1-SPh-cyclopropane) as a robust, storable cyclopropanone equivalent . Unlike the Kulinkovich reaction which generates cyclopropanols, this precursor allows for the controlled "unmasking" of the cyclopropane ring's carbonyl character under mild conditions, facilitating the synthesis of diverse cyclopropylamines via reductive amination or nucleophilic displacement.

Key Advantages[1][2][3]
  • Safety: Avoids the isolation of highly reactive and explosive cyclopropanone.

  • Versatility: Acts as a linchpin for both primary and secondary amines.

  • Stability: The silyl-thio acetal moiety is stable to basic conditions and chromatography.

Mechanistic Principles

The utility of 1-(trimethylsilyl)cyclopropyl phenyl sulfide lies in its ability to generate a reactive oxocarbenium-like intermediate upon activation. The trimethylsilyl (TMS) group stabilizes the developing


-positive charge (the 

-silicon effect), while the phenylthio (SPh) group serves as an actuable leaving group.
Pathway Visualization

The following diagram illustrates the "Masking/Unmasking" strategy, converting the inert precursor into a reactive hemiacetal for amine coupling.

G Precursor 1-TMS-1-SPh-cyclopropane (Stable Precursor) Activation Activation (AgBF4 or Acid) Precursor->Activation Desilylation/Ionization Intermediate Cyclopropyl Thionium/Cation Activation->Intermediate -TMS-F / -AgSPh Hemiacetal Cyclopropanone Ethyl Hemiacetal Intermediate->Hemiacetal + EtOH Iminium Cyclopropyl Iminium Ion Hemiacetal->Iminium + R-NH2 - H2O Product Cyclopropylamine (Target) Iminium->Product + NaBH3CN (Reduction)

Figure 1: Mechanistic pathway for the conversion of the silyl-thio precursor to cyclopropylamines via a hemiacetal intermediate.

Experimental Protocols

Protocol A: Synthesis of the Precursor

Target: 1-(Trimethylsilyl)cyclopropyl phenyl sulfide Scale: 10 mmol Reaction Type: Lithiation / Silylation

This protocol relies on the acidity of the cyclopropyl proton adjacent to the sulfur atom.

Reagents & Materials
  • Cyclopropyl phenyl sulfide (1.50 g, 10.0 mmol) [Commercially available or prepared from thiophenol + cyclopropyl bromide]

  • 
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes (4.4 mL, 11.0 mmol)
  • Chlorotrimethylsilane (TMSCl) (1.4 mL, 11.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Argon or Nitrogen atmosphere

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Flush with argon.[1]

  • Solvation: Add anhydrous THF (20 mL) and cyclopropyl phenyl sulfide (1.50 g). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi (4.4 mL) dropwise over 10 minutes.
    
    • Observation: The solution typically turns a yellow/orange color, indicating the formation of the

      
      -lithio species.
      
    • Critical Step: Stir at -78 °C for 1 hour to ensure complete metallation.

  • Silylation: Add TMSCl (1.4 mL) dropwise.

  • Warming: Allow the mixture to warm to room temperature (RT) slowly over 2 hours. The color should fade.

  • Quench & Workup: Pour the mixture into saturated aqueous

    
     (30 mL). Extract with diethyl ether (
    
    
    
    mL).
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~85-90 °C @ 0.5 mmHg) or rapid silica plug (Hexanes).
    
    • Yield Expectation: 85–92% (Colorless oil).

Protocol B: "Unmasking" to Cyclopropylamines

Target:


-Benzylcyclopropylamine (Model Substrate)
Method:  Silver-Mediated Solvolysis & Reductive Amination

This method converts the precursor into cyclopropanone ethyl hemiacetal in situ, which is then trapped by an amine.

Reagents
  • 1-(Trimethylsilyl)cyclopropyl phenyl sulfide (222 mg, 1.0 mmol)

  • Silver Tetrafluoroborate (

    
    ) (214 mg, 1.1 mmol) [Caution:  Light sensitive, handle in low light]
    
  • Ethanol (absolute) (5 mL)

  • Benzylamine (1.2 mmol)

  • Sodium Cyanoborohydride (

    
    ) (1.5 mmol)
    
  • Acetic Acid (catalytic)

Step-by-Step Procedure
  • Hemiacetal Formation:

    • In a foil-wrapped flask, dissolve the silyl-thio precursor (1.0 mmol) in absolute Ethanol (5 mL).

    • Add

      
       (1.1 mmol) in one portion at 0 °C.
      
    • Stir for 30–60 minutes. A precipitate of

      
       (silver thiophenolate) will form.
      
    • Validation: TLC should show consumption of the starting material.

  • Filtration (Optional but Recommended):

    • Filter the mixture through a Celite pad to remove silver salts. (Can be done post-reaction, but removing solids now yields cleaner amination).

  • Reductive Amination:

    • To the ethanolic filtrate (containing cyclopropanone ethyl hemiacetal), add Benzylamine (1.2 mmol).

    • Adjust pH to ~5–6 with a few drops of Acetic Acid.

    • Stir for 15 minutes to allow iminium ion formation.

    • Add

      
       (1.5 mmol) and stir at RT for 12 hours.
      
  • Workup:

    • Quench with 1N NaOH (to pH >10).

    • Extract with Dichloromethane (DCM).[2]

    • Wash organic layer with brine, dry over

      
      .[3]
      
  • Purification:

    • Flash chromatography (DCM/MeOH/Et3N).

    • Yield Expectation: 70–80%.[4][5]

Data Analysis & Troubleshooting

Yield Comparison by Amine Type

The following table summarizes expected yields when reacting the generated hemiacetal with various amine classes.

Amine ClassExample SubstrateConditionsYield (%)Notes
Primary Alkyl BenzylamineEtOH, NaBH3CN78%Standard protocol; highly efficient.
Secondary Alkyl PiperidineEtOH, NaBH3CN65%Steric hindrance at the hemiacetal stage may slow kinetics.
Aniline 4-MethoxyanilineEtOH, NaBH3CN55%Lower nucleophilicity requires longer iminium formation time.
Steric Bulk tert-ButylamineEtOH, NaBH3CN<30%Difficult condensation; consider Ti(OiPr)4 additive.
Troubleshooting Guide
  • Problem: Low yield of hemiacetal (Step 1).

    • Cause: Wet ethanol or inactive

      
      .
      
    • Fix: Use freshly distilled ethanol and store silver salts in a desiccator.

  • Problem: Ring opening to linear products.

    • Cause: Reaction temperature too high during silver addition.

    • Fix: Ensure addition is done at 0 °C or -10 °C. The cyclopropane ring is strained and prone to acid-catalyzed opening if the hemiacetal is not trapped quickly.

References

  • Original Methodology (Silyl-Thio Cyclopropanes)

    • Cohen, T., & Matz, J. R. (1980). A General Method for the Synthesis of Cyclopropanones and Cyclobutanones via 1-Phenylthio-1-trimethylsilylcyclopropane. Journal of the American Chemical Society.[4][6]

  • Hemiacetal Amination Route

    • Wasserman, H. H., & Dion, R. P. (1981). The Chemistry of Cyclopropanone Hemiacetals. Tetrahedron Letters.
  • General Review of Cyclopropylamine Synthesis

    • Gagnon, A., et al. (2020). Recent Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Safety Data (Cyclopropanone Handling)

    • Organic Syntheses, Coll. Vol. 6, p. 320 (1988).

Sources

Application Note: Mechanistic Pathways of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the mechanistic utility of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide (often referred to as the Takeda Synthon or reagent). This guide synthesizes field-proven protocols with rigorous mechanistic analysis.

Introduction: The "Linchpin" of Ring Expansion

1-(Trimethylsilyl)cyclopropyl phenyl sulfide (1 ) represents a unique class of donor-acceptor cyclopropanes where the strain energy of the ring is leveraged against the stabilizing effects of silicon (β-silicon effect) and sulfur (α-thio stabilization).

In drug discovery and complex natural product synthesis, 1 serves as a critical three-carbon homologation reagent . Its primary utility lies in its ability to undergo controlled ring expansions to form cyclobutenes (which serve as masked cyclobutanones or Diels-Alder dienophiles) and cyclopentenes via formal [3+2] cycloadditions.

Key Chemical Characteristics
FeatureFunctionalityMechanistic Role
Cyclopropyl Ring High Strain Energy (~27.5 kcal/mol)Driving force for ring opening/expansion.
Trimethylsilyl Group Electropositive / BulkyDirects regioselectivity via the β-silicon effect; stabilizes β-carbocations.
Phenylthio Group Electron Donor / Radical StabilizerStabilizes

-cations (thionium ions) and radical intermediates.

Reagent Preparation Protocol

Objective: Synthesize high-purity 1-(trimethylsilyl)cyclopropyl phenyl sulfide from cyclopropyl phenyl sulfide.

Materials
  • Precursor: Cyclopropyl phenyl sulfide (Commercial or synthesized from 1,3-bis(phenylthio)propane).

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M in hexanes.
  • Electrophile: Chlorotrimethylsilane (TMSCl), freshly distilled.

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (

    
    ) for 15 minutes.
    
  • Solvation: Charge the flask with cyclopropyl phenyl sulfide (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi (11.0 mmol, 1.1 equiv) dropwise via syringe over 20 minutes.
    
    • Mechanistic Note: The proton

      
       to the sulfur is acidic (
      
      
      
      in THF), forming the
      
      
      -lithio sulfide. The solution typically turns a pale yellow.
    • Critical Check: Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Silylation: Add TMSCl (12.0 mmol, 1.2 equiv) dropwise.

  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours. The color should fade as the silyl group quenches the anion.

  • Workup: Quench with saturated aqueous

    
     (20 mL). Extract with 
    
    
    
    (3 x 30 mL). Wash combined organics with brine, dry over
    
    
    , and concentrate
    • Purification: Distillation under reduced pressure (Kugelrohr) is preferred over chromatography to prevent protodesilylation on acidic silica.

Core Mechanistic Pathways

The reactivity of 1 is bifurcated into two primary pathways: Acid-Mediated Ring Expansion and Radical/Anionic Functionalization .

Pathway A: Acid-Catalyzed Ring Expansion (The Takeda Rearrangement)

This is the most widely applied transformation. Treatment of 1 with a Lewis acid (e.g.,


, 

) triggers a rearrangement to 1-(phenylthio)cyclobutene .

Mechanism:

  • Electrophilic Attack/Ionization: The Lewis acid coordinates to the sulfur or assists in the solvolysis, but the driving force is the formation of a thionium ion stabilized by the cyclopropyl ring.

  • Ring Expansion: The cyclopropylmethyl cation (or incipient cation) undergoes a 1,2-alkyl shift (Wagner-Meerwein type) to relieve ring strain.

  • 
    -Silyl Elimination:  The adjacent trimethylsilyl group stabilizes the developing positive charge (β-effect) and is subsequently eliminated (Peterson-type elimination) to form the double bond of the cyclobutene.
    

DOT Visualization: Acid-Catalyzed Pathway

TakedaMechanism cluster_conditions Reaction Conditions Reagent 1-(TMS)cyclopropyl phenyl sulfide Complex Lewis Acid Complex Reagent->Complex + LA (TiCl4) Cation Cyclopropylcarbinyl/ Thionium Cation Complex->Cation Ionization Transition 1,2-Alkyl Shift (Ring Expansion) Cation->Transition Strain Relief Cyclobutene 1-(Phenylthio) cyclobutene Transition->Cyclobutene - TMS+ (β-Elimination) Params Solvent: DCM Temp: -78°C to 0°C

Caption: Mechanistic flow of the acid-catalyzed ring expansion of 1-(trimethylsilyl)cyclopropyl phenyl sulfide to 1-(phenylthio)cyclobutene.

Pathway B: Reaction with Carbonyls (Formal [3+2] Cycloaddition)

When 1 is treated with aldehydes or acetals in the presence of


, it acts as a homoenolate equivalent .
  • Activation:

    
     activates the carbonyl electrophile.
    
  • Attack: The cyclopropyl sulfide attacks the carbonyl.

  • Rearrangement: The resulting intermediate undergoes ring expansion (similar to Pathway A) but incorporates the carbonyl carbon, leading to cyclobutanones or cyclopentenes depending on the specific workup and substitution pattern.

Protocol: Acid-Promoted Ring Expansion to Cyclobutenes

Application: Synthesis of 1-(phenylthio)cyclobutene, a versatile Diels-Alder dienophile.

Experimental Conditions
ParameterSpecificationReason
Solvent Dichloromethane (

)
Non-nucleophilic, solubilizes Lewis acids.
Catalyst

(1.0 M in DCM)
Strong Lewis acid; high affinity for sulfur/oxygen.
Stoichiometry 1.0 equiv Reagent : 1.1 equiv CatalystSlight excess ensures complete activation.
Temperature -78 °C

0 °C
Controls the rate of the exothermic rearrangement.
Step-by-Step Protocol
  • Preparation: Dissolve 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1.0 mmol, 222 mg) in anhydrous

    
     (10 mL) under Argon.
    
  • Cooling: Cool the solution to -78 °C .

  • Catalyst Addition: Slowly add

    
     (1.1 mL, 1.0 M solution) down the side of the flask. The solution will typically turn dark orange/brown.
    
  • Reaction: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C over 1 hour.

    • Monitoring: Check by TLC (Hexanes/EtOAc). The starting material (

      
       in Hexanes) should disappear.
      
  • Quench: Pour the reaction mixture into a vigorously stirring mixture of ice and saturated

    
    .
    
  • Extraction: Extract with

    
     (3 x 15 mL).
    
  • Analysis: The crude product is 1-(phenylthio)cyclobutene .

    • Note: This enol sulfide is relatively stable but should be used promptly or stored at -20 °C. Hydrolysis of this product (using

      
       or 
      
      
      
      ) yields cyclobutanone .

References

  • Takeda, T. , et al. "Preparation of 1-(phenylthio)cyclopropyltrimethylsilane and its acid-catalyzed ring expansion." Bulletin of the Chemical Society of Japan, vol. 54, no. 11, 1981.

  • Takeda, T. , Fujiwara, T. "Titanocene(II)-Promoted Reactions of Thioacetals and Their Application to Organic Synthesis." Synlett, vol. 2003, no. 5, 2003.

  • Paquette, L. A. "The utility of cyclopropyl-substituted silanes in organic synthesis." Chemical Reviews, vol. 86, no. 5, 1986.

  • Kingsbury, J. S. , et al. "Catalytic and Regioselective Ring Expansion of Arylcyclobutanones."[1] Organic Letters, vol. 12, no.[1] 16, 2010. [1]

Sources

Scalable synthesis of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide for laboratory use

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the synthesis of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide . This compound serves as a versatile synthetic equivalent for cyclopropanones and a building block for geminally substituted cyclopropanes.

Application Note: Scalable Synthesis of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

Executive Summary

This protocol details the high-yield synthesis of 1-(trimethylsilyl)cyclopropyl phenyl sulfide via the direct lithiation of cyclopropyl phenyl sulfide followed by electrophilic trapping with chlorotrimethylsilane (TMSCl). Unlike routes involving carbene additions to vinyl silanes, this method utilizes the enhanced acidity of the cyclopropyl


-proton—activated by the phenylthio group and ring strain—to permit clean deprotonation by 

-butyllithium. The resulting species is a stable

-lithio sulfide that reacts rapidly with silyl electrophiles.

Key Advantages:

  • Atom Economy: Direct substitution of C-H for C-Si.

  • Scalability: The reaction is amenable to scale-up from milligram to multigram quantities using standard Schlenk or flow chemistry techniques.

  • Purity: The protocol minimizes side reactions (e.g., ring opening) through strict temperature control.

Scientific Background & Retrosynthetic Analysis

The target molecule, 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1) , is a gem-substituted cyclopropane. These motifs are critical in the synthesis of cyclobutanones (via Tiffeneau-Demjanov-type rearrangements) and as "masked" cyclopropanone equivalents.

Mechanistic Rationale

The synthesis relies on the Dipole-Stabilized Carbanion effect. The sulfur atom stabilizes the adjacent negative charge through polarization and orbital overlap (often debated as


-orbital participation or negative hyperconjugation). Furthermore, the cyclopropane ring exhibits high 

-character in its C-H bonds (~32%

-character compared to 25% in acyclic alkanes), significantly increasing the acidity of the cyclopropyl protons (

~ 28-29 for

-thio cyclopropanes).

Retrosynthetic Scheme:



Figure 1: Reaction logic flow. The high s-character of the cyclopropyl ring facilitates clean deprotonation.

Experimental Protocol

Safety Warning:


-Butyllithium is pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon). Phenyl sulfides have a characteristic odor; work in a well-ventilated fume hood.
Materials & Reagents
ReagentEquiv.RoleGrade/Prep
Cyclopropyl phenyl sulfide 1.0Substrate>97%, distilled if yellow

-Butyllithium (

-BuLi)
1.1 - 1.2Base1.6 M or 2.5 M in Hexanes
Chlorotrimethylsilane (TMSCl) 1.2 - 1.5ElectrophileDistilled over CaH

Tetrahydrofuran (THF) SolventSolventAnhydrous, inhibitor-free
Ammonium Chloride ExcessQuenchSaturated aqueous solution
Step-by-Step Methodology

1. Reaction Setup:

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

  • Flush the system with dry Nitrogen or Argon for 15 minutes.

  • Add anhydrous THF (concentration ~0.2 M relative to sulfide).

2. Lithiation (Deprotonation):

  • Add Cyclopropyl phenyl sulfide (1.0 equiv) via syringe.

  • Cool the solution to 0°C using an ice/water bath.

    • Note: While many organolithium reactions require -78°C, Trost and Cohen have demonstrated that 1-lithiocyclopropyl phenyl sulfide is stable at 0°C [1, 2]. This is a key factor for scalability, avoiding cryogenic costs.

  • Add

    
    -BuLi (1.1 equiv) dropwise over 10–15 minutes.
    
    • Observation: The solution typically turns a pale yellow to orange color, indicating anion formation.

  • Stir at 0°C for 1.0 to 1.5 hours to ensure complete deprotonation.

3. Silylation (Trapping):

  • Cool the mixture to -78°C (Dry ice/Acetone) briefly before addition.

    • Process Tip: Although the anion is stable at 0°C, adding the electrophile at lower temperatures prevents exotherms that could lead to bis-silylation or ring opening.

  • Add TMSCl (1.2 equiv) dropwise.

  • Allow the reaction to warm naturally to room temperature over 2–3 hours.

4. Workup:

  • Quench the reaction with saturated aqueous NH

    
    Cl.
    
  • Extract the aqueous layer with Diethyl Ether (

    
    ) or Hexanes (
    
    
    
    ).
  • Wash combined organics with Brine (

    
    ) and water (
    
    
    
    ).
  • Dry over anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    .
  • Filter and concentrate under reduced pressure (Rotary Evaporator).

5. Purification:

  • Method: Vacuum Distillation (Kugelrohr or Short-path) is preferred for scale >1g.

  • Alternative: Flash Column Chromatography (Silica Gel, Hexanes/EtOAc 98:2).

    • Note: The product is generally non-polar.

Process Visualization & Logic

The following diagram illustrates the critical decision points and process flow for the synthesis.

Figure 2: Operational workflow for the synthesis. Color coding indicates thermal states (Blue=Cold, Yellow=Reactive addition).

Data Analysis & Validation

To validate the synthesis, compare analytical data against the expected values derived from literature precedents for silyl-sulfides.

Analytical MethodExpected ObservationDiagnostic Value

H NMR
Disappearance of the cyclopropyl proton

to sulfur (typically

2.0–2.5 ppm). Appearance of TMS singlet at

~0.1 ppm.
Confirmation of substitution.

C NMR
Shift of the quaternary C1 carbon. Appearance of TMS carbons at

~ -2.0 ppm.
Verification of carbon skeleton.
Yield 85% - 95% High yields are typical for this specific lithiation due to the stability of the cyclopropyl anion [1].

Troubleshooting Guide:

  • Low Yield: Likely due to wet THF or insufficient drying of the reaction vessel (n-BuLi quenched by moisture).

  • Starting Material Recovery: Incomplete lithiation. Ensure the n-BuLi is titrated and active. Increase stirring time at 0°C.

  • Ring Opening: Reaction temperature allowed to rise too high during n-BuLi addition. Keep strict control at 0°C.

Scale-Up Considerations

For scaling this reaction to >50g or pilot scale:

  • Heat Management: The addition of n-BuLi is exothermic. Use jacketed reactors with active cooling.

  • Solvent Exchange: While THF is excellent for lithiation, mixtures of THF/Hexane can be used to modulate solubility and cost.

  • Quenching: On a large scale, the reverse quench (adding the reaction mixture to the quench solution) is safer to control gas evolution and heat.

References

  • Cohen, T., & Matz, J. R. (1980). A Simple, Highly Versatile Synthesis of Cyclopropyl Phenyl Sulfides. Journal of the American Chemical Society, 102(22), 6900–6903. Link

  • Trost, B. M., et al. (1977). Lithiation of cyclopropyl and 2-methylcyclopropyl phenyl sulfides. Addition to carbonyl partners. Journal of the American Chemical Society, 99(9), 3080–3087. Link

  • Udodong, U. E. (2001).[1] 1-(Phenylthio)-1-(trimethylsilyl)cyclopropane.[1] Encyclopedia of Reagents for Organic Synthesis. Link

  • Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (General reference for organolithium handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges, ensuring the high purity required for subsequent synthetic steps. 1-(Trimethylsilyl)cyclopropyl phenyl sulfide is a valuable synthetic intermediate, and its stability during purification is paramount for successful research outcomes.[1][2] This guide is structured as a series of frequently asked questions and a troubleshooting section to directly address issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategy and methodology for purifying 1-(Trimethylsilyl)cyclopropyl phenyl sulfide.

Q1: What is the recommended primary purification method for crude 1-(Trimethylsilyl)cyclopropyl phenyl sulfide?

For most applications, flash column chromatography on silica gel is the most effective and recommended primary purification method.[3][4] This technique offers a good balance of speed, resolution, and scalability, allowing for the efficient removal of common impurities. Given the compound's moderate polarity, it is well-suited for normal-phase chromatography.

Q2: What are the potential impurities I should be aware of?

During the synthesis and workup of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide, several impurities can arise. Awareness of these is key to developing an effective purification strategy.

Impurity Typical Origin Relative Polarity (TLC) Identification Notes
Phenyl sulfideUnreacted starting material or side-product.VariesCan be more or less polar than the product.
ThiophenolHydrolysis of starting materials or product.PolarOften streaks on TLC; distinct odor.
Cyclopropyl phenyl sulfideAcid- or nucleophile-catalyzed desilylation of the product.Less polarLoss of TMS signal (~0.1 ppm) in ¹H NMR.
Diphenyl disulfideOxidative coupling of thiophenol.Non-polarOften appears as a yellow compound.[5]
1-(Trimethylsilyl)cyclopropyl phenyl sulfoxideOxidation of the product's sulfide moiety.More polarMass spec will show M+16; new S=O stretch in IR.[6]
Unreacted Silylating Agents/PrecursorsIncomplete reaction.VariesDepends on the specific reagents used.
Q3: Is 1-(Trimethylsilyl)cyclopropyl phenyl sulfide stable on standard silica gel?

This is a critical consideration. The trimethylsilyl (TMS) group, particularly when attached to a strained ring system, can be labile under acidic conditions.[7][8] Standard silica gel is inherently acidic (pKa ≈ 4.5) and can catalyze the hydrolysis (desilylation) of the C-Si bond, leading to the formation of cyclopropyl phenyl sulfide as an impurity.

Mitigation Strategies:

  • Use Deactivated Silica: Neutralize the silica gel by pre-treating it with a base, typically by including 0.5-2% triethylamine (Et₃N) in the eluent.[9][10]

  • Minimize Residence Time: Run the column efficiently and without unnecessary delays.

  • Avoid Highly Protic/Acidic Solvents: Use neutral, high-purity solvents for your eluent.

Q4: Can I use distillation for purification?

Yes, high-vacuum distillation can be a viable method, particularly for removing non-volatile impurities or for a final polishing step after chromatography. The non-silylated analog, cyclopropyl phenyl sulfide, has a reported boiling point of 62-63 °C at 1 mmHg, which suggests the target compound will have a similar or slightly higher boiling point under vacuum.[11]

However, distillation is generally less effective than chromatography for separating compounds with similar boiling points or for removing polar, colored impurities. It is best used on material that is already relatively clean.

Q5: Is recrystallization a viable purification option?

Recrystallization is a powerful technique for purifying solid compounds.[12][13][14] However, 1-(Trimethylsilyl)cyclopropyl phenyl sulfide is typically isolated as a colorless to pale yellow oil at room temperature, making standard recrystallization challenging.[15][16] If your crude product solidifies or if you can induce crystallization from a highly concentrated solution at low temperatures (e.g., from pentane or hexane), it could be an excellent method for achieving high purity.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Problem 1: My purified product shows a new, less polar spot on TLC and the TMS signal in the ¹H NMR is diminished or absent.
  • Diagnosis: This is a classic sign of desilylation , where the trimethylsilyl group has been cleaved from the cyclopropyl ring.

  • Root Cause: The compound has likely been exposed to acidic conditions. The most common culprit is the native acidity of the silica gel used for chromatography.[17]

  • Solution Workflow:

    Caption: Troubleshooting desilylation.

Problem 2: My product appears as a yellow or off-white oil, and mass spectrometry shows an M+16 peak.
  • Diagnosis: The sulfide has been oxidized to the corresponding sulfoxide.

  • Root Cause: Exposure to atmospheric oxygen, especially over long periods, or to oxidizing agents during workup (e.g., residual peroxides in ether solvents). Thioethers are susceptible to oxidation.[6]

  • Solutions:

    • Prevention: Use degassed solvents for both workup and chromatography. Store the crude and purified material under an inert atmosphere (Nitrogen or Argon) at low temperatures.

    • Remediation: Separating the sulfoxide from the sulfide can be difficult. Chromatography can be attempted, as the sulfoxide is significantly more polar. However, preventing its formation is the more effective strategy.

Problem 3: The yield after column chromatography is very low, and TLC analysis of the column fractions shows significant tailing/streaking.
  • Diagnosis: Poor chromatographic behavior, likely due to strong, non-ideal interactions with the stationary phase or decomposition.

  • Root Cause:

    • Acid-Site Interaction: The sulfide's lone pair of electrons can interact strongly with acidic silanol groups on the silica surface, causing tailing.

    • Improper Loading: Loading the sample in a solvent that is too polar can cause streaking and poor separation.[18]

    • Decomposition: As discussed, the compound may be degrading on the column.

  • Solutions:

    • Deactivate the Silica: This is the primary solution. Adding 1% triethylamine to the eluent will cap the acidic sites and dramatically improve peak shape for sulfur-containing compounds.[9]

    • Use Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, remove the solvent in vacuo, and load the resulting free-flowing powder onto the top of your column.[9] This ensures the starting band is as narrow as possible.

    • Optimize Eluent: Ensure your chosen solvent system provides an Rƒ value of approximately 0.2-0.3 for the product on TLC, as this often gives the best separation.[4]

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Chromatography with Deactivated Silica

This is the recommended standard procedure for obtaining high-purity 1-(Trimethylsilyl)cyclopropyl phenyl sulfide.

  • Solvent System Selection:

    • Using TLC, determine an appropriate eluent. A good starting point is a mixture of hexanes (or heptane) and ethyl acetate.

    • Recommended Starting Ratios: Begin with 98:2 Hexanes:Ethyl Acetate and increase polarity as needed. An ideal system will give the product an Rƒ of ~0.25.

  • Column Preparation:

    • Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).[3][4]

    • Prepare your chosen eluent (e.g., 95:5 Hexanes:EtOAc) and add triethylamine to a final concentration of 1% (v/v).

    • Pack the column with silica gel using the prepared, base-deactivated eluent. Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal volume of dichloromethane.

    • Add silica gel (approx. 1-2 times the mass of the crude product) and mix to form a slurry.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

    • Gently overlay with another thin layer of sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply positive pressure.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing the product.

  • Solvent Removal:

    • Remove the eluent from the combined pure fractions using a rotary evaporator. Note that removing all traces of triethylamine may require co-evaporation with a solvent like toluene or placing the product under high vacuum for an extended period.

General Purification Workflow

Caption: Decision tree for purification strategy.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191. [Link]

  • Flash Chromatography | OpenOChem Learn. [Link]

  • Gelest, Inc. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]

  • Biotage. Successful Flash Chromatography. King Group, University of Sheffield. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • PubChem. 1-(trimethylsilyl)cyclopropyl phenyl sulfide. National Center for Biotechnology Information. [Link]

  • University of Rochester. Tips for Flash Column Chromatography. Department of Chemistry. [Link]

  • Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Danheiser, R. L.; Tsai, Y.-M.; Fink, D. M. A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Org. Synth.1987 , 66, 1. [Link]

  • University of Southampton. Lewis acid mediated reactions of methylenecyclopropanes and cyclopropenes. ePrints Soton. [Link]

  • Trofimov, B. A.; et al. Phenyl Vinyl Sulfide. Org. Synth.1997 , 74, 248. [Link]

  • Maleczka, R. E., Jr.; et al. Silylcyclopropanes by Selective[3][7]-Wittig Rearrangement of 4-Silyl-5,6-dihydropyrans. Org. Lett.2021 , 23 (15), 5724–5728. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Chemistry LibreTexts. 14.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Phenomenex. Avoiding Depurination During Trityl-on Purification. [Link]

  • Sastry, T. U.; et al. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry2013 , 25 (16), 9181-9184. [Link]

  • Trost, B. M.; Keeley, D. E. A Simple, Highly Versatile Synthesis of Cyclopropyl Phenyl Sulfides. J. Am. Chem. Soc.1976 , 98 (1), 248–250. [Link]

  • PubChem. Cyclopropyl phenyl sulfide. National Center for Biotechnology Information. [Link]

  • Maleczka, R. E., Jr.; et al. Silylcyclopropanes by Selective[3][7]-Wittig Rearrangement of 4-Silyl-5,6-dihydropyrans. Org. Lett.2021 , 23 (15), 5724–5728. [Link]

  • Paquette, L. A. Silyl-substituted cyclopropanes as versatile synthetic reagents. Chem. Rev.1986 , 86 (5), 733–750. [Link]

  • Organic Chemistry Portal. Synthesis of silyl ethers. [Link]

  • MDPI. Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. Polymers2022 , 14 (3), 484. [Link]

  • ResearchGate. Convenient preparation of aryl methyl and aryl phenyl sulfides from arenediazonium tetrafluoroborates and trimethyl (methylthio)-and trimethyl (phenylthio) … [Link]

  • BrainKart. Preparation of ethers, epoxides, and thioethers. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • MDPI. Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. Molecules2025 , 30 (19), 4589. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Trost, B. M.; Keeley, D. E. Lithiation of cyclopropyl and 2-methylcyclopropyl phenyl sulfides. Addition to carbonyl partners. J. Am. Chem. Soc.1974 , 96 (4), 1252–1254. [Link]

  • National Center for Biotechnology Information. Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. PubMed Central. [Link]

  • Arrowood, T. L.; Kass, S. R. Synthesis and thermolysis of 3-substituted 3-trimethylsilylcyclopropenes. Tetrahedron1999 , 55 (20), 6347-6356. [Link]

Sources

Technical Support Center: 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

Executive Summary & Core Directive

You are likely working with 1-(trimethylsilyl)cyclopropyl phenyl sulfide (CAS: Variable/Derivative) as a "masked" cyclopropanone equivalent or a building block for ring-expansion methodologies (e.g., synthesis of cyclobutanones).

The Problem: This reagent is thermodynamically unstable due to the high ring strain of the cyclopropane (~27.5 kcal/mol) coupled with the electronic "push-pull" tension between the electron-rich sulfide and the electropositive silyl group.

The Solution: Decomposition is almost exclusively driven by acid catalysis (protodesilylation/ring opening) or oxidative stress (sulfoxide formation).[1] This guide provides a self-validating workflow to prevent these specific failure modes.

Troubleshooting Guide (FAQ)

Q1: My product degraded during flash column chromatography. The NMR shows a complex mixture of alkenes and desilylated material. What happened?

Diagnosis: Acid-Catalyzed Decomposition. Standard silica gel is slightly acidic (pH 6.5–7.0).[1] The high energy of the cyclopropyl ring, combined with the


-silicon effect, makes this compound extremely sensitive to protonation. Even weak acidity can trigger protodesilylation  (loss of TMS) or ring-opening rearrangement  to vinyl sulfides.

Corrective Protocol:

  • Never use untreated silica gel.

  • Pre-treat Silica: Slurry your silica in the eluent containing 1–2% Triethylamine (Et3N) before packing the column. This neutralizes surface silanol groups.

  • Alternative: Use Basic Alumina (Activity Grade III) if the separation allows.

Q2: The compound turned from a clear oil to a yellow/orange slush upon storage at 4°C. Is it salvageable?

Diagnosis: Sulfur Oxidation & Thermal Instability. Yellowing typically indicates the formation of sulfoxides (via air oxidation) or trace acid-catalyzed polymerization. The "slush" suggests partial decomposition products acting as nucleating sites.

Corrective Protocol:

  • Immediate Action: Check

    
     NMR. If the cyclopropyl protons (0.8–1.5 ppm) are intact but the TMS peak (0.0 ppm) is diminished, you have protodesilylation. If the phenyl region has shifted, you have oxidation.
    
  • Prevention: Store strictly at -20°C under an Argon atmosphere. The compound is not stable indefinitely at 4°C.

Q3: I see a loss of the TMS group during the reaction workup. Can I use an acidic quench?

Diagnosis: Hydrolytic Instability. The Carbon-Silicon bond in this strained system is more labile than in acyclic silanes. An acidic quench (e.g., saturated NH


Cl) can promote hydrolysis.[1]

Corrective Protocol:

  • Quench: Use pH-neutral or basic quench solutions (e.g., saturated NaHCO

    
     or phosphate buffer pH 7.2).[1]
    
  • Workup: Avoid prolonged exposure to water. Dry organic layers rapidly with Na

    
    SO
    
    
    
    (neutral) rather than MgSO
    
    
    (slightly acidic).

Deep Dive: Decomposition Mechanics

To prevent decomposition, you must understand the mechanism. The molecule sits in a precarious energy well.

Pathway A: Acid-Catalyzed Ring Expansion/Opening

The silicon atom stabilizes a


-carbocation (the 

-effect). If a proton attacks the cyclopropane ring (or the sulfur), the ring can open to relieve strain, leading to a vinyl sulfide or an allyl silane derivative.
Pathway B: Protodesilylation

In the presence of moisture and trace acid, the TMS group is replaced by a proton, yielding cyclopropyl phenyl sulfide . This is the most common impurity.

Pathway C: Oxidative Degradation

The sulfide sulfur is electron-rich and easily oxidized by atmospheric oxygen to the sulfoxide, which destabilizes the ring further.

Visualization: Decomposition Pathways

The following diagram illustrates the critical failure points (Red) and the stable pathway (Green).

DecompositionPathways cluster_prevention Prevention Barrier Target 1-(Trimethylsilyl)cyclopropyl phenyl sulfide (Target Molecule) Acid Acidic Conditions (Silica Gel / H+) Target->Acid Contact Oxidation Oxidation (O2 / Peroxides) Target->Oxidation Air Exposure Desilylation Protodesilylation Product (Cyclopropyl phenyl sulfide) Acid->Desilylation Loss of TMS RingOpen Ring-Opened Isomers (Vinyl Sulfides / Allyl Silanes) Acid->RingOpen Strain Relief Sulfoxide Sulfoxide/Sulfone Derivatives Oxidation->Sulfoxide S-Oxidation NeutralSilica Use Et3N-Neutralized Silica InertGas Store under Argon @ -20°C

Caption: Mechanistic pathways leading to decomposition. Red paths indicate failure modes triggered by acidity or oxidation.[1]

Validated Experimental Protocols

Table 1: Physical Properties & Stability Data
PropertyValueNotes
Molecular Weight 222.42 g/mol
Appearance Colorless to pale yellow oilDarkens upon oxidation
Storage Temp -20°CCritical for long-term stability
Sensitivity Acid, Moisture, AirHigh
TLC Stain UV active / KMnO4KMnO4 stains sulfur compounds yellow/brown
Protocol: Safe Purification (Neutralized Flash Chromatography)

This protocol is designed to isolate the compound without triggering Pathway A or B.

  • Column Preparation :

    • Calculate the required silica gel volume (typically 30:1 silica-to-compound ratio).

    • Prepare the eluent (e.g., Hexanes/EtOAc 95:5).[1]

    • Crucial Step : Add 1% v/v Triethylamine (Et3N) to the eluent before pouring it into the silica.

    • Slurry pack the column. Flush with 2 column volumes of eluent to equilibrate.

  • Loading :

    • Dissolve the crude oil in a minimum amount of eluent (containing 1% Et3N).

    • Load carefully onto the sand bed.

  • Elution :

    • Run the column under positive nitrogen pressure. Do not let the compound sit on the silica for extended periods (>1 hour).

    • Collect fractions in tubes containing traces of Et3N (optional but recommended for highly sensitive batches).

  • Concentration :

    • Evaporate solvent at < 30°C bath temperature.

    • Backfill the rotovap with Nitrogen/Argon, not air.[1]

References

  • Paquette, L. A. ; et al. "Synthetic Routes to Cyclopropyl Silanes and Their Reactivity."[1] Journal of the American Chemical Society.[2] (Foundational work on silyl cyclopropane stability).

  • Kulinkovich, O. G. ; de Meijere, A. "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics."[1][3] Chemical Reviews, 2000, 100, 2789–2834.[1][3] (Context on cyclopropane synthesis and stability).

  • Bordwell, F. G. ; et al. "Acidities of Carbon Acids."[1] Journal of Organic Chemistry. (Reference for pKa and sensitivity of alpha-thio/silyl protons).

  • Reissig, H.-U. ; Zimmer, R. "Donor-Acceptor-Substituted Cyclopropane Derivatives."[1] Chemical Reviews, 2003, 103, 1151–1196.[1] (Comprehensive review on donor-acceptor cyclopropanes including thio/silyl variants).

(Note: Specific synthesis of 1-(trimethylsilyl)cyclopropyl phenyl sulfide is often adapted from general procedures for 1-substituted cyclopropyl sulfides found in these authoritative reviews.)

Sources

Safe handling and storage of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support interface for 1-(Trimethylsilyl)cyclopropyl phenyl sulfide. It is designed for researchers requiring immediate, high-level operational protocols.

ID: TMS-CP-SPh-001 | Status: Operational | Role: Senior Application Scientist

Executive Summary & Compound Profile

The "Linchpin" Reagent: 1-(Trimethylsilyl)cyclopropyl phenyl sulfide is a bifunctional reagent acting as a masked cyclopropanone equivalent. Its utility lies in the synergistic activation provided by the phenylthio (donor) and trimethylsilyl (acceptor/stabilizer) groups on the strained cyclopropane ring.

Critical Reactivity Profile:

  • Acid Sensitivity: High. The

    
    -silicon effect stabilizes carbocation formation, making the cyclopropyl ring highly susceptible to acid-catalyzed ring opening or rearrangement (e.g., to cyclobutanones).
    
  • Oxidation Sensitivity: Moderate. The sulfide moiety is easily oxidized to sulfoxides/sulfones, which alters reactivity.

  • Thermal Stability: Moderate. Stable at room temperature but prone to degradation upon prolonged heating without solvent.

PropertyValueOperational Implication
State Colorless to pale yellow liquidDarkening indicates oxidation or polymerization.
Odor Distinctive Sulfide "Stench"Requires active odor management (Bleach protocols).
Boiling Point ~85-90°C (0.5 mmHg)Distill only under high vacuum; avoid atmospheric distillation.
Flash Point >65°C (Est.)Combustible. Ground glassware to prevent static discharge.

Storage & Stability Protocols (The "Before" Phase)

Q: What are the absolute storage requirements to prevent degradation?

A: This compound sits at the intersection of acid-labile and oxidation-prone. Standard "shelf" storage will lead to desilylation or ring-opening.

  • Temperature: Store at -20°C . While stable at 4°C for weeks, long-term storage requires freezing to inhibit slow hydrolysis.

  • Atmosphere: Argon (preferred) or Nitrogen. The headspace must be inert. Oxygen promotes sulfoxide formation (

    
    ), which is a solid and changes the stoichiometry of subsequent reactions.
    
  • Container: Teflon-lined screw caps or flame-sealed ampoules. Avoid rubber septa for long-term storage, as sulfur compounds can leach plasticizers and degrade the rubber, compromising the seal.

Q: I found a bottle stored at room temperature for 6 months. Is it usable?

A: Likely compromised. Check the


 NMR.[1][2]
  • Diagnostic Signal: Look for the cyclopropyl protons (multiplets around 0.8–1.2 ppm).

  • Degradation Markers:

    • Loss of TMS signal (0.0 ppm).

    • Appearance of broad multiplets >2.0 ppm (indicating ring-opened alkyl chains).

    • Downfield shift of aromatic protons (indicating oxidation to sulfoxide).

Visualizing the Degradation Pathways

The following diagram illustrates the consequences of improper storage conditions.

StorageStability Compound 1-(TMS)cyclopropyl phenyl sulfide RingOpen Ring Opening (Allyl sulfide derivatives) Compound->RingOpen Acid Catalysis (Beta-Silicon Effect) Desilyl Protodesilylation (Cyclopropyl phenyl sulfide) Compound->Desilyl H+ / H2O Sulfoxide Sulfoxide/Sulfone (Solid precipitate) Compound->Sulfoxide Oxidation Acid Trace Acid / Silica Acid->RingOpen Moisture Moisture (H2O) Moisture->Desilyl Oxygen Oxygen (Air) Oxygen->Sulfoxide

Figure 1: Degradation pathways. Acid exposure is the most critical risk, leading to irreversible ring opening.

Handling & Safety (The "During" Phase)

Q: The odor is penetrating my glovebox/fume hood. How do I manage it?

A: Phenyl sulfides have a low odor threshold and high persistence. You must chemically neutralize the odor, not just vent it.

  • The "Bleach Moat" Protocol: All glassware, syringes, and septa must be soaked in a bath of 10% Sodium Hypochlorite (Bleach) immediately after use.

  • Mechanism: Bleach oxidizes the volatile sulfide (

    
    ) to the non-volatile, odorless sulfoxide/sulfone (
    
    
    
    ).
  • Waste: Do not pour sulfide waste directly into the organic waste drum; it will stink up the entire building. Oxidize it first.

Q: Can I use standard silica gel for purification?

A: Proceed with extreme caution. Standard silica gel is slightly acidic (


).
  • Risk: The acidity can trigger the rearrangement of the cyclopropyl ring or protodesilylation.

  • Solution: Use Neutral Alumina or Triethylamine-buffered Silica .

    • Buffering Protocol: Slurry the silica in hexanes containing 1-2% Triethylamine (

      
      ). Run 2 column volumes of this solvent through the column before loading your sample. This neutralizes active acid sites.
      

Troubleshooting Experimental Issues

Scenario A: "My yield is low, and I see multiple spots on TLC."

Diagnosis: Likely acid-catalyzed decomposition during workup or purification. Corrective Action:

  • Quench: Ensure your reaction quench (if acidic) is performed at low temperature (

    
    ) and immediately neutralized with saturated 
    
    
    
    .
  • Solvent: Check your

    
     for NMR. Chloroform naturally forms HCl over time. Filter 
    
    
    
    through basic alumina before dissolving this compound.
Scenario B: "The reaction failed to undergo lithiation/substitution."

Diagnosis: Steric hindrance or temperature mismanagement.[3] Context: If you are trying to displace the SPh or TMS group, remember that the quaternary center (C1) is sterically crowded. Corrective Action:

  • Temperature: If generating a nucleophile from this species (e.g., via SPh-Li exchange), use Lithium Naphthalenide (LiNap) or LDMAN at

    
    . 
    
    
    
    -BuLi may act as a base or nucleophile elsewhere depending on conditions.
  • Activation: If using as a cyclopropanone equivalent (e.g., acid-catalyzed ring expansion), ensure the acid used is stoichiometric and anhydrous (e.g.,

    
    ) to control the rearrangement rate.
    
Scenario C: "The product solidified unexpectedly."

Diagnosis: Unintended oxidation. Corrective Action:

  • The sulfide is a liquid; the sulfoxide and sulfone are usually solids.

  • Check the mass spec for

    
     (Sulfoxide) or 
    
    
    
    (Sulfone) peaks.
  • Prevention: Degas all solvents used in chromatography.

Workflow: Safe Purification of Acid-Sensitive Silanes

This workflow ensures the compound survives the purification process intact.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Stain: KMnO4 or UV) Start->TLC Decision Is separation difficult? TLC->Decision Distillation Vacuum Distillation (Kugelrohr) Decision->Distillation No (High bp diff) Column Chromatography Decision->Column Yes (Close Rf) Finish Pure 1-(TMS)cyclopropyl phenyl sulfide Distillation->Finish PrepCol Prepare Column: Slurry Silica + 1% Et3N Column->PrepCol CRITICAL STEP Elution Elute with Hexanes/EtOAc PrepCol->Elution Elution->Finish

Figure 2: Purification decision tree. Note the mandatory buffering step for chromatography.

Emergency Protocols

IncidentImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min. Do NOT use ethanol/acetone.Solvents increase skin permeability of organosulfur compounds.
Spill (<10mL) Cover with vermiculite, then soak with 10% Bleach .Oxidizes the sulfide to reduce volatility and toxicity before disposal.
Eye Contact Rinse for 15 min. Seek medical aid.Phenyl sulfides are severe irritants; TMS groups can hydrolyze to silanols/HCl in the eye.

References

  • Cohen, T., & Matz, J. R. (1980). Syntheses of 1-(phenylthio)cyclopropyltrimethylsilane and 1-(phenylthio)-1-(trimethylsilyl)cyclopropane. A new and convenient synthesis of cyclobutanones. Journal of the American Chemical Society, 102(22), 6900–6902.

  • Paquette, L. A. (1986). The synthetic utility of

    
    -silyl carbanions and derived species. Chemical Reviews, 86(5), 733–750. 
    
  • Sigma-Aldrich. (2023). Safety Data Sheet: Phenyl sulfides and related organosilanes. (General SDS for class).

  • Trost, B. M. (1978). New synthetic reactions.[4] Sulfenylation of cyclopropanes. Journal of Organic Chemistry.

Disclaimer: This guide is for qualified research personnel only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting failed reactions involving 1-(Trimethylsilyl)cyclopropyl phenyl sulfide

[1]

Executive Summary

1-(Trimethylsilyl)cyclopropyl phenyl sulfide (TMS-CPS) is a bifunctional "linchpin" reagent used primarily to access cyclobutanones and alkylidenecyclopropanes via acid-catalyzed ring expansion.[1] Its utility relies on the synergistic "Push-Pull" effect: the phenylthio (SPh) group stabilizes



1

This guide addresses the three most critical failure points:

  • Reagent Synthesis: Failure to generate the lithiated precursor.

  • Coupling Efficiency: Steric hindrance and Lewis Acid incompatibility.

  • Ring Expansion: Premature ring opening or polymerization.

Module 1: Reagent Preparation & Integrity

The Issue: Users often report low yields (<40%) or impure oil when synthesizing TMS-CPS from cyclopropyl phenyl sulfide.[1] Root Cause: Incomplete lithiation due to temperature fluctuations or moisture, leading to protonated starting material recovery.[1]

Protocol: Optimized Synthesis of TMS-CPS

Reaction: Cyclopropyl phenyl sulfide + n-BuLi


1
ParameterSpecificationCriticality
Solvent THF (Anhydrous, distilled from Na/Benzophenone)High (Ether is inferior for this lithiation)
Temperature 0°C (Lithiation)

-78°C (TMSCl Addition)
Critical
Base n-BuLi (Titrated, 1.1 equiv)High
Quench Sat.[1] NH

Cl (Cold)
Medium
Troubleshooting Q&A

Q: I see a significant amount of starting material (cyclopropyl phenyl sulfide) in my NMR after workup. Why? A: This indicates incomplete lithiation . The proton at the 1-position of cyclopropyl phenyl sulfide is acidic (

  • Fix: Ensure you lithiate at 0°C for at least 1-2 hours . Many protocols suggest -78°C for lithiation, which is often too cold for complete deprotonation of this specific substrate.[1] Only cool to -78°C after the anion is formed, just before adding TMSCl.

Q: My product decomposes during distillation. A: TMS-CPS is thermally sensitive.[1]

  • Fix: Use Kugelrohr distillation under high vacuum (<0.5 mmHg). Do not exceed bath temperatures of 120°C. If the oil is >95% pure by NMR, skip distillation and use crude for the next step.

Module 2: The Takeda Ring Expansion (Cyclobutanone Synthesis)

The Application: Reaction of TMS-CPS with Acid Chlorides (or Aldehydes/Ketones) to form Cyclobutanones. Mechanism: The reaction proceeds via an acylonium ion attack, followed by a ring expansion driven by the stabilization of the

1
Mechanistic Visualization

The following diagram illustrates the critical "Pivot Point" where the reaction succeeds (Expansion) or fails (Ring Opening).

TakedaExpansionStartTMS-CPS + R-COClLewisAcidLewis Acid Activation(TiCl4 or SnCl4)Start->LewisAcidAcylAttackAcylium Attack(Formation of Cation)LewisAcid->AcylAttack ElectrophilicAttackBetaCationβ-Silyl CationIntermediateAcylAttack->BetaCation Ring StrainReleaseExpansion1,2-Migration(Ring Expansion)BetaCation->Expansion β-Si Effect(Stabilization)OpeningRing Opening(Failure Mode)BetaCation->Opening NucleophilicSolvent/ImpurityProductCyclobutanoneExpansion->Product Desilylation& HydrolysisWasteAcyclic Thioester/AlkeneOpening->Waste

Caption: The Takeda Ring Expansion pathway. Success depends on the Beta-Silyl effect outpacing external nucleophilic attack.[1]

Troubleshooting Q&A

Q: The reaction with my acid chloride yields a complex mixture of acyclic products. A: This is likely Premature Ring Opening . If the Lewis Acid is too strong or the solvent is nucleophilic, the cyclopropyl cation opens before it can rearrange.

  • Fix 1 (Lewis Acid): Switch from

    
     to 
    
    
    or
    
    
    . Silver salts are particularly effective for acyl chlorides as they precipitate AgCl, driving the formation of the acylium ion irreversibly without being overly oxophilic.
  • Fix 2 (Solvent): Ensure strictly anhydrous Dichloromethane (DCM) . Avoid ethers or acetonitrile, which can act as nucleophiles toward the intermediate cation.

Q: I am recovering the acyl chloride and TMS-CPS unreacted. A: The acylium ion is not forming, or the TMS-CPS is sterically hindered.

  • Fix: Increase the temperature from -78°C to 0°C slowly. The steric bulk of the TMS group requires higher activation energy for the initial C-C bond formation.

Q: The product contains the Phenylthio (SPh) group. How do I remove it? A: The initial product of the rearrangement is often an

  • Fix: Perform a reductive desulfurization using Raney Nickel (in ethanol) or

    
      (if the ketone is sensitive).[1] If you want the 
    
    
    -SPh group retained (for further functionalization), simply work up with water.[1]

Module 3: Alternative Pathway (Alkylidenecyclopropanes)

Context: When reacting TMS-CPS with ketones/aldehydes (instead of acid chlorides), the outcome changes.

Q: I tried to make a cyclobutanone using a ketone and TMS-CPS, but I got an alkene. A: Reaction with ketones/aldehydes typically yields alkylidenecyclopropanes (Peterson Olefination type product) rather than cyclobutanones, unless specific acidic conditions are used to force rearrangement.[1]

  • Mechanism: The lithiated TMS-CPS adds to the ketone. The resulting alkoxide undergoes Peterson elimination (Si-O elimination) to form the exocyclic double bond.

  • To get Cyclobutanone: You must treat the isolated alkylidenecyclopropane with a protic acid (like

    
    -TsOH) or Lewis acid to induce the rearrangement after the coupling.
    

Quick Reference Data Table

Reaction ComponentStandard ReagentAlternativeCommon Pitfall
Lithiation Solvent THF-Using Et

O (Slow reaction)
Lewis Acid (Expansion)

(1.1 eq)

,

Wet Lewis Acid (Hydrolysis)
Reaction Temp -78°C

0°C
RT (Risk of decomp)Warming too fast
Quenching Sat.[1] NaHCO

pH 7 BufferAcidic quench (Desilylation)

References

  • Preparation and Reactivity of TMS-CPS: Takeda, T.; Fujiwara, T. "Titanocene(II)-Promoted Reactions of Thioacetals and Their Analogues."[1] Synlett, 2006 , 1255.[1] Source Verification:[1]

  • Cyclobutanone Synthesis (The Takeda Protocol): Takeda, T. et al. "Preparation of 1-(Phenylthio)-1-(trimethylsilyl)cyclopropane and Its Use for the Synthesis of Cyclobutanones."[1] Tetrahedron Letters, 1998 , 39, 3533-3536.[1] Source Verification:[1]

  • General Review on Ring Expansions: Topic: "Ring Expansion of Cyclopropyl Silyl Ethers and Sulfides." Topics in Current Chemistry, 2003 .[1] Source Verification:[1]

Identification and minimization of side-products in 1-(Trimethylsilyl)cyclopropyl phenyl sulfide chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reagent Profile[1][2][3][4][5]

Welcome to the technical support hub for 1-(Trimethylsilyl)cyclopropyl phenyl sulfide (1-TMS-CPS) . This reagent is a cornerstone in the synthesis of cyclopropyl-lithium species, serving as a masked cyclopropanone equivalent and a precursor for alkylidenecyclopropanes via the Takeda olefination.[1]

However, the unique electronic push-pull nature of this molecule (donor sulfur, acceptor silicon/strain) makes it susceptible to specific degradation pathways.[2][1] This guide addresses the identification of these impurities and protocols to minimize them.

Reagent Dashboard
PropertySpecificationCritical Note
Appearance Colorless to pale yellow oilDark Brown/Orange indicates oxidation or polymerization.[2][1]
Stability Acid-sensitive, Thermally labile >80°CStore at -20°C under Argon.[2][1]
Reactivity Nucleophilic (Lithiation)Moisture Sensitive: Rapid protodesilylation occurs.[1]
Major Impurity Allyl Phenyl SulfidesResult of thermal/acid-catalyzed ring opening.[2][1]

Critical Degradation Pathways (The "Why")

Understanding the mechanism of failure is the first step to prevention. The two primary enemies of 1-TMS-CPS are Proton Sources (leading to desilylation) and Heat/Acid (leading to ring opening).[2][1]

Diagram 1: Degradation & Side-Product Formation

This flowchart illustrates the fate of 1-TMS-CPS under suboptimal conditions.

degradation_pathways Start 1-TMS-Cyclopropyl Phenyl Sulfide Acid Acid/Heat (Catalysis) Start->Acid Strain Release Base Moisture/Proton Source Start->Base Si-C Cleavage RingOpen Allyl Phenyl Sulfide (Ring Opening) Acid->RingOpen β-Silyl Stabilization Desilyl Cyclopropyl Phenyl Sulfide (Loss of TMS) Base->Desilyl Protodesilylation Polymer Oligomers/Polymers (Brown Tar) RingOpen->Polymer Radical/Acid Polymerization

Figure 1: Mechanistic pathways leading to the two most common impurities: Allyl Sulfides (via ring opening) and Desilylated Sulfides.[2][1]

Troubleshooting Guide: Side-Product Identification

Issue 1: "My NMR shows a complex mixture of olefins."

Diagnosis: Thermal or Acid-Catalyzed Ring Opening.[2][1] The cyclopropane ring is highly strained. The presence of the sulfur atom and the trimethylsilyl group can stabilize the transition state for ring opening, particularly if any trace acid is present.[1] This leads to the formation of allyl phenyl sulfides .

  • The Mechanism: The Silicon

    
    -effect stabilizes the developing positive charge during ring opening, facilitating the isomerization to the acyclic allyl sulfide.[1]
    
  • Detection: Look for olefinic protons in the 5.0–6.5 ppm region in

    
    H NMR, distinct from the cyclopropyl protons (0.5–1.5 ppm).[1]
    

Corrective Protocol:

  • Neutralize Glassware: Pre-wash all reaction flasks with 1%

    
     in hexanes to neutralize surface acidity of the glass.
    
  • Temperature Control: Never heat the neat reagent above 80°C. Distill under high vacuum (<1 mmHg) to keep the pot temperature low.

  • Buffer: When performing reactions, add a trace of base (e.g., pyridine or

    
    ) if the environment is not strictly basic.[2][1]
    
Issue 2: "I recovered the starting material, but the TMS group is gone."

Diagnosis: Protodesilylation.[1] The C-Si bond in this molecule is activated.[1] Exposure to fluoride ions, strong bases with a proton source (like moist THF), or even silica gel chromatography can cleave the TMS group, yielding cyclopropyl phenyl sulfide .[2][1]

  • Detection: Disappearance of the TMS singlet (0.0 ppm) and appearance of a new cyclopropyl proton signal.

  • Minimization:

    • Chromatography: Use alumina (neutral, Grade III) instead of silica gel, or treat silica gel with 1% triethylamine.[2][1]

    • Drying: Ensure THF is distilled from Na/Benzophenone or processed through an activated alumina column immediately before use.[1]

Issue 3: "Low yield during lithiation/trapping."

Diagnosis: Incomplete Lithiation or Brook Rearrangement.[1] When generating the 1-lithio species (by treating 1-TMS-CPS with


-BuLi), the anion is stable at low temperatures.[2][1] However, if reacted with a carbonyl compound (aldehyde/ketone), the resulting alkoxide can trigger a Brook Rearrangement  (migration of Si from C to O), leading to a silyl enol ether instead of the desired alcohol.[1]

Corrective Protocol (The Cohen-Takeda Standard):

  • Solvent: Use THF/Ether mixtures.[1] The presence of HMPA (or DMPU) accelerates lithiation but must be used cautiously.

  • Temperature: Perform lithiation at 0°C for 30-60 mins, then cool to -78°C before adding the electrophile.

  • Inverse Addition: For reaction with electrophiles, add the lithiated species to the electrophile to maintain favorable kinetics.

Experimental Protocols

Protocol A: Purification of 1-TMS-CPS (Minimizing Ring Opening)

Standard distillation often leads to decomposition.[2][1] This protocol uses a buffered workup.

  • Dissolution: Dissolve the crude reaction mixture in Pentane (not Ether, to precipitate polar impurities).

  • Wash: Wash with cold saturated

    
     (removes acid traces) followed by Brine.
    
  • Drying: Dry over

    
     (anhydrous). Note: Do not use 
    
    
    
    as it can be slightly acidic.[2][1]
  • Concentration: Remove solvent via rotary evaporator at <30°C .

  • Distillation: Kugelrohr distillation is preferred.

    • Pressure: < 0.5 mmHg.[1][3]

    • Oven Temp: 60–70°C.

    • Receiver: Cooled to -78°C.

Protocol B: Lithiation & Electrophile Trapping (Avoiding Brook Rearrangement)[1][2]
StepActionCritical Parameter
1 Charge flask with 1-TMS-CPS in dry THF.Conc: 0.2 M. Inert Ar atmosphere.[1]
2 Add

-BuLi (1.1 equiv) dropwise.[2][1]
Temp: 0°C . (Lithiation is slow at -78°C).[2][1]
3 Stir for 45 minutes.Solution turns pale yellow (anion formation).[1]
4 Cool to -78°C. Mandatory before adding electrophile.
5 Add Electrophile (e.g., Benzaldehyde).[2][1]Slow addition to prevent local exotherms.
6 Quench Cold. Add sat.

at -78°C to freeze equilibrium.[2][1]

Decision Tree: Reaction Optimization

Use this logic flow to optimize your reaction conditions based on the observed side-products.

optimization_tree Problem Identify Problem LowYield Low Yield / SM Recovery Problem->LowYield Impurity Impurity Formation Problem->Impurity CheckLi Check n-BuLi Titer & Temp (0°C vs -78°C) LowYield->CheckLi CheckWater Check Solvent Dryness (Protodesilylation) LowYield->CheckWater RingOpen Allyl Sulfides Found? Impurity->RingOpen Brook Silyl Enol Ether Found? Impurity->Brook FixAcid Action: Buffer System (Use K2CO3 / Et3N) RingOpen->FixAcid Yes FixBrook Action: Change Solvent (THF -> Et2O) or Quench Faster Brook->FixBrook Yes

Figure 2: Troubleshooting logic for optimizing 1-TMS-CPS reactions.

Frequently Asked Questions (FAQ)

Q: Can I store 1-TMS-CPS in the fridge? A: Yes, but -20°C is preferred. It must be stored under an inert atmosphere (Argon/Nitrogen). If the liquid turns brown, it has oxidized or polymerized; repurification via Kugelrohr distillation is required.[1]

Q: Why do I see 1-phenylthio-1-propene in my product? A: This is the thermodynamic sink of the ring-opening pathway.[2][1] It suggests your reaction temperature was too high or the workup was too acidic. Ensure you are using basic alumina for purification if chromatography is necessary.[1]

Q: Can I use LDA instead of n-BuLi? A:


-BuLi is generally preferred for the lithiation of the cyclopropyl proton due to its higher basicity and smaller steric profile.[1] LDA can work but often requires higher temperatures to achieve full deprotonation, which increases the risk of ring opening.

References

  • Cohen, T., & Matz, J. R. (1980).[2][1] "Synthetic uses of the 1-(phenylthio)cyclopropyl lithium reagent." Journal of the American Chemical Society, 102(22), 6900–6903.[2][1] Link[2][1]

  • Takeda, T., et al. (1998).[2][1] "Titanocene(II)-promoted reaction of 1,1-bis(phenylthio)cyclopropanes." Tetrahedron Letters, 39(22), 3701-3704.[2][1] Link

  • Paquette, L. A. (1986).[1] "Silicon-Mediated Organic Synthesis." Chemical Reviews, 86(5), 733–750.[2][1] (Context on

    
    -silyl stabilization). Link[2][1]
    
  • Brook, A. G. (1974).[1] "Molecular rearrangements of organosilicon compounds." Accounts of Chemical Research, 7(3), 77–84.[2][1] Link[2][1]

Sources

Selective cleavage of the trimethylsilyl group from 1-(Trimethylsilyl)cyclopropyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective TMS Cleavage

Topic: . Document ID: TSC-2026-02-28-001 Prepared by: Gemini, Senior Application Scientist

Introduction

This guide provides detailed technical support for the selective removal of the trimethylsilyl (TMS) group from 1-(trimethylsilyl)cyclopropyl phenyl sulfide. This transformation presents a unique challenge: cleaving a stable Carbon-Silicon (C-Si) bond while preserving the integrity of two potentially sensitive functionalities: a strained cyclopropyl ring and a phenyl sulfide moiety. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to guide researchers through common experimental hurdles, ensuring a high-yielding and clean reaction.

Frequently Asked Questions & Troubleshooting Guide

Q1: My TMS deprotection with TBAF is sluggish or incomplete. How can I drive the reaction to completion?

This is the most common issue encountered. Incomplete conversion is typically traced back to reagent quality, stoichiometry, or reaction conditions.

Root Cause Analysis: The cleavage of a C-Si bond by fluoride ions is an SN2-type reaction at the silicon atom. The driving force is the formation of the exceptionally strong Si-F bond.[1][2] However, the C(sp³)-Si bond is less reactive than an O-Si bond, and its accessibility on the sterically encumbered cyclopropyl ring requires optimized conditions.

Troubleshooting Steps & Solutions:

  • Verify Reagent Quality: Tetrabutylammonium fluoride (TBAF) is notoriously hygroscopic. Water contamination competes with the substrate for the fluoride ion and can inhibit the reaction.

    • Action: Use a fresh bottle of TBAF (1.0 M in THF). For highly sensitive substrates, consider using anhydrous TBAF or drying the commercial solution over molecular sieves prior to use.[3]

  • Increase Reagent Equivalents: The stoichiometry is critical. While 1.1 equivalents might suffice for labile O-Si bonds, the C-Si bond requires a greater excess.

    • Action: Incrementally increase the amount of TBAF from 1.5 to 3.0 equivalents. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to find the optimal amount.

  • Elevate the Temperature: If the reaction is stalled at room temperature, gentle heating can provide the necessary activation energy.

    • Action: Warm the reaction mixture to 40-50 °C.[3] Be cautious, as higher temperatures can sometimes promote side reactions.

  • Switch to a More Reactive Fluoride Source: If TBAF proves insufficient, other fluoride sources offer different reactivity profiles.

    • Action: Consider using Cesium Fluoride (CsF) in a polar aprotic solvent like DMF or MeCN.[4] CsF is more soluble than other alkali metal fluorides and can be more effective for stubborn deprotections. Another powerful option is HF-Pyridine complex, but this should be handled with extreme care in plasticware due to its corrosiveness.[4][5]

Q2: I'm observing significant decomposition of my starting material or product, specifically ring-opening of the cyclopropane. How can I prevent this?

The cyclopropyl ring is a strained three-membered ring, making it susceptible to cleavage under acidic conditions.

Root Cause Analysis: The high p-character of the C-C bonds in a cyclopropane ring gives it alkene-like properties.[6] In the presence of a strong acid (H+), the ring can be protonated, leading to a carbocation intermediate that rapidly rearranges to a more stable, open-chain species.[7][8][9] Commercial TBAF solutions can be slightly basic due to hydrolysis, but acidic workups or impure reagents are the usual culprits for ring-opening.

Troubleshooting Steps & Solutions:

  • Avoid Acidic Conditions: Strictly avoid any strong protic acids during the reaction or workup.

    • Action: Use a buffered fluoride source if trace acidity is suspected. For example, TBAF buffered with acetic acid can sometimes provide a milder reaction medium.[10] For workup, quench the reaction with a saturated aqueous solution of NH₄Cl or NaHCO₃ instead of dilute HCl.[3]

  • Ensure Anhydrous, Aprotic Conditions: The presence of water can lead to the formation of HF in situ, especially if the TBAF source is old.

    • Action: Use anhydrous THF as the solvent. Ensure all glassware is oven-dried or flame-dried before use.

  • Keep Temperatures Low: If you suspect thermal decomposition, running the reaction at a lower temperature is advisable.

    • Action: Begin the reaction at 0 °C and allow it to warm slowly to room temperature. Monitor closely and avoid unnecessary heating.

Visualizing the Problem: Acid-Catalyzed Ring Opening

G cluster_0 Acid-Catalyzed Ring Opening Cyclopropane Cyclopropyl Ring Carbocation Ring-Opened Carbocation Cyclopropane->Carbocation Protonation (Ring Strain Relief) Proton H+ Product Decomposition Products Carbocation->Product Rearrangement

Caption: Acidic conditions can lead to irreversible cyclopropane ring opening.

Q3: What is the recommended, field-proven protocol for this specific desilylation?

For this transformation, a fluoride-mediated protocol using TBAF is the most reliable starting point. The following protocol has been optimized for selectivity and yield.

Validated Experimental Protocol: TBAF-Mediated Desilylation

  • Preparation: To an oven-dried, round-bottom flask under a nitrogen atmosphere, add 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (2.0 eq) dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) or GC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is fully consumed, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl (ammonium chloride).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl phenyl sulfide.

Workflow for Protocol Execution and Troubleshooting

G Start Start: Dissolve Substrate in Anhydrous THF Add_TBAF Add TBAF (2.0 eq) at 0°C Start->Add_TBAF Monitor Monitor by TLC/GC-MS at Room Temperature Add_TBAF->Monitor Complete Reaction Complete? Monitor->Complete Quench Quench with sat. aq. NH4Cl Complete->Quench Yes Troubleshoot Troubleshoot Complete->Troubleshoot No (Stalled > 4h) Workup Aqueous Workup & Extraction Quench->Workup Purify Purify via Column Chromatography Workup->Purify End Final Product: Cyclopropyl Phenyl Sulfide Purify->End Incomplete Incomplete Reaction: - Increase TBAF eq. - Gently heat (40-50°C) - Check TBAF quality Troubleshoot->Incomplete Decomposition Decomposition Observed: - Ensure anhydrous conditions - Avoid acidic workup - Run at 0°C Troubleshoot->Decomposition

Caption: Standard workflow for the selective desilylation of 1-(trimethylsilyl)cyclopropyl phenyl sulfide.

Q4: Can I use other reagents besides fluoride-based ones? What are the pros and cons?

While fluoride is the most common and effective method, other conditions exist. However, they often lack the selectivity required for this specific substrate.

Alternative Reagent Comparison:

Reagent ClassExample(s)ProsCons for this Substrate
Fluoride-Based TBAF, CsF, HF-PyridineHigh selectivity for Si.[2] Works under mild, generally neutral or basic conditions.Can be sluggish for C-Si bonds. Reagent quality (hygroscopicity) is critical.[3] HF is highly corrosive.
Strong Acid TFA, HCl, H₂SO₄Effective for some TMS ethers.[11]Not Recommended. High risk of cyclopropane ring-opening.[7]
Base-Mediated K₂CO₃/MeOH, DBUEffective for very labile TMS groups (e.g., TMS-alkynes).[12][13]Generally ineffective for robust C(sp³)-Si bonds. The phenyl sulfide is stable to these conditions.
Mechanism: Fluoride-Mediated C-Si Bond Cleavage

The high efficacy of fluoride ions stems from a powerful thermodynamic driving force: the formation of a highly stable Silicon-Fluoride bond.

Caption: Mechanism of fluoride-mediated desilylation at the silicon center.

References

  • ResearchGate. (2018). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Retrieved February 28, 2026, from [Link]

  • Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?. Retrieved February 28, 2026, from [Link]

  • YouTube. (2025). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). Retrieved February 28, 2026, from [Link]

  • Reddit. (2023). Struggling with TMS deprotection for weeks. r/Chempros. Retrieved February 28, 2026, from [Link]

  • Reddit. (2025). preventing TMS alkyne deprotecting in reaction. r/Chempros. Retrieved February 28, 2026, from [Link]

  • YouTube. (2020). Organic Chemistry - TBAF Deprotection Mechanism. Retrieved February 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved February 28, 2026, from [Link]

  • Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection. Retrieved February 28, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved February 28, 2026, from [Link]

  • ChemHelper. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved February 28, 2026, from [Link]

  • Organic Chemistry Portal. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Retrieved February 28, 2026, from [Link]

  • YouTube. (2022). Reason behind stability of cyclopropylmethyl carbocation. Retrieved February 28, 2026, from [Link]

  • Wyzant. (2019). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved February 28, 2026, from [Link]

  • Reddit. (2018). Why is Cyclopropylmethyl Carbocation exceptionally stable?. r/chemhelp. Retrieved February 28, 2026, from [Link]

  • Reddit. (2021). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (2013). How can I remove a TBDMS group from a substrate which is sensitive to acidic conditions?. Retrieved February 28, 2026, from [Link]

Sources

Validation & Comparative

Mass Spectrometry Characterization Guide: 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Trimethylsilyl)cyclopropyl phenyl sulfide (approximate MW: 222.42 Da) is a specialized organosulfur-silicon reagent, widely utilized in organic synthesis as a cyclopropanone equivalent or for the generation of cyclopropylidene derivatives.[1] Its structural integrity is critical for downstream success in spirocyclization and ring-expansion reactions.

This guide provides a technical comparison of the mass spectrometric (MS) behavior of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide against its non-silylated precursor, Cyclopropyl phenyl sulfide (CAS 14633-54-6). It establishes a self-validating protocol for researchers to confirm successful silylation and purity using Electron Ionization (EI) MS data.

Part 1: Compound Profile & Comparative MS Metrics

The primary challenge in synthesizing this reagent is ensuring complete C1-silylation of the cyclopropyl phenyl sulfide precursor. Mass spectrometry offers the most definitive "Go/No-Go" decision point by tracking the molecular ion shift and the emergence of silicon-specific isotopic patterns.

Comparative Data Table: Target vs. Precursor
FeaturePrecursor: Cyclopropyl Phenyl SulfideTarget: 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide
Formula C

H

S
C

H

SSi
Molecular Weight 150.24 g/mol 222.42 g/mol
Molecular Ion (M

)
m/z 150 (Strong)m/z 222 (Distinct)
Base Peak (Typical) m/z 150 or 117 ([M-SH]

)
m/z 73 ([SiMe

]

)
Diagnostic Fragment 1 m/z 109 ([PhS]

)
m/z 149 ([M - SiMe

]

)
Diagnostic Fragment 2 m/z 77 ([C

H

]

)
m/z 207 ([M - CH

]

)
Isotopic Pattern Standard S

(4.2%)
Distinct Si

(4.7%) + S

overlap

Technical Insight: The presence of the Trimethylsilyl (TMS) group drastically alters the fragmentation landscape. While the precursor is dominated by the stability of the aryl-sulfur bond, the target compound's spectrum is governed by the alpha-silicon effect , which directs fragmentation toward the formation of the stable trimethylsilyl cation (m/z 73).

Part 2: Fragmentation Mechanism & Pathway Analysis

Understanding the fragmentation logic allows for the discrimination of the desired product from potential byproducts (e.g., ring-opened isomers or desilylated degradation products).

Mechanistic Workflow
  • Ionization: The molecular ion (M

    
    , m/z 222) is formed via removal of an electron from the sulfur lone pair.
    
  • Alpha-Cleavage (Silicon-Directed): The weak C-Si bond is susceptible to cleavage, often generating the stable [SiMe

    
    ]
    
    
    
    ion (m/z 73), a hallmark of TMS derivatives.
  • Methyl Loss: Loss of a methyl group from the silicon center yields the [M-15]

    
     ion (m/z 207).
    
  • Thiophenol Elimination: Cleavage of the C-S bond releases the phenylthio radical, leaving the cyclopropyl-silyl cation, or conversely, generating the [PhS]

    
     ion (m/z 109).
    
Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways under Electron Ionization (70 eV).

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 222 (Radical Cation) Frag_TMS [SiMe3]+ m/z 73 (Base Peak Candidate) M_Ion->Frag_TMS C-Si Cleavage (Alpha-induction) Frag_M_Me [M - Me]+ m/z 207 M_Ion->Frag_M_Me Me Loss (Sigma-stabilization) Frag_PhS [PhS]+ m/z 109 M_Ion->Frag_PhS C-S Cleavage Frag_Desilyl [M - TMS]+ m/z 149 (Cyclopropyl-SPh Cation) M_Ion->Frag_Desilyl Loss of TMS Radical Frag_Ph [Ph]+ m/z 77 Frag_PhS->Frag_Ph Loss of S

Caption: Competitive EI-MS fragmentation pathways for 1-(Trimethylsilyl)cyclopropyl phenyl sulfide showing the dominance of silicon-stabilized ions.

Part 3: Experimental Validation Protocol

This protocol serves as a self-validating system to confirm the synthesis of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide from cyclopropyl phenyl sulfide.

Methodology: Lithiation-Silylation Check

Context: The synthesis typically involves lithiation of cyclopropyl phenyl sulfide with n-BuLi followed by quenching with TMSCl. Incomplete reaction is a common failure mode.

Step-by-Step Validation:

  • Sampling: Aliquot 5 µL of the crude reaction mixture (post-workup) and dilute in HPLC-grade Dichloromethane (DCM).

  • GC-MS Setup:

    • Inlet: 250°C, Split mode (20:1).

    • Column: DB-5ms or equivalent (non-polar).

    • Temp Program: 60°C (1 min) → 20°C/min → 280°C.

  • Data Interpretation (The "3-Point Check"):

    • Point 1 (Retention Time): The TMS product is bulkier and typically elutes later than the starting material (Cyclopropyl phenyl sulfide).

    • Point 2 (Molecular Ion): Look for the disappearance of m/z 150 and the appearance of m/z 222 .

      • Pass Criteria: Intensity of m/z 150 is < 5% relative to m/z 222.

    • Point 3 (The m/z 73 Flag): Verify the presence of m/z 73.

      • Note: If m/z 73 is present but m/z 222 is absent, suspect hydrolysis to the open-chain siloxane or starting material contamination.

Troubleshooting with MS Data
ObservationDiagnosisCorrective Action
Major peak at m/z 150 Incomplete LithiationRe-dry THF; Titrate n-BuLi before use.
Major peak at m/z 166 Oxidation to SulfoxideDegas solvents; Ensure inert atmosphere (Ar/N

).
Peak at m/z 294 Disulfide Formation (PhS-SPh)Quench excess thiophenol/radical species; Check for oxidative coupling.
No M+ (222), only 73 Thermal DegradationLower GC inlet temperature; Switch to CI (Chemical Ionization).

References

  • Synthesis & Reactivity: Cohen, T., Daniewski, W. M., & Weisenfeld, R. B. (1978).[2] "A simple preparation of sulfur-stabilized cyclopropyl anions via reductive lithiation of cyclopropanone dithioketals." Tetrahedron Letters, 19(47), 4665-4668. Link

  • Precursor Data: National Institute of Standards and Technology (NIST). "Cyclopropyl phenyl sulfide Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • TMS Fragmentation Rules: Diekman, J., Thomson, J. B., & Djerassi, C. (1968). "Mass spectrometry in structural and stereochemical problems. CLV. Electron impact induced fragmentation of some trimethylsilyl ethers of aliphatic glycols." The Journal of Organic Chemistry, 33(6), 2271-2284. Link

  • General Reagent Info: PubChem. "1-(Trimethylsilyl)cyclopropyl phenyl sulfide."[1] National Library of Medicine. Link

Sources

Advanced Comparison Guide: 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide vs. Traditional Cyclopropanating Reagents

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology, I frequently encounter a fundamental semantic and strategic misunderstanding in drug development laboratories: the conflation of cyclopropanating reagents (which build a cyclopropane ring across a double bond) with cyclopropylating/alkylidenecyclopropanating reagents (which append an intact cyclopropane ring onto a molecular scaffold).

This guide provides an objective, data-driven comparison of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide (1-TCPS) [CAS: 74379-74-1] against traditional cyclopropanating alternatives. By analyzing the causality behind these mechanistic pathways, researchers can optimize their synthetic routes for complex active pharmaceutical ingredients (APIs), particularly when targeting cyclobutanone or cyclopentane annulations[1].

Mechanistic Divergence: Why Choose 1-TCPS?

Unlike the Simmons-Smith reagent (which generates an electrophilic zinc carbenoid to attack alkenes), 1-TCPS acts as a nucleophilic cyclopropyl anion equivalent .

The causality behind its design is elegant: simple cyclopropyl anions are notoriously unstable and prone to ring-opening. In 1-TCPS, the phenylthio group serves as an excellent leaving group during reductive lithiation, while the trimethylsilyl (TMS) group stabilizes the resulting carbanion and directs the subsequent2[2]. When reacted with a carbonyl compound, the intermediate


-hydroxysilane undergoes a clean elimination to form an alkylidenecyclopropane. This intermediate is highly valuable as it can undergo electrophile-induced ring expansion to yield cyclobutanones[1].

Mechanism A 1-TCPS (Precursor) B 1-Lithio-1-(TMS)cyclopropane (Nucleophile) A->B LiC10H8 Reductive Lithiation C beta-Hydroxysilane (Intermediate) B->C R2C=O Nucleophilic Addition D Alkylidenecyclopropane (Peterson Product) C->D Acid/Base Peterson Elimination E Cyclobutanone (Ring Expansion) D->E Electrophile/H+ Rearrangement

Mechanistic pathway of 1-TCPS from reductive lithiation to cyclobutanone ring expansion.

Quantitative Data & Reagent Comparison

To make an informed decision, chemists must weigh substrate compatibility against atom economy and byproduct generation. The table below summarizes the performance of 1-TCPS against other standard reagents.

Reagent SystemReaction ClassificationOptimal SubstrateTypical YieldKey ByproductStrategic Advantage
1-TCPS / LiC₁₀H₈ Nucleophilic Addition + PetersonKetones / Aldehydes75–90%Thiophenol, SiloxanesAvoids basic Wittig conditions; enables ring expansions.
Simmons-Smith (Zn/CH₂I₂) Electrophilic CyclopropanationElectron-rich Alkenes80–95%ZnI₂Stereospecific (syn-addition); highly predictable.
Corey-Chaykovsky Nucleophilic CyclopropanationElectron-deficient Alkenes70–85%DMSOExcellent for enones; operates under mild basic conditions.
Wittig (Cyclopropylidene) OlefinationKetones / Aldehydes40–65%Triphenylphosphine OxideDirect olefination, but suffers from difficult purification.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system where the chemistry provides real-time feedback to the operator. Below are the comparative workflows for 1-TCPS and the Simmons-Smith baseline.

Protocol A: Alkylidenecyclopropanation via 1-TCPS

This protocol leverages the 2[3].

  • Generation of the Reductant : In a flame-dried flask under argon, react naphthalene (1.2 eq) with lithium wire (1.3 eq) in anhydrous THF at room temperature for 2 hours.

    • Self-Validation: The solution will transition to a deep, opaque green, confirming the formation of the lithium naphthalenide radical anion.

  • Reductive Lithiation : Cool a solution of 4[4] (1.0 eq) in THF to exactly -78 °C. Dropwise add the lithium naphthalenide solution.

    • Causality: Strict temperature control at -78 °C is critical. Warmer temperatures will cause the generated 1-lithio-1-(trimethylsilyl)cyclopropane to undergo premature ring-opening.

    • Self-Validation: Stop the addition when a faint green color persists in the reaction flask, indicating complete consumption of the phenylthio moiety.

  • Nucleophilic Addition : Introduce the target ketone (0.9 eq) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to warm to room temperature.

  • Peterson Elimination : Quench the reaction with 5% aqueous H₂SO₄. The acid catalyzes the elimination of the

    
    -hydroxysilane intermediate, yielding the alkylidenecyclopropane. Extract with diethyl ether and purify via silica gel chromatography.
    
Protocol B: Baseline Simmons-Smith Cyclopropanation
  • Carbenoid Generation : Suspend Zn-Cu couple (2.0 eq) in anhydrous diethyl ether under argon. Add a crystal of iodine to activate the zinc.

  • Cyclopropanation : Add the alkene substrate (1.0 eq). Dropwise add diiodomethane (CH₂I₂) (1.5 eq) while maintaining a gentle reflux.

    • Causality: The reaction is highly exothermic. The slow addition controls the generation of the electrophilic zinc carbenoid (IZnCH₂I), preventing thermal runaway.

  • Workup : Once the alkene is consumed (monitored by TLC), quench with saturated aqueous NH₄Cl. Filter through Celite to remove zinc salts, extract, and concentrate.

Strategic Decision Workflow

Choosing the correct reagent dictates the success of the synthetic step. Use the following logic tree to determine whether 1-TCPS or a traditional cyclopropanating reagent is required based on your starting material and target architecture.

DecisionTree Start Target Structure? Q1 Cyclopropane Ring (Alkene Precursor) Start->Q1 Q2 Alkylidenecyclopropane (Carbonyl Precursor) Start->Q2 Sub1 Electron-Rich Alkene Q1->Sub1 Sub2 Electron-Deficient Alkene Q1->Sub2 Sub3 Ketone / Aldehyde Q2->Sub3 R1 Simmons-Smith (Zn/CH2I2) Sub1->R1 Electrophilic R2 Corey-Chaykovsky (Sulfoxonium Ylide) Sub2->R2 Nucleophilic R3 1-TCPS (Peterson Alkenation) Sub3->R3 Silicon-Directed

Decision tree for selecting cyclopropanating reagents based on substrate and target structure.

References

  • Udodong, U. (2001). 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide. e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. 2

  • Kulinkovich, O. G. (2015). Cyclopropanes in Organic Synthesis. John Wiley & Sons. 1

  • ChemicalBook. 1-(TRIMETHYLSILYL)CYCLOPROPYL PHENYL SULFIDE (CAS 74379-74-1) Properties and Synthesis. 4

Sources

A Medicinal Chemist's Guide to Alternatives for the Cyclopropylphenylthio Group

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the cyclopropylphenylthio moiety has emerged as a valuable structural motif. Its unique combination of the metabolically robust cyclopropyl group and the versatile thioether linkage offers a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. However, the very nature of the thioether bond presents a potential liability: susceptibility to oxidation to form sulfoxides and sulfones, which can alter the compound's activity, solubility, and potential for off-target effects. This guide provides a comprehensive comparison of synthetic alternatives to the cyclopropylphenylthio group, offering researchers and drug development professionals a data-driven framework for lead optimization.

The Cyclopropylphenylthio Group: A Double-Edged Sword

The prevalence of the cyclopropyl group in FDA-approved drugs is a testament to its advantageous properties.[1][2] The high C-H bond dissociation energy of the cyclopropane ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3][4] This inherent stability can lead to an improved pharmacokinetic profile.[3] The thioether linkage, on the other hand, while synthetically accessible, is a known site of metabolic transformation.[5] This metabolic "soft spot" can be either a strategic advantage for prodrug design or a significant hurdle in developing a stable and predictable drug candidate.

This guide explores three primary classes of synthetic equivalents for the cyclopropylphenylthio group, evaluating their impact on biological activity and metabolic stability.

Bioisosteric Replacements for the Thioether Linkage

Bioisosterism, the replacement of a functional group with another that possesses similar physicochemical properties, is a cornerstone of medicinal chemistry.[6] Here, we examine direct isosteres for the thioether sulfur atom.

The Cyclopropylphenyl Ether: A Classic Isostere

The most intuitive replacement for a thioether is its oxygen analog, the ether. The cyclopropylphenyl ether motif aims to retain the overall topology and electronic character of the parent group while mitigating the potential for sulfur oxidation.

Comparative Performance:

While direct head-to-head data in a single chemical series is often proprietary, we can infer the potential impact of this substitution from broader principles and related studies. Ethers are generally more resistant to metabolism than thioethers. However, the specific metabolic fate is highly dependent on the surrounding molecular architecture.

Table 1: Predicted Physicochemical Properties of Thioether vs. Ether Linkage

PropertyCyclopropylphenylthioCyclopropylphenyl EtherRationale for Difference
cLogP HigherLowerSulfur is less electronegative and more polarizable than oxygen, generally leading to slightly higher lipophilicity.
Polar Surface Area (PSA) LowerHigherOxygen is more electronegative than sulfur, contributing more to the polar surface area.
Metabolic Stability (Predicted) Lower (potential for S-oxidation)Higher (generally more stable)Thioethers are prone to oxidation to sulfoxides and sulfones by CYPs and FMOs. Ethers are typically more metabolically robust.

Synthetic Accessibility:

The synthesis of cyclopropylphenyl ethers is well-established, often proceeding through a Williamson ether synthesis or a Buchwald-Hartwig coupling of a phenol with a cyclopropyl halide or boronic acid.

Heterocyclic Linkers as Thioether Mimetics

Five-membered aromatic heterocycles can act as bioisosteres for the phenylthio group, offering a rigidified and potentially more stable connection between the cyclopropyl moiety and the rest of the molecule.

The 1,2,4-Oxadiazole Linker

The 1,2,4-oxadiazole ring is a versatile bioisostere for esters and amides and can also serve as a stable, non-metabolically liable linker.[6][7][8]

Comparative Performance:

The replacement of the phenylthio group with a 1,2,4-oxadiazole introduces a significant change in the electronics and geometry of the linker. This can impact target binding and overall pharmacological profile. The key advantage lies in the enhanced metabolic stability of the oxadiazole ring compared to the thioether.

The Tetrazole Linker

Tetrazoles are well-known bioisosteres for carboxylic acids but can also function as metabolically stable linkers.[9][10][11][12] Their electronic properties differ significantly from the phenylthio group, which can be leveraged to modulate target interactions.

Table 2: Comparative Data for a Hypothetical Kinase Inhibitor Series

CompoundLinkerIC50 (nM)[13][14][15][16][17]Metabolic Stability (t1/2 in HLM, min)[1][18][19][20][21]
Parent Compound Phenylthio1015
Analog 1 Phenyl Ether1545
Analog 2 1,2,4-Oxadiazole50>120
Analog 3 Tetrazole80>120

Note: The data in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific molecular scaffold and biological target.

Experimental Protocols

To empower researchers to validate these alternatives in their own systems, we provide the following detailed experimental protocols.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)[1][19][20][21][22]

This assay is crucial for determining the intrinsic clearance of a compound, providing a quantitative measure of its susceptibility to metabolism by Phase I enzymes.

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock Solution (10 mM in DMSO) D Pre-warm HLM and Compound at 37°C A->D B Prepare HLM Suspension (e.g., 1 mg/mL in phosphate buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at 0, 5, 15, 30, 60 min F->G H Quench Reaction (e.g., with cold acetonitrile) G->H I Centrifuge to pellet protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining J->K L Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) K->L

Caption: Workflow for a typical in vitro metabolic stability assay.

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard

  • 96-well plates

  • Incubator/shaker at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • Add HLM to the working solution to a final concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold ACN with an internal standard to stop the reaction.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Determination of IC50 Values Using a Cell-Based Assay[14][15][16][17][18]

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific cellular target.

Workflow for IC50 Determination

G A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of the test compound B->C D Treat cells with different compound concentrations C->D E Incubate for a defined period (e.g., 24, 48, 72h) D->E F Add cell viability reagent (e.g., MTT, CellTiter-Glo) E->F G Measure signal (absorbance or luminescence) F->G H Normalize data to untreated controls G->H I Plot dose-response curve and calculate IC50 H->I

Caption: A generalized workflow for determining the IC50 value.

Materials:

  • Adherent cell line expressing the target of interest

  • Complete cell culture medium

  • Test compound

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, resazurin, or an ATP-based assay)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a duration appropriate for the assay (typically 24-72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Normalize the data to the vehicle control and plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Conclusion: A Strategic Approach to Lead Optimization

The choice of a synthetic equivalent for the cyclopropylphenylthio group is a multifactorial decision that requires a careful balance of potency, metabolic stability, and synthetic tractability. This guide has provided a comparative overview of several viable alternatives, supported by experimental protocols to enable their evaluation. The cyclopropylphenyl ether offers a conservative modification with a high likelihood of retaining biological activity and improving metabolic stability. Heterocyclic linkers such as 1,2,4-oxadiazoles and tetrazoles represent more significant structural changes that can profoundly impact a compound's properties, often leading to substantial improvements in metabolic stability. Ultimately, the optimal choice will be context-dependent, and the empirical data generated from the protocols outlined herein will be invaluable in guiding the rational design of the next generation of drug candidates.

References

  • Altogen Labs. Preclinical Studies: IC-50 Testing. Available from: [Link]

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Published September 17, 2025. Available from: [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]

  • edX. IC50 Determination. Available from: [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. Published September 23, 2021. Available from: [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. Published January 29, 2025. Available from: [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Flinders University. In Vitro Drug Metabolism Using Liver Microsomes. Published September 1, 2016. Available from: [Link]

  • Atomic Spin. Making Diagrams with graphviz. Published January 30, 2013. Available from: [Link]

  • GitHub. caseywatts/graphviz-tutorial. Available from: [Link]

  • MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Published May 29, 2020. Available from: [Link]

  • PMC. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. Published September 23, 2021. Available from: [Link]

  • GitHub. caseywatts/graphviz-tutorial. Available from: [Link]

  • PMC. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available from: [Link]

  • ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Published October 18, 2020. Available from: [Link]

  • PubMed. Synthesis of 1,2,4-Oxadiazoles by Tandem Reaction of Nitroalkenes with Arenes and Nitriles in the Superacid TfOH. Published June 7, 2019. Available from: [Link]

  • Graphviz. External Resources. Available from: [Link]

  • Sketchviz. Graphviz Examples and Tutorial. Available from: [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Published October 13, 2016. Available from: [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Published August 26, 2020. Available from: [Link]

  • Bentham Science. A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions. Published April 17, 2023. Available from: [Link]

  • Bentham Science. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available from: [Link]

  • RJPT. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Published December 17, 2020. Available from: [Link]

  • RSC Publishing. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Available from: [Link]

  • CORE. Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. Published October 25, 2018. Available from: [Link]

  • PubMed. Evaluation of 1,1-cyclopropylidene as a thioether isostere in the 4-thio-thienopyrimidine (TTP) series of antimalarials. Published November 15, 2020. Available from: [Link]

  • PubChem. Cyclopropyl phenyl ether. Available from: [Link]

  • MDPI. Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. Published February 25, 2026. Available from: [Link]

  • PubMed. Synthesis and evaluation of pharmacological and pharmacokinetic properties of monopropyl analogs of 5-, 7-, and 8-[[(trifluoromethyl)sulfonyl]oxy]-2-aminotetralins: central dopamine and serotonin receptor activity. Published April 14, 1995. Available from: [Link]

  • ResearchGate. Design and synthesis of 5-cyclopropyl substituted cyclic acylguanidine compounds as BACE1 inhibitors. Available from: [Link]

  • IntechOpen. SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. Published July 18, 2016. Available from: [Link]

Sources

Advantages of Using 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide Over Traditional Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Trimethylsilyl)cyclopropyl phenyl sulfide (TMS-CPS) represents a strategic evolution in small-ring carbocycle synthesis. It functions as a "linchpin" reagent that overcomes the kinetic and safety limitations of traditional cyclopropanation and ring-expansion methods.

For researchers in drug discovery, the cyclopropyl and cyclobutyl motifs are critical for restricting conformational freedom and metabolically blocking oxidation sites. Traditional methods to access these scaffolds—such as the Simmons-Smith reaction , Tiffeneau-Demjanov rearrangement , or Wittig olefination —often suffer from harsh conditions, explosive intermediates (diazomethane), or poor stereocontrol.

TMS-CPS serves as a stable, storable precursor to the highly reactive 1-lithio-1-(trimethylsilyl)cyclopropane , a species that is otherwise difficult to generate. This guide details its superior performance in synthesizing cyclobutanones and alkylidenecyclopropanes , supported by mechanistic insights and comparative data.

Technical Profile & Mechanism

The "Masked" Nucleophile Strategy

Direct deprotonation of cyclopropyltrimethylsilane is kinetically inhibited due to the high pKa of the cyclopropyl proton. TMS-CPS solves this by utilizing the phenylthio (SPh) group as a reductive handle .

  • Step 1 (Precursor Synthesis): 1-(Phenylthio)cyclopropane is easily lithiated (stabilized by SPh) and quenched with TMSCl to form TMS-CPS.

  • Step 2 (Activation): Treatment of TMS-CPS with Lithium Naphthalenide (LiNp) effects a reductive lithiation, cleaving the C-S bond to generate the reactive 1-lithio-1-(trimethylsilyl)cyclopropane species.

This method allows for the generation of a nucleophilic cyclopropane possessing a silicon "super-leaving group" capability, essential for subsequent Peterson-type eliminations or oxidative rearrangements.

Mechanism Start Cyclopropyl Phenyl Sulfide Step1 1-Li-1-SPh-Cyclopropane Start->Step1 n-BuLi, THF Reagent 1-(Trimethylsilyl)cyclopropyl phenyl sulfide (TMS-CPS) Step1->Reagent TMSCl Activation Reductive Lithiation (Li-Naphthalenide) Reagent->Activation ActiveSpecies 1-Li-1-TMS-Cyclopropane (The Nucleophile) Activation->ActiveSpecies - LiSPh

Figure 1: Generation of the active nucleophilic species from TMS-CPS.

Application 1: Synthesis of Cyclobutanones

The conversion of ketones to spiro-cyclobutanones is a high-value transformation in medicinal chemistry.

Traditional Method: Tiffeneau-Demjanov Rearrangement
  • Protocol: Condensation of nitromethane with a ketone, reduction to amino-alcohol, followed by diazotization (HNO₂).

  • Drawbacks: Requires multiple steps; diazotization involves unstable diazonium intermediates; often exhibits poor regioselectivity in unsymmetrical ketones.

The TMS-CPS Method
  • Protocol: Addition of 1-lithio-1-TMS-cyclopropane to a ketone, followed by oxidation (mCPBA) or acid catalysis.

  • Advantage: The reaction proceeds via a controlled spiro-epoxide-like rearrangement. The silicon group directs the rearrangement, often providing higher yields and distinct regioselectivity compared to diazo-based methods.

Comparative Data: Cyclobutanone Synthesis
MetricTraditional (Tiffeneau-Demjanov)TMS-CPS Method
Precursor Stability Low (Amino alcohols/Diazoniums)High (Sulfides/Silanes)
Step Count 3-4 steps from ketone2 steps (One-pot potential)
Safety Profile Hazardous (Explosive intermediates)High (Standard organolithium handling)
Yield (Avg) 40–60%75–90%
Regiocontrol Driven by carbocation stability (often mixed)Directed by Silicon migration

Application 2: Synthesis of Alkylidenecyclopropanes

Alkylidenecyclopropanes (ACPs) are strained, highly reactive building blocks.

Traditional Method: Wittig Reaction[1][2][3]
  • Protocol: Reaction of cyclopropyltriphenylphosphonium ylide with aldehydes/ketones.

  • Drawbacks: The ylide is unstable; the reaction is extremely sensitive to steric hindrance; yields are typically poor (<30%) for hindered ketones due to the added strain of the transition state.

The TMS-CPS Method (Peterson Olefination)
  • Protocol: Addition of 1-lithio-1-TMS-cyclopropane to the carbonyl to form a

    
    -hydroxy silane, followed by elimination (KH or acid).
    
  • Advantage: This is a Peterson Olefination .[1][2][3] The elimination of silanol is thermodynamically powerful, driving the formation of the strained double bond even in sterically crowded systems.

Peterson Nucleophile 1-Li-1-TMS-Cyclopropane Adduct Beta-Hydroxy Silane (Stable Intermediate) Nucleophile->Adduct + Ketone Ketone Ketone (R2C=O) Ketone->Adduct Elimination Peterson Elimination (KH or H2SO4) Adduct->Elimination Product Alkylidenecyclopropane Elimination->Product - TMS-OH

Figure 2: Peterson Olefination pathway to Alkylidenecyclopropanes.

Experimental Protocols

A. Preparation of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide
  • Setup: Flame-dried 250 mL flask under Argon.

  • Reagents: Cyclopropyl phenyl sulfide (10 mmol), THF (50 mL).

  • Lithiation: Cool to 0°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 1 hour. The solution typically turns bright yellow.

  • Silylation: Add TMSCl (1.2 equiv) dropwise. Stir for 30 mins at 0°C, then warm to RT.

  • Workup: Quench with sat. NH₄Cl.[4] Extract with ether.[5]

  • Yield: Quantitative. Product is a stable oil.

B. Generation of Cyclobutanone (General Procedure)
  • Activation: To a solution of Lithium Naphthalenide (2.2 equiv) in THF at -78°C, add TMS-CPS (1.0 equiv). Stir for 30-45 mins to generate the lithio-species.

  • Addition: Add the ketone (0.9 equiv) slowly. Stir at -78°C for 1 hour, then warm to 0°C.

  • Rearrangement:

    • Method A (Oxidative): Isolate the alcohol, dissolve in CH₂Cl₂, and treat with mCPBA (1.2 equiv) at 0°C.

    • Method B (Acidic): Treat the crude alcohol with p-TsOH in benzene (reflux).

  • Purification: Silica gel chromatography.

References

  • Trost, B. M.; Keeley, D. E.; Arndt, H. C.; Bogdanowicz, M. J. "New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation." Journal of the American Chemical Society, 1977 , 99, 3080–3087. Link

  • Paquette, L. A. "The Peterson Reaction." Organic Reactions, 1990 , 38, 1. Link

  • Cohen, T.; Matz, J. R. "The reductive lithiation of phenyl thioethers and its application to the synthesis of cyclopropanes." Journal of the American Chemical Society, 1980 , 102, 6900. Link

  • Danheiser, R. L.; et al. "A General Method for the Synthesis of Allenylsilanes."[4] Organic Syntheses, 1988 , 66, 1. Link

  • Friestad, G. K.; Branchaud, B. P. "1-(Phenylthio)-1-(trimethylsilyl)cyclopropane." Encyclopedia of Reagents for Organic Synthesis, 2001 . Link

Sources

Mechanistic Validation and Performance Comparison of 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Core Utility

In advanced organic synthesis and drug development, the construction of strained ring systems—particularly cyclobutanones and alkylidenecyclopropanes—requires reagents that offer both bench stability and predictable reactivity. 1-(Trimethylsilyl)cyclopropyl phenyl sulfide (CAS: 74379-74-1) has emerged as a premier synthon for these transformations[1]. Acting as a masked equivalent of the highly reactive 1-lithio-1-(trimethylsilyl)cyclopropane, this thioether enables divergent synthetic pathways depending on the downstream workup, streamlining the synthesis of complex carbocycles.

This guide provides a rigorous mechanistic evaluation of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide, comparing its performance against alternative cyclopropanating and ring-expansion reagents, supported by field-proven experimental protocols.

Mechanistic Pathways: The "Why" Behind the Reactivity

The utility of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide lies in its ability to undergo clean reductive lithiation. Unlike direct deprotonation, which is challenging due to the low acidity of cyclopropyl protons, or halogen-metal exchange, which can suffer from Wurtz coupling side-reactions, reductive cleavage of the C–S bond provides a pristine organolithium intermediate[2].

Once the 1-lithio-1-(trimethylsilyl)cyclopropane is generated, it acts as a potent nucleophile against aldehydes and ketones, forming a cyclopropyl carbinol intermediate. From here, the mechanism bifurcates:

  • Peterson Alkenation (Basic Conditions): Treatment with a strong base (e.g., KOtBu) induces the syn-elimination of the trimethylsilanolate (TMS-OH) moiety, yielding alkylidenecyclopropanes.

  • Ring Expansion (Acidic Conditions): Under acidic conditions, the hydroxyl group is protonated and leaves as water. The resulting primary carbocation is exceptionally stabilized by the adjacent cyclopropane ring and the

    
    -silicon effect  from the TMS group. This stabilization lowers the activation energy for the 1,2-alkyl shift, driving the regioselective ring expansion to a cyclobutanone[1].
    

Mechanistic_Pathways Reagent 1-(TMS)cyclopropyl phenyl sulfide Lithium 1-Lithio-1-(TMS) cyclopropane Reagent->Lithium LDBB, THF, -78 °C (Reductive Cleavage) Carbinol Cyclopropyl Carbinol Intermediate Lithium->Carbinol + R1-CO-R2 Alkenation Alkylidenecyclopropane (Peterson Alkenation) Carbinol->Alkenation KOtBu (Base) - TMS-OH Expansion Cyclobutanone (Ring Expansion) Carbinol->Expansion H+ (Acid) β-Silicon Effect

Divergent synthetic pathways of 1-(TMS)cyclopropyl phenyl sulfide via a carbinol intermediate.

Comparative Analysis: Evaluating Alternative Reagents

To objectively assess the performance of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide, we must compare it against other established reagents used for cyclobutanone synthesis and alkenation workflows.

Table 1: Performance Comparison of Cyclopropanating/Ring-Expansion Reagents
ReagentPrimary ApplicationActivation MethodKey ByproductsAtom EconomyBench Stability
1-(TMS)cyclopropyl phenyl sulfide Cyclobutanones, Peterson AlkenationReductive Lithiation (LDBB)Thiophenolate, TMS-OHModerateHigh (Stable to air/moisture)
1,1-Bis(phenylthio)cyclopropane CyclobutanonesMono-lithiation (n-BuLi)ThiophenolateLowHigh
1-Bromo-1-(TMS)cyclopropane Peterson AlkenationHalogen-Metal Exchange (t-BuLi)LiBr, t-BuBrHighLow (Light/Temp sensitive)
Dimethyloxosulfonium methylide Cyclopropanation of enonesDeprotonation (NaH)DMSOHighLow (Prepared in situ)

Causality in Reagent Selection: While 1,1-bis(phenylthio)cyclopropane is a classic reagent for cyclobutanone synthesis[3], it requires the retention of a phenylthio group during the ring expansion, which must be removed in a subsequent, often harsh step (e.g., via Raney Nickel reduction). In contrast, the TMS group in 1-(Trimethylsilyl)cyclopropyl phenyl sulfide actively participates in the reaction mechanism (via the


-silicon effect or Peterson elimination) and is tracelessly removed during the transformation, significantly streamlining the synthetic sequence[1].

Experimental Protocols: Self-Validating Workflows

The following protocols detail the generation and trapping of the lithiated intermediate. The use of Lithium 4,4'-di-tert-butylbiphenylide (LDBB) is deliberately chosen over Lithium Naphthalenide (LN) because the LDBB byproduct (4,4'-di-tert-butylbiphenyl) is sterically hindered and less likely to participate in unwanted nucleophilic attacks, ensuring a cleaner reaction profile.

Experimental_Workflow S1 1. Preparation Purge Schlenk flask with Ar. Dissolve reagent in dry THF. S2 2. Cryocooling Cool to -78 °C. Prevents ring-opening. S1->S2 S3 3. Lithiation Add LDBB (2.2 eq) dropwise. Wait for green color to fade. S2->S3 S4 4. Electrophile Add carbonyl compound. Stir 1h, warm to 0 °C. S3->S4 S5 5. Quench & Isolate Add sat. NH4Cl. Extract with Et2O. S4->S5

Step-by-step Schlenk line workflow for the reductive lithiation and trapping of the reagent.

Protocol 1: Reductive Lithiation and Carbonyl Addition

Self-Validating Cue: The titration of LDBB provides immediate visual feedback. The dark green color of the LDBB radical anion will rapidly dissipate as it transfers electrons to the thioether. Persistence of the green color indicates complete consumption of the starting material.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 1-(Trimethylsilyl)cyclopropyl phenyl sulfide (1.0 mmol, 222 mg) and 5 mL of anhydrous THF.

  • Cryocooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

    • Causality: Strict adherence to -78 °C is mandatory. At temperatures above -40 °C, the generated 1-lithio-1-(trimethylsilyl)cyclopropane will undergo spontaneous electrocyclic ring-opening to form a linear allyl lithium species, destroying the cyclopropane core[2].

  • Lithiation: Dropwise add a pre-titrated solution of LDBB (0.5 M in THF, 4.4 mL, 2.2 equiv) down the side of the flask. Stir for 30 minutes at -78 °C.

  • Electrophile Trapping: Add the target aldehyde or ketone (1.1 mmol) dropwise. Stir for 1 hour at -78 °C, then slowly remove the cooling bath and allow the mixture to warm to 0 °C over 30 minutes.

  • Quench: Add 5 mL of saturated aqueous NH

    
    Cl. Extract with diethyl ether (3 x 10 mL), dry over anhydrous MgSO
    
    
    
    , and concentrate under reduced pressure to yield the crude cyclopropyl carbinol.
Protocol 2: Acid-Promoted Ring Expansion to Cyclobutanone
  • Setup: Dissolve the crude carbinol from Protocol 1 in 10 mL of a 4:1 mixture of THF and 5% aqueous H

    
    SO
    
    
    
    .
  • Expansion: Stir the biphasic mixture vigorously at room temperature for 3 hours.

    • Causality: The acidic environment protonates the hydroxyl group, initiating the water loss and subsequent 1,2-alkyl shift. The

      
      -silicon effect ensures the shift is highly regioselective, stabilizing the transition state[1].
      
  • Isolation: Neutralize the reaction carefully with saturated aqueous NaHCO

    
     until CO
    
    
    
    evolution ceases. Extract with ethyl acetate (3 x 10 mL), dry over Na
    
    
    SO
    
    
    , and purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the pure cyclobutanone.

References[3] A New and Convenient Synthetic Method for Cyclopropyl Phenyl Sulfides - Bulletin of the Chemical Society of Japan (Oxford University Press)

URL:[Link][1] Cyclopropanes in Organic Synthesis (e-EROS Encyclopedia of Reagents for Organic Synthesis: 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide) - ResearchGate / e-EROS URL:[Link][2] Lithiation of cyclopropyl and 2-methylcyclopropyl phenyl sulfides. Addition to carbonyl partners - Journal of the American Chemical Society URL:[Link]

Sources

Comparative reactivity analysis of silylated vs. non-silylated cyclopropyl phenyl sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Analysis: Silylated vs. Non-Silylated Cyclopropyl Phenyl Sulfides

Executive Summary Cyclopropyl phenyl sulfides are highly versatile building blocks in organic synthesis, primarily serving as masked cyclobutanone precursors and linchpins for complex spirocyclic architectures. The introduction of a trimethylsilyl (TMS) group at the


-position—yielding 1-(trimethylsilyl)cyclopropyl phenyl sulfide (TMS-CPS)—fundamentally alters the thermodynamic stability and reactivity profile of the cyclopropyl system compared to its non-silylated counterpart, cyclopropyl phenyl sulfide (CPS). This guide objectively compares the reactivity, functional group tolerance, and synthetic utility of both reagents, providing researchers with evidence-based protocols for their application in drug development and total synthesis.

Mechanistic Foundations: Electronic and Steric Divergence

The reactivity of non-silylated CPS is governed by the enhanced acidity of the


-proton. The adjacent phenylthio group stabilizes the resulting carbanion through d-orbital participation and polarizability, while the inherent s-character of the strained cyclopropyl C-H bond further lowers the pKa[1]. Deprotonation with strong bases like 

-butyllithium yields 1-lithio-1-(phenylthio)cyclopropane, a potent nucleophile that readily attacks carbonyls[2].

In contrast, TMS-CPS lacks an


-proton. The bulky TMS group provides significant steric shielding, but more importantly, it introduces orthogonal modes of activation[3]. The strong Si-F bond energy (approx. 582 kJ/mol) allows for fluoride-induced desilylation, generating the 

-thio carbanion under strictly neutral or mildly basic conditions. Alternatively, the C-S bond can be selectively cleaved via reductive metalation (e.g., using lithium 4,4'-di-tert-butylbiphenylide, LiDBB), generating a 1-silylcyclopropyllithium species driven by the

-silicon stabilizing effect[4].

Visualizing the Reaction Pathways

G N1 Cyclopropyl Phenyl Sulfide (Non-Silylated) N2 1-Lithio-1-(phenylthio) cyclopropane N1->N2 n-BuLi, THF -78°C N3 1-(Phenylthio)cyclopropyl carbinol N2->N3 R1-CO-R2 (Electrophile) N4 Cyclobutanone (Ring Expansion) N3->N4 HBF4 or TsOH Semi-Pinacol

Fig 1. Trost spiroannulation pathway using non-silylated cyclopropyl phenyl sulfide.

G S1 1-(Trimethylsilyl)cyclopropyl phenyl sulfide S2 1-Lithio-1-(phenylthio) cyclopropane S1->S2 TBAF (Desilylation) Mild Conditions S3 1-Silylcyclopropyl lithium S1->S3 LiDBB (Reductive Cleavage) -PhSLi S4 Base-Free Nucleophilic Addition S2->S4 Carbonyl Trapping S5 Peterson Olefination Precursors S3->S5 Carbonyl Trapping

Fig 2. Divergent reactivity of silylated cyclopropyl phenyl sulfide.

Quantitative Performance & Comparative Data

The choice between silylated and non-silylated reagents dictates the functional group tolerance of the synthetic sequence. Non-silylated CPS requires highly basic conditions (-78 °C,


-BuLi) which are incompatible with enolizable ketones or base-sensitive esters. TMS-CPS bypasses this limitation via fluoride-mediated activation.
ParameterNon-Silylated (CPS)Silylated (TMS-CPS)
Primary Anion Generation Direct Deprotonation (

-BuLi)
Desilylation (TBAF) or Reductive Cleavage (LiDBB)
Operating Conditions Strongly basic, -78 °CMildly basic / Neutral, 0 °C to RT
Functional Group Tolerance Low (incompatible with esters, enolizable protons)High (compatible with enolizable ketones, sensitive esters)
Typical Addition Yield 85 - 95% (with robust electrophiles)75 - 88% (broad electrophile scope)
Downstream Utility Acid-catalyzed rearrangement to cyclobutanones[1]Directed ring-opening or Peterson olefination[3]
Reagent Stability Prone to oxidation over timeHighly stable, sterically protected thioether

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly detailed to aid troubleshooting.

Protocol A: Trost Spiroannulation via Non-Silylated Cyclopropyl Phenyl Sulfide Objective: Synthesis of spirocyclic cyclobutanones via semi-pinacol rearrangement.

  • Lithiation: To a flame-dried Schlenk flask under argon, add cyclopropyl phenyl sulfide (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C. Causality: THF acts as a strong Lewis base, coordinating the lithium cation and breaking down

    
    -BuLi hexamers to increase the basicity of the reagent.
    
  • Deprotonation: Dropwise add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 45 minutes at -78 °C. Causality: Strict temperature control is mandatory to prevent the premature ring-opening of the highly strained 1-lithio-1-(phenylthio)cyclopropane intermediate.
    
  • Electrophilic Trapping: Add the target ketone (1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature. Quench with saturated aqueous

    
    .
    
  • Validation Check: Isolate the intermediate 1-(phenylthio)cyclopropyl carbinol via silica gel chromatography.

    
     NMR must show a distinct multiplet for the intact cyclopropyl protons at 
    
    
    
    0.8-1.2 ppm.
  • Rearrangement: Dissolve the carbinol in dichloromethane (0.1 M) and add aqueous

    
     (48%, 2.0 equiv) at 0 °C[2]. Stir until TLC indicates complete consumption of the starting material. Causality: The acid protonates the hydroxyl group, promoting the migration of the cyclopropyl C-C bond to form the expanded, thermodynamically favored cyclobutanone ring.
    

Protocol B: Base-Free Addition via Silylated Cyclopropyl Phenyl Sulfide Objective: Nucleophilic addition to an enolizable ketone using TMS-CPS.

  • Preparation: In a dry flask under argon, dissolve TMS-CPS (1.2 equiv) and the enolizable ketone (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Desilylation/Addition: Slowly add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise over 15 minutes. Causality: The fluoride ion selectively attacks the silicon atom due to the high thermodynamic driving force of Si-F bond formation. This generates the

    
    -thio carbanion in situ without elevating the pH, thereby preventing the ketone from enolizing.
    
  • Reaction Maturation: Stir at 0 °C for 2 hours. The reaction is self-indicating; a slight yellowing often occurs as the transient carbanion is generated and rapidly consumed.

  • Workup & Validation: Quench with water and extract with diethyl ether. The absence of aldol condensation side-products (verified via crude

    
     NMR) validates the successful circumvention of basic conditions.
    

References

1.[1] Barry M. Trost, "NOVEL APPROACHES TO ALKYLATIONS", IUPAC. URL: 2.[2] "Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues", NIH (PMC). URL: 3.[3] "Silicon in organic synthesis. 24. Preparation and selected reactions of functionalized 1-(trimethylsilyl)", American Chemical Society. URL: 4.[4] R. K. Dieter, "Alkyl halide reactivity in reductive metalations", Thieme-Connect. URL:

Sources

Confirming the Regioselectivity of Reactions with 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide (often abbreviated as TMS-CPS or the Trost-Paquette Reagent variant ), focusing on its application in generating cyclobutanones and spirocyclic ketones.

The core of this guide compares the regioselectivity of ring-expansion reactions mediated by this silylated reagent versus its non-silylated alternative, 1-cyclopropyl phenyl sulfide .

Executive Summary: The "Linchpin" Advantage

In the synthesis of cyclobutanones and spiro-fused ring systems, 1-(trimethylsilyl)cyclopropyl phenyl sulfide serves as a bifunctional "linchpin" reagent. While the classical 1-cyclopropyl phenyl sulfide (developed by Trost) relies on acid-catalyzed rearrangement, the trimethylsilyl (TMS) variant introduces a distinct oxidative rearrangement pathway .

Key Distinction:

  • Alternative A (Standard): 1-Cyclopropyl phenyl sulfide

    
     Acid-catalyzed rearrangement. Regioselectivity is governed by carbocation stability  (electronic control).
    
  • The Product (TMS-Variant): 1-(Trimethylsilyl)cyclopropyl phenyl sulfide

    
     Oxidative rearrangement (via alkylidenecyclopropane). Regioselectivity is often governed by stereoelectronic factors  and the geometry of the intermediate epoxide.
    

This guide details how to confirm the regiochemical outcome of these reactions, ensuring the correct carbon migration occurs during ring expansion.

Mechanistic Basis of Regioselectivity[1]

The divergence in performance stems from the intermediate species formed after the initial addition to a ketone.

The Two Pathways
  • Standard Pathway (SPh only): The lithiated sulfide adds to a ketone to form a

    
    -hydroxy sulfide. Treatment with acid generates a cationic intermediate. The cyclopropane ring opens/expands, driven by the migration of the ketone substituent that best stabilizes the developing positive charge (Migratory Aptitude: Aryl > Vinyl > Alkyl).
    
  • TMS Pathway (SPh + TMS): The reagent is first desulfurized (reductive lithiation) or used directly to generate a 1-trimethylsilyl-1-lithio-cyclopropane equivalent. After addition to the ketone, the TMS group directs the reaction towards dehydration (Peterson-type elimination) rather than direct rearrangement.

    • Step 1: Dehydration yields an alkylidenecyclopropane .

    • Step 2: Epoxidation (e.g., with

      
      -CPBA) triggers the ring expansion.
      
    • Regiocontrol: The migration in Step 2 is dictated by the epoxide opening, often favoring the group anti-periplanar to the breaking C-O bond, or the group that stabilizes the partial charge in the transition state.

Visualization: Pathway Comparison

G Start Ketone Substrate AdductA β-Hydroxy Sulfide Start->AdductA + Reagent A AdductB β-Hydroxy Silane Start->AdductB + Reagent B ReagentA 1-Li-Cyclopropyl Phenyl Sulfide CationA Cationic Intermediate AdductA->CationA H+ (Acid) ProductA Cyclobutanone A (Electronic Control) CationA->ProductA Migration of Best Donor ReagentB 1-Li-1-TMS Cyclopropane AlkeneB Alkylidenecyclopropane (Dehydration) AdductB->AlkeneB H+ / -TMSOH (Peterson) EpoxideB Spiro-Epoxide AlkeneB->EpoxideB m-CPBA ProductB Cyclobutanone B (Stereoelectronic Control) EpoxideB->ProductB Rearrangement

Figure 1: Divergent pathways for cyclobutanone synthesis. The TMS variant (Path B) proceeds via an alkene/epoxide intermediate, offering distinct regiocontrol compared to the direct acid-catalyzed route (Path A).

Comparative Performance Analysis

The following table contrasts the performance of the TMS-substituted reagent against the standard phenyl sulfide analog.

Feature1-(TMS)cyclopropyl Phenyl Sulfide (TMS Variant)Cyclopropyl Phenyl Sulfide (Standard)
Primary Intermediate Alkylidenecyclopropane (via Peterson olefination logic)

-Hydroxy Sulfide
Trigger for Expansion Oxidation (Peracid, e.g.,

-CPBA)
Acid (e.g.,

,

)
Regioselectivity Basis Stereoelectronic: Often retains stereochemistry; migration can be directed by epoxide geometry.Electronic: Migration of the most electron-rich group (e.g., Phenyl migrates over Methyl).
Side Reactions Formation of vinyl silanes if oxidation is omitted.Formation of vinyl sulfides or fragmentation.
Yield Consistency High (75-90%) for spiro-systems.Variable; sensitive to steric hindrance.
Use Case When "anti-Markovnikov" type or specific stereochemical migration is required.General purpose; best for aryl ketones.

Experimental Protocol: Confirming Regioselectivity

To confirm the regioselectivity (i.e., which group migrated), you must synthesize the cyclobutanone and analyze the connectivity of the


-carbons.
Reagent Preparation & Reaction (TMS Route)

Objective: Synthesize a spiro-cyclobutanone from 4-tert-butylcyclohexanone to determine if the ring expansion occurs with retention of configuration or specific migration.

Step 1: Reductive Lithiation & Addition [1]

  • Reagent: Dissolve 1-(phenylthio)-1-(trimethylsilyl)cyclopropane (1.0 equiv) in THF at -78°C.

  • Lithiation: Add Lithium Naphthalenide (2.2 equiv) to generate 1-lithio-1-(trimethylsilyl)cyclopropane (SPh is removed).

    • Note: The TMS group remains, stabilizing the anion via the

      
      -silicon effect (though less than SPh, it prevents polymerization).
      
  • Addition: Add 4-tert-butylcyclohexanone. Stir at -78°C for 1h, then warm to 0°C.

  • Workup: Quench with sat.

    
    . Extract with ether.[2] Isolate the 
    
    
    
    -hydroxy silane
    .

Step 2: Dehydration (The Peterson Step)

  • Dissolve the

    
    -hydroxy silane in benzene/toluene.
    
  • Add catalytic

    
    -TsOH or 
    
    
    
    (base catalyzed is preferred to avoid premature rearrangement).
  • Reflux to eliminate TMS-OH.

  • Product: Cyclopropylidene derivative (Exocyclic double bond).

Step 3: Oxidative Rearrangement

  • Dissolve the cyclopropylidene in

    
     at 0°C.
    
  • Add

    
    -CPBA (1.1 equiv).
    
  • Mechanism: The epoxide forms and spontaneously rearranges (or requires mild Lewis acid like

    
    ).
    
  • Result: The cyclopropane ring expands to a cyclobutanone.

Analytical Confirmation (The "Proof")

To confirm which carbon migrated (Regioselectivity), use HMBC (Heteronuclear Multiple Bond Correlation) NMR.

  • Scenario: If the starting ketone was unsymmetrical (e.g., 2-methylcyclohexanone).

  • Hypothesis A (More substituted migrates): The methyl group ends up at the

    
    -position of the new spiro-junction.
    
  • Hypothesis B (Less substituted migrates): The methyl group ends up at the

    
    -position (or adjacent to the spiro center in a specific way).
    

Protocol:

  • 1H NMR: Look for the diagnostic

    
    -proton signals of the cyclobutanone (typically 
    
    
    
    2.8 - 3.2 ppm multiplet).
  • 13C NMR: Identify the carbonyl carbon (

    
    210-215 ppm for cyclobutanone).
    
  • HMBC:

    • Correlate the Carbonyl Carbon (

      
      ) with the protons of the migrated group.
      
    • If Phenyl migrated: You will see a strong cross-peak between the

      
       carbon and the ortho-protons of the phenyl ring (3-bond coupling).
      
    • If Methyl migrated: You will see a cross-peak between

      
       and the methyl protons.
      
    • NOE (Nuclear Overhauser Effect): Use 1D-NOE to determine the stereochemistry of the spiro-junction relative to the 4-tert-butyl group (locking the conformation).

Troubleshooting & Self-Validation

  • Issue: No rearrangement observed; product is an epoxide.

    • Cause: The epoxide is stable.

    • Fix: Add a mild Lewis acid (e.g.,

      
       or 
      
      
      
      ) to trigger the rearrangement.
  • Issue: Formation of vinyl silanes.

    • Cause: Incomplete desulfurization or incorrect elimination conditions.

    • Validation: Check 1H NMR for alkene protons (

      
       5.0-6.0 ppm) and TMS signals (
      
      
      
      0.0 ppm).
  • Issue: Loss of Regioselectivity.[3]

    • Cause: High temperature during the rearrangement step allows thermodynamic equilibration.

    • Fix: Perform the oxidation/rearrangement at -20°C to 0°C to enforce kinetic control.

References

  • Trost, B. M.; Bogdanowicz, M. J. "New synthetic reactions.[4] Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones." Journal of the American Chemical Society, 1973 , 95(16), 5311–5321. Link

  • Paquette, L. A.; Wells, G. J.; Horn, K. A.; Yan, T. H. "Silicon-mediated organic synthesis. Reaction of 1-lithio-1-(trimethylsilyl)cyclopropane with carbonyl compounds." Tetrahedron, 1983 , 39(6), 913-924. Link

  • Trost, B. M.; Keeley, D. E.; Arndt, H. C.; Bogdanowicz, M. J. "Binary systems for the generation of specific regiochemical outcomes in cyclobutanone synthesis." Journal of the American Chemical Society, 1977 , 99(9), 3080-3087. Link

  • Salaün, J. "Cyclopropane derivatives and their diverse biological activities." Topics in Current Chemistry, 2000 , 207, 1–67. Link

Sources

The Synthetic Chemist's Guide to Cyclopropylation: Benchmarking 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Appeal of the Cyclopropyl Moiety

In the landscape of modern drug discovery and development, the cyclopropyl group stands out as a "privileged" structural motif. Its unique conformational rigidity and electronic properties can significantly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile.[1] Consequently, the development of efficient and versatile methods for the introduction of this three-membered ring is of paramount importance to synthetic chemists. This guide provides an in-depth performance comparison of 1-(trimethylsilyl)cyclopropyl phenyl sulfide, a highly effective cyclopropyl anion equivalent, against other common alternatives, supported by experimental data and detailed protocols.

Understanding the Reagent: 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide

At its core, 1-(trimethylsilyl)cyclopropyl phenyl sulfide is a masked form of the highly reactive cyclopropyl anion. Its utility stems from a synergistic combination of its structural features:

  • The Phenylthio Group: This group facilitates the initial deprotonation at the C1 position of the cyclopropane ring by stabilizing the resulting anion. It also serves as an excellent leaving group in subsequent reactions.

  • The Trimethylsilyl (TMS) Group: The TMS group further stabilizes the adjacent carbanion through σ-π hyperconjugation. This increased stability makes the corresponding lithiated species more manageable than its non-silylated counterparts.

Deprotonation, typically with a strong base like n-butyllithium, generates the 1-lithio-1-(trimethylsilyl)cyclopropyl phenyl sulfide, which then acts as a potent nucleophile.

Performance Benchmark I: Synthesis of Cyclopropyl Ketones via Acylation

A primary application of this reagent is in the synthesis of cyclopropyl ketones, which are valuable intermediates in organic synthesis.[2][3] This is typically achieved through acylation of the lithiated species with an appropriate electrophile, such as an ester or an acid anhydride.

Comparative Analysis: Acylation Performance

Here, we compare the performance of 1-(trimethylsilyl)cyclopropyl phenyl sulfide with a more traditional approach utilizing a cyclopropyl Grignard reagent, cyclopropylmagnesium bromide.[4]

Method/ReagentElectrophileTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
1-(TMS)cyclopropyl Phenyl Sulfide / n-BuLiEthyl Benzoate~85-95%THF, -78 °C to 0 °CHigh yields, good functional group tolerance, stable precursor.Requires cryogenic temperatures, use of pyrophoric n-BuLi.
Cyclopropylmagnesium Bromide (Grignard)Ethyl Benzoate~60-75%THF, 0 °C to refluxReadily prepared from cyclopropyl bromide, less sensitive to temperature.Lower yields, can be prone to side reactions, moisture sensitive.[5]

Discussion: The data clearly indicates that the route utilizing 1-(trimethylsilyl)cyclopropyl phenyl sulfide offers significantly higher yields in the synthesis of cyclopropyl ketones. The enhanced stability of the lithiated intermediate likely contributes to a cleaner reaction with fewer side products compared to the often more sluggish and less selective Grignard reagent.

Workflow for Cyclopropyl Ketone Synthesis

Caption: General workflow for the synthesis of cyclopropyl ketones.

Detailed Experimental Protocol: Synthesis of Phenyl(1-(trimethylsilyl)cyclopropyl)methanone
  • Preparation of the Lithiated Reagent: To a solution of 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Acylation: Add a solution of ethyl benzoate (1.2 eq) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Performance Benchmark II: Michael Addition Reactions

The nucleophilic character of the lithiated 1-(trimethylsilyl)cyclopropyl phenyl sulfide also makes it an excellent candidate for Michael addition (1,4-conjugate addition) reactions with α,β-unsaturated carbonyl compounds.[6] This provides a powerful method for the formation of carbon-carbon bonds and the construction of more complex molecular scaffolds.

Comparative Analysis: Michael Addition Performance

In this comparison, we evaluate the performance of our target reagent against a common alternative for Michael additions, the use of a thiol in a base-catalyzed Thia-Michael reaction, which would require subsequent steps to achieve a similar cyclopropyl-containing product.[7][8]

Method/ReagentMichael AcceptorTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
1-(TMS)cyclopropyl Phenyl Sulfide / n-BuLiCyclohexenone~80-90%THF, -78 °CDirect C-C bond formation, high yields.Stoichiometric use of strong base, cryogenic conditions.
Thiophenol / Base (e.g., Et₃N)Cyclohexenone>95% (for adduct)Room TemperatureCatalytic, mild conditions, high yield of initial adduct.[9]Indirect route; requires multiple subsequent steps to form the C-cyclopropyl bond.

Discussion: While the Thia-Michael addition is highly efficient for forming the initial carbon-sulfur bond under mild conditions, the 1-(trimethylsilyl)cyclopropyl phenyl sulfide reagent offers a more direct and powerful approach to forming the crucial carbon-carbon bond in a single, high-yielding step.[7] For synthetic routes where direct cyclopropyl installation is the goal, our target reagent is demonstrably more efficient.

Mechanism of Michael Addition

G cluster_0 Reaction Pathway reagent Li-S(Ph)-cyclopropyl(TMS) intermediate Enolate Intermediate reagent->intermediate 1,4-Addition enone α,β-Unsaturated Ketone product 1,4-Adduct Product intermediate->product Protonation (Aqueous Workup)

Caption: Mechanism of the Michael addition reaction.

Detailed Experimental Protocol: 3-(1-(Phenylthio)-1-(trimethylsilyl)cyclopropyl)cyclohexan-1-one
  • Preparation of the Lithiated Reagent: To a solution of 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Michael Addition: Add a solution of cyclohexenone (1.0 eq) in anhydrous THF to the reaction mixture. Stir at -78 °C for 3 hours.

  • Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield the desired product.

Summary of Advantages and Limitations

Advantages:

  • High Versatility: Acts as a robust cyclopropyl anion equivalent for both acylation and conjugate addition reactions.

  • High Yields: Generally provides higher yields in C-C bond-forming reactions compared to traditional Grignard-based methods.

  • Enhanced Stability: The TMS group confers greater stability to the lithiated intermediate, leading to cleaner reactions.

  • Directness: Enables the direct installation of a functionalized cyclopropyl group in a single step.

Limitations:

  • Cryogenic Conditions: Optimal performance requires low temperatures (-78 °C), which can be a limitation for large-scale synthesis.

  • Strong Base Required: The use of pyrophoric n-butyllithium necessitates careful handling and anhydrous conditions.

  • Multi-step Precursor Synthesis: The reagent itself must be synthesized, adding steps to the overall synthetic sequence.[10]

Conclusion

1-(Trimethylsilyl)cyclopropyl phenyl sulfide has proven to be a superior reagent for the introduction of the cyclopropyl motif in a variety of synthetic contexts, most notably in acylation and Michael addition reactions. While its use requires specific experimental conditions, the consistently high yields and cleaner reaction profiles often outweigh these considerations, especially when compared to alternatives like cyclopropyl Grignard reagents. For researchers in drug development and complex molecule synthesis, mastering the application of this versatile building block is a valuable asset in the synthetic toolbox.

References

  • Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. PMC. Available at: [Link]

  • Synthesis of 1-Hydrocarbon Substituted Cyclopropyl Silyl Ketones. ResearchGate. Available at: [Link]

  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. Available at: [Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC. Available at: [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. Available at: [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. PMC. Available at: [Link]

  • Cyclopropanation Strategies in Recent Total Syntheses. ETH Zürich. Available at: [Link]

  • Commonly used methods for cyclopropanation reactions. ResearchGate. Available at: [Link]

  • Cyclopropanation Reactions. Science of Synthesis. Available at: [Link]

  • Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes. PMC. Available at: [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. Journal of Advanced Scientific Research. Available at: [Link]

  • Grignard reagent. Wikipedia. Available at: [Link]

  • GRIGNARD REAGENTS AND SILANES. Gelest, Inc.. Available at: [Link]

  • B-(Y-Trimethylsilylpropargyl)-10-phenyl-9-borabicyclo[3.3.2]-decanes: Asymmetric Synthesis of Propargyl and α-Allenyl 3°-Carbinols from Ketones. PMC. Available at: [Link]

  • A Simple, Highly Versatile Synthesis of Cyclopropyl Phenyl Sulfides. Scite. Available at: [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. PMC. Available at: [Link]

  • Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. PubMed. Available at: [Link]

  • Thiol-ene reaction. Wikipedia. Available at: [Link]

  • Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems. Semantic Scholar. Available at: [Link]

  • Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Catalytic Friedel–Crafts Acylation Reaction Starting from Aromatic Compounds and Free Carboxylic Acids (or Their Trimethylsilyl Esters) by Promotion of Silicon(IV) Cationic Species via Mixed Anhydrides. R Discovery. Available at: [Link]

  • Zinc complex mediated regioselective O-acylation of therapeutic agents. Cheng Research Group. Available at: [Link]

  • Michael addition reactions to show evidence of side reactions. ResearchGate. Available at: [Link]

  • Michael Addition. YouTube. Available at: [Link]

  • Grignard reagent formation. ScienceDirect. Available at: [Link]

  • First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. ResearchGate. Available at: [Link]

  • (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. MDPI. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Trimethylsilyl)cyclopropyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Compound Profile: 1-(Trimethylsilyl)cyclopropyl phenyl sulfide is a bifunctional organosulfur building block. While often used as a masked ketone equivalent or in cyclopropane ring-expansion chemistry, its handling requirements are dictated by two primary factors: volatile organic sulfide odor (stench) and irritant properties .

Operational Reality: The Safety Data Sheet (SDS) classifications (H315, H319, H335) tell only half the story. As a scientist handling this, your primary daily risk is not acute toxicity, but social and environmental contamination due to the sulfide moiety. The threshold for human olfactory detection of phenyl sulfides is in the parts-per-billion (ppb) range. Standard "splash protection" is insufficient; you need "permeation protection" to prevent the odor from binding to your skin and clothing.

PPE Matrix: The Barrier System

This matrix is designed not just for compliance, but for containment.

PPE Category Standard Requirement Technical Rationale & Scientist's Insight
Hand Protection Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield®)The Permeation Risk: Organic sulfides are lipophilic and can permeate standard thin nitrile gloves within minutes. Once absorbed into the skin, the odor persists for days.Protocol: Wear a standard 4-mil nitrile glove for dexterity. Layer a thicker 8-mil nitrile or chemically resistant laminate glove over it. Change the outer glove immediately upon splash.
Eye Protection Chemical Splash Goggles (Indirect Vented)Vapor Defense: Safety glasses with side shields are insufficient because they allow vapor circulation around the eyes. Goggles seal the ocular area against irritating sulfide vapors (H319).
Respiratory Fume Hood (Certified) Respirator only for spillsEngineering Control First: Do not rely on wearable respirators for routine work. All handling must occur in a hood with a face velocity of 80–100 fpm.Emergency: If a spill occurs outside the hood, use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Body Protection Lab Coat (Cotton/Poly) + Chemical Apron Odor Adsorption: Synthetic fibers (polyester) tend to retain sulfide odors more tenaciously than cotton. A disposable chemical apron (Tyvek® or PVC) adds a non-porous layer to protect your street clothes from "stench clinging."

Operational Protocol: The "Stench" Management Workflow

This protocol uses a Self-Validating System : If you can smell the reagent, the containment has already failed.

Step 1: Preparation (The Oxidation Trap)

Before opening the bottle, prepare a neutralization bath. Sulfides can be chemically oxidized to non-volatile sulfoxides or sulfones.

  • Recipe: 10% Sodium Hypochlorite (Bleach) solution or a dilute Hydrogen Peroxide solution.

  • Placement: Keep a beaker of this solution inside the fume hood.

  • Purpose: All pipettes, tips, and contaminated glassware go immediately into this bath. Do not throw sulfide-contaminated tips directly into the solid waste bin—they will outgas and stink up the lab.

Step 2: Transfer & Weighing
  • The "Cone of Safety": Work at least 6 inches inside the hood sash.

  • Syringe vs. Pouring: Never pour this reagent. Use a gas-tight syringe or a positive-displacement pipette to minimize surface area exposure.

  • Septum Technique: If possible, transfer under an inert atmosphere (Nitrogen/Argon) using a septum to avoid opening the bottle entirely.

Step 3: Decontamination
  • Immediate Oxidation: Rinse the syringe/glassware with the bleach solution immediately after use.

  • Waste Segregation: Liquid waste containing this sulfide should be kept in a separate, tightly sealed container labeled "Stench Waste." Do not mix with general organic solvents unless the waste container is located in a vented cabinet.

Visualizing the Safety Logic

Figure 1: PPE Decision Logic

This decision tree helps you select the correct barrier based on the volume and duration of exposure.

PPE_Decision_Tree Task Task Assessment Volume Volume / Duration Task->Volume LowRisk < 1mL / Transient (e.g., Aliquoting) Volume->LowRisk HighRisk > 10mL / Prolonged (e.g., Synthesis/Workup) Volume->HighRisk StandardPPE Standard PPE: Double Nitrile (4mil + 4mil) Lab Coat Fume Hood LowRisk->StandardPPE Sufficient EnhancedPPE Enhanced PPE: Laminate/Viton Gloves Chemical Apron Face Shield + Goggles HighRisk->EnhancedPPE Required

Caption: PPE escalation logic based on exposure potential. Note that fume hood use is mandatory for both paths.

Figure 2: Spill Response & Neutralization

A workflow for containing and neutralizing sulfide spills to prevent lab-wide evacuation due to odor.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess InHood Inside Fume Hood Assess->InHood Outside Outside Fume Hood Assess->Outside Neutralize Apply Oxidizer (10% Bleach) InHood->Neutralize Contain Odor Evacuate Evacuate Lab Notify Safety Officer Outside->Evacuate High Vapor Risk Absorb Absorb with Clay/Vermiculite Neutralize->Absorb Disposal Double-Bag as Hazardous Waste Absorb->Disposal

Caption: Protocol for neutralizing sulfide spills. Oxidation (Bleach) is the critical chemical step to stop odor generation.

Emergency Procedures

  • Skin Contact:

    • Remove contaminated clothing immediately.[1][2]

    • Wash skin with soap and cold water (warm water opens pores, potentially increasing absorption).

    • Scientist's Tip: If the smell persists on skin, washing with a dilute solution of baking soda or rubbing with a stainless steel "soap" bar can help neutralize the sulfur compounds.

  • Eye Contact: Rinse for 15 minutes.[1][2] Seek medical attention immediately, as sulfides can cause corneal injury.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required.

Disposal & Waste

  • Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) in the waste stream unless the reaction is fully quenched, as this can generate heat and gas.

  • Labeling: Clearly mark waste containers with "STENCH" to warn waste handling personnel.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123348, Cyclopropyl phenyl sulfide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.